4-Methyl-2-(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNWLIIDVTZUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563695 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-79-7 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 4-Methyl-2-(trifluoromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the construction of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, followed by a cross-coupling reaction to introduce the methyl group. This guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically divided into two primary stages. The initial stage focuses on the construction of the trifluoromethylated pyridine ring to yield the intermediate, 2-chloro-4-(trifluoromethyl)pyridine. The second stage involves the methylation of this intermediate to afford the final product.
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine
The synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, is achieved through a multi-step sequence starting from readily available acyclic precursors. This method, adapted from patent literature, involves the formation of a trifluoromethyl-containing enone, followed by a series of reactions to construct and subsequently chlorinate the pyridine ring.[1]
Experimental Protocol
Step 2.1.1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one
To a reactor containing 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane, the mixture is stirred and cooled to -10°C. Trifluoroacetic anhydride (147.0 g, 0.70 mol) is then added dropwise while maintaining the reaction temperature between -10°C and 0°C. After the addition is complete, the reaction is warmed to 25°C and stirred for 2 hours. The reaction mixture is then cooled to -10°C, and the resulting solid is filtered. The filtrate is washed with 200 mL of water, and the aqueous layer is extracted with a small amount of dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a pale yellow liquid.
Step 2.1.2: Synthesis of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers
In a reactor, 27.0 g of methanol and 23.7 g (0.13 mol) of trimethyl phosphonoacetate are stirred and cooled to -10°C. A solution of sodium methoxide in methanol (25.2 g, 30%, 0.14 mol) is added dropwise under a nitrogen atmosphere, keeping the temperature between -10°C and 0°C. After stirring for 5 minutes, 27.0 g (0.13 mol) of 4-butoxy-1,1,1-trifluoro-3-en-2-one is added dropwise. The reaction is then warmed to 25°C and stirred for 4 hours. The methanol is removed under reduced pressure, and the residue is dissolved in 200 mL of water. The aqueous solution is extracted with 300 mL of petroleum ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the product as a red liquid.
Step 2.1.3: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine
To a reactor are added 20.00 g (0.063 mol) of the mixture of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers, 22.00 g (0.29 mol) of ammonium acetate, and 20 mL of formamide. The mixture is heated to 160°C under a nitrogen atmosphere and reacted for 8 hours. After cooling to 60°C, 20 mL of water and 20 mL of saturated sodium chloride solution are added. The mixture is stirred, and the resulting precipitate is cooled to -10°C, filtered, and dried under vacuum to yield a pale yellow solid.
Step 2.1.4: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine
In a reactor, 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane are combined. One to two drops of DMF are added as a catalyst. Thionyl chloride (2.90 g, 0.025 mol) is then added dropwise at room temperature. After the addition, the reaction mixture is refluxed at 110°C for 4 hours. The mixture is then diluted with 20 mL of 1,2-dichloroethane and added dropwise to ice water. The solution is neutralized with a 10% sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the final product as a pale yellow liquid.
Quantitative Data for Stage 1
| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.1.1 | 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, Pyridine, Trifluoroacetic anhydride | 1:1:1 | Dichloromethane | -10 to 25 | 2 | 95.2 |
| 2.1.2 | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate | 4-butoxy-1,1,1-trifluoro-3-en-2-one, Trimethyl phosphonoacetate, Sodium methoxide | 1:1:1.08 | Methanol | -10 to 25 | 4 | 94.0 |
| 2.1.3 | 2-hydroxy-4-(trifluoromethyl)pyridine | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, Ammonium acetate | 1:4.6 | Formamide | 160 | 8 | 74.0 |
| 2.1.4 | 2-chloro-4-(trifluoromethyl)pyridine | 2-hydroxy-4-(trifluoromethyl)pyridine, Thionyl chloride | 1:2.08 | 1,2-Dichloroethane | 110 (reflux) | 4 | 92.0 |
Stage 2: Methylation of 2-chloro-4-(trifluoromethyl)pyridine
The final step in the synthesis is the introduction of a methyl group at the 2-position of the pyridine ring. A highly effective method for this transformation is the cobalt-catalyzed Kumada cross-coupling reaction, which utilizes a Grignard reagent as the methyl source.
Caption: Workflow for the methylation of 2-chloro-4-(trifluoromethyl)pyridine.
Experimental Protocol
To a dried, two-necked flask under an argon atmosphere is added anhydrous cobalt(II) acetylacetonate (0.10 mmol). Anhydrous dioxane (3 mL) is added, and the solution is stirred until it turns red. Methylmagnesium chloride (3.0 M solution in THF, 1.0 mL, 3.0 mmol) is then added at 0°C. The mixture is stirred for approximately 5 minutes at 25°C. 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol) is then added dropwise to the reaction mixture. The reaction is stirred for 30 minutes at 25°C. Upon completion, the reaction mixture is poured into water and the product is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Stage 2
| Product | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| This compound | 2-chloro-4-(trifluoromethyl)pyridine | Methylmagnesium chloride | Cobalt(II) acetylacetonate | Dioxane | 25 | 0.5 | ~80 |
Note: The expected yield is based on similar cobalt-catalyzed cross-coupling reactions of chloropyridines with Grignard reagents.
Characterization of this compound
The final product can be characterized using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.13 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| ¹H NMR (predicted) | Peaks corresponding to the methyl protons and the three aromatic protons. |
| ¹³C NMR (predicted) | Peaks corresponding to the methyl carbon, the trifluoromethyl carbon, and the five pyridine ring carbons. |
| ¹⁹F NMR (predicted) | A singlet corresponding to the trifluoromethyl group. |
Conclusion
This technical guide outlines a comprehensive and efficient two-stage synthesis of this compound. The detailed experimental protocols and tabulated quantitative data provide a clear roadmap for the preparation of this important heterocyclic compound. The described methodology is well-suited for laboratory-scale synthesis and can be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted values and data from structurally similar compounds to offer a comparative reference. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.
Core Physicochemical Data
The quantitative data available for this compound and related compounds are summarized in the table below. It is crucial to distinguish between experimental and predicted values, as well as data pertaining to the target compound versus its analogs.
| Property | This compound | 4-(Trifluoromethyl)pyridine (Analog) | 2-Hydroxy-4-(trifluoromethyl)pyridine (Analog) | 2-Chloro-4-(trifluoromethyl)pyridine (Analog) |
| Molecular Weight ( g/mol ) | 161.12 (Experimental)[1] | 147.10 (Experimental)[2] | 163.10 (Experimental) | 181.54 (Experimental) |
| Melting Point (°C) | No experimental data available | - | 161-165 (Experimental) | - |
| Boiling Point (°C) | No experimental data available | 110 (Experimental)[3][4] | - | 146-147 (Experimental)[5] |
| Density (g/mL) | No experimental data available | 1.27 at 25 °C (Experimental)[3][4] | - | 1.411 at 25 °C (Experimental)[5] |
| pKa | No experimental data available | 2.92 ± 0.10 (Predicted)[3][6] | - | - |
| Solubility | Soluble in organic solvents, insoluble in water (General observation for trifluoromethylpyridines)[6][7] | Soluble in organic solvents, insoluble in water[6] | - | - |
| LogP | 2.1 (Predicted)[1] | 1.7 (Predicted)[2] | - | - |
Note: The predicted boiling point (295.6 ± 40.0 °C), density (1.199 ± 0.06 g/cm³), and pKa (4.60 ± 0.20) values found in one source were for 4-Methyl-2-(3-trifluoromethyl-phenyl)-pyridine, a different, though structurally related, compound.[8]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Sample of the solid organic compound
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[9]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[9][10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube or fusion tube[11]
-
Capillary tube (sealed at one end)[11]
-
Thermometer[11]
-
Heating bath (e.g., oil bath or aluminum block)[11]
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a few milliliters of the liquid sample into the small test tube.[12]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[11][12]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.[12]
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13][14]
Density Determination of a Liquid
This protocol outlines the determination of a liquid's density by measuring its mass and volume.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)[15]
-
Electronic balance (accurate to at least 0.01 g)[16]
-
Pipette
-
Sample of the liquid compound
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.[15]
-
Carefully add a known volume of the liquid (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[15]
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.[17][18]
-
Repeat the measurement at least two more times and calculate the average density for improved accuracy.[15]
pKa Determination by UV-Vis Spectrophotometry
This method is applicable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions with known pH values
-
Stock solution of the compound in a suitable solvent (e.g., methanol or water)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of solutions of the compound in buffers of varying pH. Ensure the final concentration of the compound is the same in each solution.[19]
-
Determine the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (HIn).
-
Determine the UV-Vis spectrum of the compound in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (In⁻).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
Measure the absorbance of each buffered solution at the λmax of the acidic and basic forms.[19]
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH: pKa = pH + log([HIn]/[In⁻]), where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance measurements.[20]
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (LogP).
Apparatus:
-
Separatory funnels or capped test tubes
-
Mechanical shaker
-
Centrifuge (optional, to separate emulsions)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Stock solution of the compound
Procedure:
-
Pre-saturate the n-octanol with water and the water (or buffer, typically at pH 7.4 for LogD) with n-octanol by shaking them together and allowing the phases to separate.[21][22]
-
Prepare a solution of the compound in either the aqueous or organic phase.
-
Add a known volume of this solution to a separatory funnel along with a known volume of the other phase.[21]
-
Shake the funnel for a sufficient amount of time (e.g., 30 minutes) to allow for the partitioning equilibrium to be reached.[22]
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.[23]
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[21]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).[23]
Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]
- 4. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 5. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 8. 583052-22-6 CAS MSDS (4-METHYL-2-(3-TRIFLUOROMETHYL-PHENYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. jove.com [jove.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 17. homesciencetools.com [homesciencetools.com]
- 18. chemistry-online.com [chemistry-online.com]
- 19. scribd.com [scribd.com]
- 20. studylib.net [studylib.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent dramatically alters the physicochemical properties of the parent heterocycle, bestowing enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing characteristics.[1][2][3] These attributes are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, leading to improved efficacy and durability.[1][2] This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on key transformations, experimental protocols, and the biological pathways influenced by these unique structural motifs.
I. Core Reactivity of the Trifluoromethyl Group and the Pyridine Ring
The trifluoromethyl group is a strongly electron-withdrawing substituent, a property quantified by its Hammett constant (σp = 0.54), which significantly influences the electron density of the pyridine ring.[4] This electronic perturbation deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to other ring substituents. While the C-F bonds within the trifluoromethyl group are exceptionally strong and generally unreactive, the C-CF₃ bond itself can participate in specific chemical transformations. The reactivity landscape is thus a duality of reactions on the activated pyridine ring and reactions involving the C-CF₃ bond itself.
II. Key Reactions and Experimental Protocols
A. Reductive Cleavage of the C(sp²)-CF₃ Bond
A notable reaction that directly involves the trifluoromethyl group is its reductive cleavage from the pyridine ring. This transformation is particularly efficient for 2-trifluoromethylpyridines.
Reaction Description: The reductive detrifluoromethylation of 2-trifluoromethylpyridines can be achieved using an earth-abundant alkoxide base and a silicon hydride reagent.[1][5] This reaction is chemoselective for the C(sp²)-CF₃ bond at the 2-position of the pyridine ring, leaving trifluoromethyl groups at other positions on the molecule intact.[5] Preliminary mechanistic studies suggest that the combination of the silane and the base generates a highly reducing system capable of transferring an electron to the electron-deficient π-system of the pyridine ring.[1][5]
Experimental Protocol: Reductive Detrifluoromethylation of 2-(Trifluoromethyl)pyridine
-
Materials: 2-(Trifluoromethyl)pyridine, tetramethyldisiloxane (TMDSO), potassium tert-butoxide (KOtBu), toluene (anhydrous).
-
Procedure: In a nitrogen-filled glovebox, a solution of 2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) in toluene (5 mL) is prepared in a sealed vial. To this solution, KOtBu (2.0 equiv) and TMDSO (1.5 equiv) are added. The vial is sealed, removed from the glovebox, and heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding pyridine.
Quantitative Data:
| Substrate | Product | Yield (%) |
| 2-(Trifluoromethyl)pyridine | Pyridine | 85 |
| 4-Phenyl-2-(trifluoromethyl)pyridine | 4-Phenylpyridine | 92 |
| 2-Chloro-6-(trifluoromethyl)pyridine | 2-Chloropyridine | 78 |
| 2-(Trifluoromethyl)-4-quinoline | 4-Quinoline | 88 |
Table 1: Substrate scope and yields for the reductive detrifluoromethylation of 2-trifluoromethylpyridines and related heterocycles.
B. Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing a wide range of functional groups onto the trifluoromethylpyridine scaffold.
Reaction Description: In trifluoromethyl-substituted pyridines bearing a leaving group (e.g., a halogen), nucleophiles preferentially attack the positions ortho or para to the activating trifluoromethyl group. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine
-
Materials: 2-Chloro-5-(trifluoromethyl)pyridine, morpholine, potassium carbonate (K₂CO₃), acetonitrile (anhydrous).
-
Procedure: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) in a round-bottom flask is added morpholine (1.2 equiv) and potassium carbonate (2.0 equiv). The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(morpholino)-5-(trifluoromethyl)pyridine.
Quantitative Data:
| Nucleophile | Leaving Group Position | Product | Yield (%) |
| Morpholine | 2 | 2-(Morpholino)-5-(trifluoromethyl)pyridine | 95 |
| Sodium methoxide | 2 | 2-Methoxy-5-(trifluoromethyl)pyridine | 88 |
| Thiophenol/K₂CO₃ | 2 | 2-(Phenylthio)-5-(trifluoromethyl)pyridine | 92 |
| Sodium azide | 4 (on 4-chloro-2-(trifluoromethyl)pyridine) | 4-Azido-2-(trifluoromethyl)pyridine | 75 |
Table 2: Examples of nucleophilic aromatic substitution reactions on trifluoromethyl-substituted chloropyridines.
C. Radical Reactions
While radical trifluoromethylation is a common method for synthesizing trifluoromethylpyridines, reactions involving the trifluoromethyl group on the pyridine ring as a radical precursor are less common. However, visible light-promoted reactions can generate trifluoromethyl radicals from various sources, which can then react with other molecules.
Reaction Description: Visible light can induce the formation of trifluoromethyl radicals from reagents like sodium trifluoromethanesulfinate (Langlois' reagent). These radicals can then participate in addition reactions with unsaturated systems. While not a direct reaction of the trifluoromethyl group on the pyridine, it showcases the generation and reactivity of the CF₃ radical in a relevant context. A light-promoted trifluoromethylation of pyridones has been reported, suggesting a radical pathway.[2]
Experimental Protocol: Light-Promoted Radical Trifluoromethylation of N-Arylpyridone
-
Materials: N-Arylpyridone, sodium trifluoromethanesulfinate (Langlois' reagent), dimethyl sulfoxide (DMSO).
-
Procedure: A solution of the N-arylpyridone (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv) in DMSO is prepared in a reaction vessel. The mixture is irradiated with a visible light source (e.g., a blue LED lamp) at room temperature for 24 hours. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
| Substrate | Product | Yield (%) | | :--- | :--- | :--- | :--- | | N-Phenyl-2-pyridone | 3-(Trifluoromethyl)-N-phenyl-2-pyridone | 65 | | N-(4-Methoxyphenyl)-2-pyridone | 3-(Trifluoromethyl)-N-(4-methoxyphenyl)-2-pyridone | 72 |
Table 3: Yields for the light-promoted trifluoromethylation of N-arylpyridones.
D. Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. While these reactions typically involve the functionalization of the pyridine ring at positions other than the trifluoromethyl group, there are examples where the C-F bond in polyfluorinated pyridines can be activated. However, direct metal-catalyzed cleavage of the C-CF₃ bond in trifluoromethylpyridines for cross-coupling is not a widely established transformation. The trifluoromethyl group generally acts as a stable substituent during these reactions.
III. Biological Significance and Signaling Pathways
Trifluoromethylated pyridines are key pharmacophores in numerous approved drugs and agrochemicals. Their efficacy often stems from their ability to modulate specific biological signaling pathways.
A. Inhibition of EGFR Signaling Pathway
Certain trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
B. Modulation of SRPK Signaling Pathway
Serine/arginine-rich protein kinases (SRPKs) are involved in the regulation of pre-mRNA splicing, and their dysregulation is implicated in various diseases, including cancer. Trifluoromethyl-containing compounds have been developed as SRPK inhibitors.
C. Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicide fluazifop-butyl, which contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety, is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in grasses.[7] This enzyme catalyzes a critical step in fatty acid biosynthesis.
IV. Conclusion
The trifluoromethyl group imparts a unique and highly valuable set of properties to the pyridine ring, profoundly influencing its reactivity and biological activity. While the C-CF₃ bond is generally robust, specific conditions can achieve its cleavage. The primary influence of the trifluoromethyl group is the strong activation of the pyridine ring towards nucleophilic aromatic substitution, providing a versatile platform for the synthesis of complex, functionalized molecules. The prevalence of trifluoromethylated pyridines in successful pharmaceuticals and agrochemicals underscores the importance of understanding their chemical behavior and biological interactions. The continued exploration of the reactivity of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics and crop protection agents.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. invasive.org [invasive.org]
- 7. iskweb.co.jp [iskweb.co.jp]
An In-depth Technical Guide to Trifluoromethylated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design and development. The incorporation of a trifluoromethyl (-CF3) group into a heterocyclic scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this critical class of molecules, with a focus on their role in drug discovery.
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[2] Furthermore, the high strength of the C-F bond confers exceptional metabolic stability, often leading to a longer in vivo half-life for drug candidates.[4] When combined with the diverse chemical space and biological activities of heterocyclic rings, the trifluoromethyl group becomes an indispensable tool for medicinal chemists.
Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl group imparts distinct characteristics to a heterocyclic compound, significantly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Permeability
The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[2] However, the relationship is not always straightforward and depends on the overall molecular context.
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The high bond energy of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[4] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several FDA-approved trifluoromethylated heterocyclic drugs, illustrating the favorable properties conferred by the -CF3 moiety.
| Drug | Heterocyclic Core | Therapeutic Area | Bioavailability (%) | Half-life (t½) [h] | Protein Binding (%) |
| Celecoxib | Pyrazole | Anti-inflammatory | Not determined | ~11.2 | ~97 |
| Fluoxetine | Phenylpiperidine | Antidepressant | ~70-90 | 24-96 | ~94.5 |
| Aprepitant | Morpholine, Triazolone | Antiemetic | 59-67 | 9-13 | >95 |
| Sitagliptin | Triazolopyrazine | Antidiabetic | ~87 | 8-14 | ~38 |
| Bicalutamide | Hydantoin | Anticancer | Well-absorbed | ~168 (R-enantiomer) | 96 |
Note: Bioavailability and half-life can vary based on formulation and patient population. [5][6][7][8][9]
Synthesis of Trifluoromethylated Heterocyclic Compounds
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks and the direct introduction of a trifluoromethyl group onto a pre-formed heterocyclic ring.
Key Synthetic Methodologies
1. Cyclocondensation Reactions with Trifluoromethylated Building Blocks: This is a widely used strategy that involves the reaction of a trifluoromethylated precursor, such as a β-dicarbonyl compound, with a suitable partner to form the heterocyclic ring.
2. Direct Trifluoromethylation: This approach involves the direct introduction of a -CF3 group onto an existing heterocyclic core. Various reagents and methods have been developed for this purpose, including radical, nucleophilic, and electrophilic trifluoromethylation.
Detailed Experimental Protocols
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[8]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[8]
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Reaction: Nucleophilic aromatic substitution.[9]
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
4-chlorobenzotrifluoride
-
Sodium hydride
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (gaseous)
-
Ethyl ether
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine in DMSO, sodium hydride is added portion-wise at room temperature to form the corresponding sodium salt.
-
4-chlorobenzotrifluoride is then added to the reaction mixture.
-
The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
To form the hydrochloride salt, the purified free base is dissolved in ethyl ether and treated with a solution of HCl gas in ethyl ether.
-
The resulting precipitate is collected by filtration to give (R)-fluoxetine hydrochloride.[9]
Characterization: The final product's structure and stereochemistry are confirmed using NMR spectroscopy, mass spectrometry, and polarimetry.
Reaction: [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile.[10]
Materials:
-
Hydrazonoyl chloride derivative
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (precursor for trifluoroacetonitrile)
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
Procedure:
-
A mixture of the hydrazonoyl chloride (1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv) is prepared in a Schlenk tube with dichloromethane.
-
Triethylamine (3.0 equiv) is added to the mixture.
-
The tube is sealed and stirred at room temperature for 12 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1,2,4-triazole.[10]
Key Signaling Pathways and Trifluoromethylated Inhibitors
Trifluoromethylated heterocyclic compounds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][11][12] Aberrant activation of this pathway is a hallmark of many cancers. Several trifluoromethylated quinazoline and pyrimidine derivatives have been developed as EGFR inhibitors.[13][14]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Trifluoromethylated heterocyclic compounds have been developed as potent JAK inhibitors.
Experimental Workflows
In Vitro Metabolic Stability Assessment
Assessing the metabolic stability of a compound is a critical step in early drug discovery. The following workflow outlines a typical protocol using human liver microsomes.[6][7][15]
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][8][16]
Conclusion
Trifluoromethylated heterocyclic compounds continue to be a rich source of inspiration for the development of new therapeutics. Their unique ability to modulate key ADME properties while maintaining or enhancing biological activity makes them a privileged class of molecules in drug discovery. A thorough understanding of their synthesis, physicochemical properties, and interactions with biological systems, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. The strategic incorporation of the trifluoromethyl group into novel heterocyclic scaffolds will undoubtedly continue to yield promising drug candidates for the foreseeable future.
References
- 1. ovid.com [ovid.com]
- 2. Clinical Pharmacology and Pharmacokinetics of Fluoxetine: A Review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 13. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Methyl-4-(trifluoromethyl)pyridine (CAS Number: 106877-17-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-4-(trifluoromethyl)pyridine, a key fluorinated building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's properties, synthesis methodologies, and its applications in drug discovery and development, with a focus on its role as a versatile chemical intermediate. All quantitative data is presented in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).
Introduction
2-Methyl-4-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) registry number 106877-17-2, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The presence of both a methyl group and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide serves as a technical resource for professionals engaged in the synthesis and application of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methyl-4-(trifluoromethyl)pyridine is provided in the table below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 106877-17-2 | [1] |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.13 g/mol | |
| IUPAC Name | 2-methyl-4-(trifluoromethyl)pyridine | [1] |
| Canonical SMILES | CC1=NC=CC(=C1)C(F)(F)F | [1] |
| InChI Key | VAWGXUBCGWYGEQ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
General Synthetic Strategies for Trifluoromethylpyridines
The introduction of a trifluoromethyl group onto a pyridine ring is a common challenge in synthetic organic chemistry. Established methods include:
-
Halogen-Exchange (Halex) Reactions: This involves the fluorination of a trichloromethyl-substituted pyridine using a suitable fluorinating agent.
-
Vapor-Phase Fluorination: Picoline precursors can be subjected to high-temperature chlorination followed by fluorination.[2]
-
Cyclocondensation Reactions: Building blocks containing the trifluoromethyl group can be reacted with other components to construct the pyridine ring.[3]
Exemplary Experimental Protocol: Synthesis of the Related 2-Chloro-4-(trifluoromethyl)pyridine
A Chinese patent (CN1263094A) describes a general method for synthesizing 4-trifluoromethyl pyridine compounds.[4] Another patent (CN116425671A) outlines a synthetic route starting from vinyl n-butyl ether.[5] The synthesis of the chloro-analogue provides a valuable starting point for the synthesis of the target molecule, for instance, via a subsequent cross-coupling reaction to introduce the methyl group.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
This intermediate is synthesized through a multi-step process starting from vinyl n-butyl ether and trifluoroacetic anhydride, followed by reaction with trimethylphosphonoacetate and subsequent ring closure.[5]
Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
The 2-hydroxy-4-(trifluoromethyl)pyridine intermediate is then chlorinated to yield 2-chloro-4-(trifluoromethyl)pyridine. A typical procedure is as follows:
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in N,N-dimethylformamide (DMF, 160 mL), phosphorus pentachloride (2.0 mol) is added at room temperature.[4]
-
The reaction mixture is stirred for 5 hours.[4]
-
After the reaction is complete, the product is isolated by vacuum distillation, collecting the fraction at 78-80 °C / 75 mmHg.[4]
This procedure yields 2-chloro-4-(trifluoromethyl)pyridine, which can then be subjected to a methylating agent in the presence of a suitable catalyst to afford 2-methyl-4-(trifluoromethyl)pyridine.
References
- 1. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-2-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document compiles essential data, including spectroscopic and physicochemical properties, and outlines a general synthetic methodology.
Chemical Identity and Molecular Structure
This compound is a substituted pyridine ring with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1620-79-7 |
| Chemical Formula | C₇H₆F₃N |
| Molecular Weight | 161.13 g/mol |
| SMILES | Cc1cc(nc(c1)C(F)(F)F) |
| InChI Key | FJVVOZCWVIKFPB-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data of 4-(Trifluoromethyl)pyridine (CAS 3796-24-5)
| Property | Value | Reference |
| Boiling Point | 110 °C (lit.) | [1] |
| Density | 1.27 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.417 (lit.) | [1] |
It is anticipated that this compound will have a slightly higher boiling point and density compared to 4-(trifluoromethyl)pyridine due to the additional methyl group. The compound is expected to be soluble in common organic solvents.[2]
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, published spectrum for this specific molecule is not available, general spectral characteristics of related compounds can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the methyl and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the five distinct carbons of the pyridine ring.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.13 g/mol ). Fragmentation patterns will likely involve the loss of fluorine atoms, the trifluoromethyl group, and cleavage of the pyridine ring.
Synthesis
The synthesis of this compound can be achieved through various methods developed for the preparation of trifluoromethyl-substituted pyridines. A general and widely applicable approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable precursor to form the pyridine ring.[3][4][5]
A plausible synthetic route is outlined below:
General Experimental Protocol
A typical experimental procedure would involve the following steps:
-
Activation of the Starting Material: The starting material, such as a substituted picoline, is activated to facilitate the introduction of the trifluoromethyl group. This can involve metalation or conversion to a more reactive derivative.
-
Trifluoromethylation Reaction: The activated intermediate is then reacted with a suitable trifluoromethylating agent. Common reagents include trifluoromethyl iodide (CF₃I) or Ruppert's reagent (TMSCF₃). The reaction conditions, such as temperature and solvent, are critical for achieving high yields and selectivity.
-
Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as distillation or column chromatography to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. These properties make trifluoromethyl-substituted pyridines, including this compound, attractive scaffolds in drug design.
While specific biological activities for this compound are not extensively documented, related compounds have shown promise in various therapeutic areas. For instance, trifluoromethylpyridine derivatives are being investigated as potential inhibitors of signaling pathways implicated in cancer and other diseases.[6]
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in chemical synthesis, particularly in the fields of drug discovery and materials science. This technical guide has summarized its fundamental molecular properties and provided a general overview of its synthesis. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted to unlock its full potential.
References
- 1. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 2. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Ascendant Role of Trifluoromethylpyridines in Modern Bio-Active Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl moiety into the pyridine scaffold has emerged as a powerful approach in the design of novel bioactive molecules. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylpyridine derivatives, with a focus on their applications in pharmaceuticals and agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and enhanced lipophilicity, have led to the development of potent and selective agents targeting a range of biological processes.[1][2] This guide will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways modulated by these promising compounds.
Quantitative Biological Activity Data
The following tables summarize the biological activities of representative trifluoromethylpyridine derivatives across various therapeutic and agrochemical domains.
Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 11g | WRN Helicase (HCT116 - MSI-H) | 1.52 | [3][4] |
| WRN Helicase (LNCaP - MSI-H) | 1.72 | [3] | |
| WRN Helicase (SW620 - MSS) | 4.24 | [3][4] | |
| WRN Helicase (PC3 - MSS) | 2.78 | [3] | |
| Compound 9u | EGFR Kinase | 0.091 | [5] |
| A549 (Lung Carcinoma) | 0.35 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | [5] | |
| PC-3 (Prostate Cancer) | 5.12 | [5] | |
| Bimiralisib (PQR309) | PI3Kα | 0.033 | |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d] pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic Melanoma) | 8.1 | [6] |
| A375 (Melanotic Melanoma) | 13.9 | [6] | |
| MCF-7/WT (Breast Cancer) | 11.5 | [6] | |
| DU145 (Prostate Cancer) | 16.3 | [6] |
Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Nucleoside Analogue 4 | Staphylococcus aureus | 2.5 | [7] |
| Bacillus infantis | 3.1 | [7] | |
| Escherichia coli | 4.9 | [7] | |
| Stenotrophomonas maltophilia | 1.3 | [7] | |
| Nucleoside Analogue 5 | Staphylococcus aureus | 2.2 | [7] |
| Bacillus infantis | 2.8 | [7] | |
| Escherichia coli | 4.5 | [7] | |
| Stenotrophomonas maltophilia | 1.4 | [7] | |
| 1,3,4-Oxadiazole Derivative 6q | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 | [8] |
| 1,3,4-Oxadiazole Derivative 6a | Ralstonia solanacearum | 26.2 | [8] |
| Xanthomonas axonopodis pv. citri (Xac) | 10.11 | [8] |
Table 3: Herbicidal Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Target Weed/Enzyme | EC50/ED50/IC50 | Reference |
| Fluazifop-butyl | Grass Weeds (ACCase inhibitor) | Varies by species | [2] |
| Haloxyfop-methyl | Grass Weeds (ACCase inhibitor) | Varies by species | [2] |
| Compound 7a (α-Trifluoroanisole derivative) | Abutilon theophrasti | ED50 = 13.32 g a.i./hm² | [9] |
| Amaranthus retroflexus | ED50 = 5.48 g a.i./hm² | [9] | |
| Nicotiana tabacum PPO | IC50 = 9.4 nM | [9] |
Table 4: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Target Pest | LC50 (mg/L) | Reference |
| 1,3,4-Oxadiazole Derivative E18 | Mythimna separata | 38.5 | [9] |
| 1,3,4-Oxadiazole Derivative E27 | Mythimna separata | 30.8 | [9] |
| Chlorfluazuron | Lepidopteran larvae | Varies by species | [10] |
| Flonicamid | Aphids | Varies by species | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylpyridine derivatives.
Synthesis of Trifluoromethylpyridine Derivatives
Protocol 2.1.1: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) [11]
-
A mixture of 3-phenyl-5-(trifluoromethyl)-2-thioxo-dihydro-thiazolo[4,5-d]pyrimidin-7-one (10 mmol) and phosphorus oxychloride (10 mL) is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is poured into 200 mL of ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from glacial acetic acid to yield the pure compound.
In Vitro Biological Assays
Protocol 2.2.1: MTT Assay for Anticancer Activity
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivative and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.
Protocol 2.2.2: Broth Microdilution Method for MIC Determination [2][12][13]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the trifluoromethylpyridine derivative in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Biological Assay
Protocol 2.3.1: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity [14][15]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test trifluoromethylpyridine derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the statistical significance.
Signaling Pathways and Mechanisms of Action
The biological activities of trifluoromethylpyridine derivatives are often attributed to their ability to modulate specific signaling pathways. This section provides diagrams of key pathways generated using the DOT language.
Anticancer Activity
3.1.1. EGFR Signaling Pathway Inhibition
Trifluoromethyl-substituted pyrimidine derivatives have been shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[5][16] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth and increased apoptosis.
Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyridine derivatives.
3.1.2. Synthetic Lethality via WRN Helicase Inhibition in MSI Cancers
Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives exhibit selective cytotoxicity towards microsatellite instability-high (MSI-H) cancer cells by inhibiting Werner (WRN) helicase.[3][17] This exploits the concept of synthetic lethality, where the combination of a deficiency in DNA mismatch repair (MMR) and the inhibition of WRN leads to catastrophic DNA damage and cell death.[18][19]
Caption: Synthetic lethality in MSI-H cancers via WRN helicase inhibition.
Herbicidal Activity
3.2.1. Acetyl-CoA Carboxylase (ACCase) Inhibition
Many trifluoromethylpyridine-containing herbicides, such as fluazifop-butyl, function by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[1][2][6] This disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately plant death.
Caption: Mechanism of action of ACCase-inhibiting trifluoromethylpyridine herbicides.
Experimental and Drug Discovery Workflow
The development of novel trifluoromethylpyridine derivatives follows a structured workflow from initial design to biological evaluation.
Caption: General workflow for the discovery and development of trifluoromethylpyridine derivatives.
References
- 1. scielo.br [scielo.br]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 19. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
"IUPAC name for 4-Methyl-2-(trifluoromethyl)pyridine"
An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)pyridine
Introduction
The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter the physicochemical and biological properties of a molecule. When appended to a pyridine ring, a ubiquitous scaffold in bioactive compounds, the CF₃ group's strong electron-withdrawing nature and steric bulk can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.
This technical guide focuses on this compound, a key heterocyclic building block. Its structure offers multiple functionalization points, making it a versatile intermediate for the synthesis of complex molecules in drug discovery and agrochemical development.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and applications, supported by experimental protocols and structured data.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound . It is a substituted pyridine derivative valued for its unique electronic and steric characteristics imparted by the trifluoromethyl group.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[3] |
| CAS Number | 1620-79-7 | Sigma-Aldrich[3][4] |
| Molecular Formula | C₇H₆F₃N | PubChem[5] |
| Molecular Weight | 161.13 g/mol | Sigma-Aldrich[3][4] |
| Appearance | Not specified (typically a liquid) | - |
| Boiling Point | ~110 °C (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |
| Density | ~1.27 g/mL at 25 °C (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |
| Refractive Index | n²⁰/D ~1.417 (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |
| pKa | 2.92 ± 0.10 (Predicted for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |
Note: Some physical properties are listed for the closely related 4-(trifluoromethyl)pyridine due to a lack of specific data for the 4-methyl derivative and are provided as an estimate.
Synthesis Methodologies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research, with several established strategies. The primary methods include the chlorine/fluorine exchange of corresponding trichloromethylpyridines, the construction of the pyridine ring from a trifluoromethyl-containing building block, and the direct introduction of a CF₃ group.[7][8]
A common modern approach involves a multi-step synthesis starting from simple precursors, as outlined in recent patents for related analogs like 2-chloro-4-(trifluoromethyl)pyridine. This route often involves the formation of a fluorinated keto-enone, followed by cyclization to form the pyridine ring, and subsequent chlorination.
Experimental Protocol: Synthesis of a 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate
The following protocol is adapted from a patented synthesis for a key precursor to TFMP derivatives and illustrates a common ring-forming strategy.[9]
Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one
-
To a reactor containing vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and 100 mL of dichloromethane, the mixture is stirred and cooled to -10°C.
-
Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the reaction temperature between -10°C and 0°C.
-
After the addition is complete, the reaction is allowed to warm to 25°C and is stirred for 2 hours.
-
The reaction mixture is then cooled to -10°C, and the resulting solid is filtered.
-
The filtrate is washed with 200 mL of water, and the organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Step 2: Cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine
-
The intermediate from Step 1 is reacted with an appropriate reagent, such as trimethylphosphonoacetate, to form a pent-2-enoate derivative.
-
This derivative then undergoes a condensation and ring-closure reaction, often in the presence of a base, to yield the 2-hydroxy-4-(trifluoromethyl)pyridine core structure.[9]
Step 3: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine
-
2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 20 mL of 1,2-dichloroethane are added to a reactor.
-
A catalytic amount of DMF (1-2 drops) is added, followed by the dropwise addition of thionyl chloride (0.025 mol) at room temperature.
-
The reaction is heated to reflux at 110°C for 4 hours.
-
After completion, the mixture is diluted with 1,2-dichloroethane, added to ice water, and neutralized with a 10% sodium hydroxide solution. The organic layer is separated, dried, and concentrated to yield the final chlorinated product.[9]
Applications in Drug Development and Agrochemicals
Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The 4-trifluoromethylpyridine moiety, in particular, is found in commercialized agrochemicals.[7][8]
-
Agrochemicals: This structural motif is integral to the efficacy of various pesticides. Flonicamid, an insecticide effective against aphids, features the 4-trifluoromethyl-pyridine structure.[2] Pyroxsulam, a herbicide used in cereal crops, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[7][8][10] The CF₃ group in these compounds often enhances potency and metabolic stability, leading to longer residual activity.
-
Pharmaceuticals: In drug discovery, the TFMP scaffold is used to optimize lead compounds. The electron-withdrawing CF₃ group can alter the pKa of the pyridine nitrogen, influencing its interaction with protein targets. Furthermore, its lipophilicity can improve a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. While specific drugs containing the this compound exact structure are not prominent in the search results, numerous TFMP derivatives are in clinical trials for various therapeutic areas.[1][10]
Biological Activity
While data on this compound itself is limited, research on closely related analogs demonstrates significant biological potential. Fluorinated pyridine nucleosides and other derivatives have been synthesized and evaluated for their antimicrobial properties.
A study on 4-trifluoromethylpyridine nucleosides showed promising antibacterial activity against several pathogens.[11] The minimum inhibitory concentrations (MICs) for these novel compounds were found to be comparable to the reference drug, amoxicillin.
| Compound Type | Pathogen | MIC (µg/mL) |
| 4-Trifluoromethylpyridine Nucleosides (4-7) | Staphylococcus aureus | 1.3 - 4.9 |
| Bacillus infantis | 1.3 - 4.9 | |
| Escherichia coli | 1.3 - 4.9 | |
| Stenotrophomonas maltophilia | 1.3 - 4.9 | |
| Fluoroaryl Derivatives (8a,b) | Various Bacteria | 1.8 - 5.5 |
| Amoxicillin (Reference) | Various Bacteria | 1.0 - 2.0 |
| (Data adapted from a study on synthesized 4-trifluoromethylpyridine nucleosides)[11] |
The results indicate that the 4-trifluoromethylpyridine scaffold is a viable starting point for the development of new antibacterial agents.[11] Additionally, related trifluoromethyl pyrimidine derivatives have shown a broad spectrum of bioactivities, including antifungal and antiviral effects.[12]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique combination of a methyl group for potential further functionalization and a trifluoromethyl group for modulating electronic and pharmacokinetic properties makes it a highly attractive building block for both drug discovery and agrochemical synthesis. The established synthetic pathways and demonstrated biological activity of related compounds underscore the significant potential of this scaffold. For researchers and developers, leveraging the properties of this compound can pave the way for the creation of next-generation pharmaceuticals and crop protection agents with enhanced efficacy and improved safety profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. This compound | 1620-79-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Trifluoromethylpyridines
The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug design. When appended to the pyridine ring, a ubiquitous pharmacophore, the CF₃ group imparts a unique and powerful set of physicochemical properties that can be strategically leveraged to overcome common challenges in drug development. Its profound electron-withdrawing nature fundamentally alters the electronic landscape of the pyridine ring, influencing basicity, metabolic stability, lipophilicity, and molecular interactions.
This guide provides a detailed examination of the electron-withdrawing effects of the trifluoromethyl group on the pyridine core. It covers the quantitative impact on key chemical properties, outlines standard experimental protocols for their characterization, and illustrates the logical application of these principles in the drug discovery workflow.
Core Principles: The Inductive Power of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. Its effect is primarily due to the strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This intense polarization pulls electron density from the attached carbon atom and, by extension, from the aromatic pyridine ring.
Unlike substituents with significant resonance effects, the CF₃ group's influence is almost purely inductive. This powerful electron withdrawal leads to a significant depletion of electron density on the pyridine ring, which has several critical consequences for the molecule's behavior. This effect is quantitatively captured by its Hammett substituent constants, which are significantly positive, indicating strong electron withdrawal.
Impact on Physicochemical Properties
The introduction of a CF₃ group dramatically alters the physicochemical profile of the pyridine ring. These changes are crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.
The most direct consequence of the CF₃ group's electron-withdrawing effect is a substantial reduction in the basicity of the pyridine nitrogen. The nitrogen lone pair is less available for protonation because the electron density of the entire ring system is diminished. This results in a significant decrease in the pKa of the conjugate acid (the pyridinium ion) compared to unsubstituted pyridine.
The magnitude of this pKa depression is dependent on the position of the CF₃ group relative to the nitrogen atom, with the effect being most pronounced when the group is at the 2- or 4-position, where it can exert its influence more directly on the nitrogen. This modulation of pKa is critical in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and target binding.
The electron-deficient nature of the trifluoromethylated pyridine ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, particularly when other leaving groups (like halides) are present on the ring. Conversely, it deactivates the ring towards electrophilic aromatic substitution. This altered reactivity is a key consideration in the synthetic routes used to elaborate trifluoromethylpyridine intermediates into more complex drug candidates.
The trifluoromethyl group significantly increases the lipophilicity of the parent molecule. This is a highly desirable trait in drug design, as it can enhance a compound's ability to cross biological membranes and improve its oral bioavailability.
Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl group) with a CF₃ group, the metabolic stability and in vivo half-life of a drug candidate can be dramatically improved.
Quantitative Data Summary
To provide a clear, comparative overview, the following tables summarize key quantitative data related to the electron-withdrawing effects of the trifluoromethyl group.
Table 1: Comparison of pKa Values for Pyridine and Trifluoromethylpyridine Isomers
| Compound | pKa of Conjugate Acid | Change from Pyridine (ΔpKa) |
| Pyridine | 5.25 | - |
| 2-(Trifluoromethyl)pyridine | 0.83 | -4.42 |
| 3-(Trifluoromethyl)pyridine | 2.84 | -2.41 |
| 4-(Trifluoromethyl)pyridine | 1.80 | -3.45 |
Note: pKa values are approximate and can vary slightly based on experimental conditions. The trend of decreased basicity is the key takeaway.
Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group
| Constant | Value | Interpretation |
| σm (meta) | +0.43 to +0.44 | Strong electron withdrawal via inductive effect.[1][2] |
| σp (para) | +0.53 to +0.54 | Very strong electron withdrawal via inductive effect.[1][2] |
| σ⁺p (para) | +0.612 | Indicates strong destabilization of adjacent positive charge, confirming powerful electron withdrawal.[3] |
The positive values confirm the CF₃ group's strong electron-withdrawing character.[4] These constants are used in linear free-energy relationships to predict reaction rates and equilibria.[4]
Experimental Protocols
Characterizing the physicochemical properties of novel trifluoromethylpyridines is a routine but critical task in drug discovery. Standardized protocols ensure data reliability and comparability.
Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[5][6]
Objective: To determine the pKa of a trifluoromethylpyridine derivative in an aqueous medium.
Materials:
-
Calibrated pH meter and combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 10 mL or 25 mL)
-
Beaker (50 mL)
-
Trifluoromethylpyridine sample (~1 mM solution)
-
Standardized 0.1 M HCl titrant
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)[7][8]
-
Carbon dioxide-free deionized water
-
Nitrogen gas supply
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Prepare a 20 mL solution of the trifluoromethylpyridine sample at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[7][8]
-
Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the basic range (e.g., pH 10-11) using a small amount of 0.1 M NaOH to ensure the pyridine is fully deprotonated.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with measurements.[8]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.05-0.1 mL).[8]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).[9]
-
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[8]
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the wide chemical shift range, which minimizes peak overlap.[10][11]
Objective: To obtain a ¹⁹F NMR spectrum of a trifluoromethylpyridine to confirm its structure and purity.
Materials:
-
NMR spectrometer equipped with a fluorine probe (e.g., operating at 470 MHz for ¹⁹F).[10]
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analyte (trifluoromethylpyridine sample).
-
Chemical shift reference standard (e.g., trifluorotoluene or CFCl₃, often externally referenced).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylpyridine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Tune and match the fluorine probe to the correct frequency.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Acquisition Parameters:
-
Nucleus: ¹⁹F.
-
Reference: Set the chemical shift reference. CFCl₃ is the standard at 0.0 ppm, although it is often used as an external reference due to its reactivity.[10]
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. For quantitative analysis, an inverse-gated decoupling sequence with a sufficient relaxation delay (D1 ≥ 5 * T₁) should be used to ensure accurate integration.[12]
-
Decoupling: Spectra are often acquired with proton decoupling (¹H-decoupled) to simplify the spectrum by collapsing ¹H-¹⁹F couplings, resulting in a single sharp singlet for the CF₃ group. A coupled spectrum can be run to observe these couplings if desired.
-
Acquisition Time (AT) and Sweep Width (SW): Set a sweep width appropriate for organofluorine compounds (e.g., from -50 to -80 ppm for a typical CF₃ group).[11] The acquisition time will be determined by the desired resolution.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Chemical Shift: The chemical shift (δ) of the CF₃ signal provides information about its electronic environment. Shifts are sensitive to the substitution pattern on the pyridine ring.
-
Integration: The integral of the CF₃ signal corresponds to the number of fluorine atoms (3F) and can be used for purity assessment or quantification against an internal standard.[12]
-
Coupling: In a proton-coupled spectrum, the CF₃ signal may show coupling to adjacent protons on the pyridine ring, providing further structural confirmation.
-
Visualizations: Workflows and Logical Relationships
Visual diagrams are essential for conceptualizing the impact of the trifluoromethyl group and its role in scientific workflows.
Caption: Logical flow from the core inductive effect to desired drug properties.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Role of trifluoromethylpyridines in a drug discovery workflow.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. Its strong, purely inductive electron-withdrawing effect, when applied to the pyridine ring, provides a reliable and predictable method for fine-tuning the physicochemical properties of drug candidates. By decreasing basicity, enhancing metabolic stability, and increasing lipophilicity, the CF₃-pyridine motif directly addresses key challenges in achieving favorable ADME/PK profiles and potent biological activity. A thorough understanding and quantitative characterization of these effects, using standard protocols as outlined, are essential for the rational design and successful development of next-generation therapeutics.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
The Dawn of a Specialty Chemical: An In-depth Technical Guide to the Initial Discovery of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines (TFMPs) have emerged as a cornerstone in the development of modern pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (-CF₃) group onto a pyridine ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and bioavailability of bioactive molecules. This technical guide delves into the seminal discoveries that first brought this important class of compounds to light, providing a detailed look at the pioneering synthetic methodologies, the quantitative data from these early experiments, and the logical workflows that paved the way for the widespread use of TFMPs today.
The journey to trifluoromethylpyridines began with foundational work in organofluorine chemistry. A landmark achievement occurred in 1898 when Swarts first synthesized an aromatic compound bearing a trifluoromethyl group.[1][2] However, it was not until 1947 that the first synthesis of a trifluoromethylpyridine was reported, a discovery detailed in Industrial and Engineering Chemistry. This pioneering work involved the chlorination and subsequent fluorination of picoline, laying the groundwork for future advancements in the field.[1][2]
This guide will explore the three primary synthetic strategies that characterized the initial discovery and development of trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: The direct replacement of chlorine atoms with fluorine on a pre-formed trichloromethylpyridine.
-
Vapor-Phase Synthesis from Picolines: The simultaneous chlorination and fluorination of picoline precursors at high temperatures.
-
Cyclocondensation with Trifluoromethyl Building Blocks: The construction of the pyridine ring using smaller, pre-fluorinated starting materials.
By examining the original experimental protocols and the data generated, this guide aims to provide a comprehensive resource for researchers and professionals in drug development and chemical synthesis, offering a deeper understanding of the origins of this critical class of specialty chemicals.
Core Synthetic Methodologies and Experimental Protocols
The initial synthesis of trifluoromethylpyridines was primarily achieved through halogen exchange reactions and high-temperature vapor-phase processes. These early methods, while often requiring harsh conditions, were instrumental in providing the first access to this novel class of compounds.
Chlorine/Fluorine Exchange of Trichloromethylpyridines
One of the earliest and most direct methods for the synthesis of trifluoromethylpyridines involves the fluorination of a corresponding trichloromethylpyridine. This method is advantageous as it builds upon a pre-existing pyridine scaffold. The process can be carried out in either the liquid or vapor phase.
This method is a key example of the liquid-phase halogen exchange process.
Experimental Protocol:
-
Reactants: 2,3-Dichloro-5-(trichloromethyl)pyridine (0.1 mol, 26.5 g) and tungsten hexachloride (0.2 g) are added to a reactor.
-
Reaction Initiation: The reactor is heated to 170°C under atmospheric pressure.
-
Fluorination: Approximately 20 g of hydrogen fluoride is slowly introduced into the reaction mixture.
-
Reaction Monitoring and Termination: The reaction is monitored until the composition of the product no longer changes.
-
Work-up: Unreacted hydrogen fluoride is recovered by condensation, and the generated hydrogen chloride is removed by absorption. The reaction solution is cooled to room temperature and then transferred to an autoclave.
-
Final Reaction: The autoclave is heated to 180°C and maintained at a pressure of 0.2 MPa for 5 hours.
-
Purification: After cooling, the product mixture is analyzed.[3]
Yield: This process results in a product containing 94% 2,3-dichloro-5-(trifluoromethyl)pyridine with a purity of 92%.[3]
This protocol provides an alternative fluorinating agent and reaction conditions.
Experimental Protocol:
-
Reactants: 2-Chloro-5-(trichloromethyl)pyridine and anhydrous potassium fluoride (molar ratio of 1:2 to 1:2.4) are used.
-
Catalyst and Solvent: Cetyltrimethylammonium bromide (CTAB) is used as a phase transfer catalyst (6-10% of the mass of the starting pyridine), with dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction Conditions: The mixture is stirred and refluxed for 5 to 7 hours.[4]
Vapor-Phase Synthesis from Picolines
The direct conversion of picolines (methylpyridines) to trifluoromethylpyridines via a high-temperature, vapor-phase reaction was a significant early development. This method often involves simultaneous chlorination and fluorination.
This process exemplifies a continuous flow, gas-phase synthesis.
Experimental Protocol:
-
Reactor Setup: A two-phase vapor-phase reactor is utilized, consisting of a catalyst fluidized-bed phase and an empty phase.
-
Reaction Conditions: The reaction is carried out at a high temperature (>300°C) with a transition metal-based catalyst, such as iron fluoride.[2][5]
-
Process Flow:
-
In the fluidized-bed phase, 3-picoline is chlorinated at the methyl group and immediately fluorinated to produce 3-(trifluoromethyl)pyridine (3-TF).
-
In the subsequent empty phase, further nuclear chlorination of the pyridine ring occurs to yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product. This can be further converted to 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][5]
-
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial discoveries of trifluoromethylpyridines, including reaction yields and the physical properties of some of the earliest synthesized compounds.
| Starting Material | Product | Method | Key Reagents/Catalysts | Yield | Reference |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid-Phase Fluorination | HF, WCl₆ | 94% | [3] |
| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Liquid-Phase Fluorination | KF, CTAB | Not Specified | [4] |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Vapor-Phase Chlorination/Fluorination | Cl₂, HF, Fe-based catalyst | Good Yield | [2][5] |
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | Not Specified | Not Specified | Not Specified |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 80 °C @ 20 mmHg | 1.549 @ 25 °C | 1.475 |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | C₆H₃F₄N | 165.09 | Not Specified | Not Specified | Not Specified |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
The logical progression of the early synthetic routes for trifluoromethylpyridines can be visualized to better understand the chemical transformations involved.
Workflow for Liquid-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This workflow illustrates the stepwise conversion of a chlorinated picoline derivative to the final trifluoromethylated product.
Caption: Stepwise synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Workflow for Simultaneous Vapor-Phase Synthesis
This diagram illustrates the continuous, two-stage process for converting picoline into chlorinated trifluoromethylpyridines.
Caption: Vapor-phase synthesis of trifluoromethylpyridines from 3-picoline.
Conclusion
The initial discovery and synthesis of trifluoromethylpyridines in the mid-20th century marked a significant milestone in the field of heterocyclic and organofluorine chemistry. The early methodologies, particularly chlorine/fluorine exchange and vapor-phase synthesis from picolines, though demanding, successfully provided the first access to these valuable compounds. The quantitative data from these pioneering experiments, while limited by the analytical capabilities of the time, laid the essential groundwork for process optimization and the development of more refined synthetic routes. The workflows established in these initial studies continue to influence modern industrial production of trifluoromethylpyridine intermediates. This technical guide, by consolidating the foundational experimental protocols and data, serves as a valuable resource for understanding the historical context and the fundamental chemistry that underpins the ongoing importance of trifluoromethylpyridines in the development of new medicines and crop protection agents.
References
- 1. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
"literature review on trifluoromethylated pyridines"
An In-depth Technical Guide to Trifluoromethylated Pyridines: Synthesis, Properties, and Applications
Introduction
Trifluoromethylated pyridines (TFMPs) represent a privileged class of heterocyclic compounds that have become indispensable in modern chemistry, particularly within the realms of drug discovery and agrochemicals. The strategic incorporation of a trifluoromethyl (-CF₃) group onto a pyridine scaffold imparts a unique combination of physicochemical properties that can dramatically enhance the biological activity and pharmacokinetic profile of a molecule. The strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability conferred by the -CF₃ group make TFMPs highly sought-after building blocks for medicinal chemists and researchers in crop protection.
The biological activities of TFMP derivatives are attributed to the synergy between the unique properties of the fluorine atom and the inherent characteristics of the pyridine moiety. Consequently, a variety of pesticides containing the TFMP fragment have been successfully commercialized, and numerous pharmaceutical candidates are currently in clinical development. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated pyridines, with a focus on key experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Synthesis of Trifluoromethylated Pyridines
The preparation of TFMPs can be broadly categorized into three main strategies: the direct trifluoromethylation of a pre-formed pyridine ring, the construction of the pyridine ring using a trifluoromethyl-containing building block, and the modification of picoline precursors.
Direct C-H Trifluoromethylation
Directly converting a C-H bond on the pyridine ring to a C-CF₃ bond is a highly atom-economical approach. However, controlling the regioselectivity of this transformation is a significant challenge due to the high reactivity of trifluoromethyl radical species, which can lead to a mixture of 2-, 3-, and 4-substituted products. Recent advancements have led to highly regioselective methods.
-
C4-Selective Trifluoromethylation: An efficient method for direct C-H trifluoromethylation at the C4 position involves an N-methylpyridine quaternary ammonium activation strategy. Pyridinium iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield C4-trifluoromethylated pyridines with excellent regioselectivity.
-
C3-Selective Trifluoromethylation: Trifluoromethylation at the electron-rich C3 position has historically been challenging. A novel strategy achieves this through the nucleophilic activation of pyridine and quinoline derivatives via hydrosilylation. The resulting enamine intermediate undergoes successive electrophilic trifluoromethylation to afford the C3-substituted product.
Caption: General workflow for regioselective direct C-H trifluoromethylation.
Table 1: Regioselective C3-Trifluoromethylation of Quinolines via Hydrosilylation (Data sourced from Muta, R., et al., Org. Lett. 2022)
| Substrate (1) | Product (3) | Yield (%) |
| Quinoline (1a) | 3-(Trifluoromethyl)quinoline (3a) | 76 |
| 6-Phenoxyquinoline (1b) | 6-Phenoxy-3-(trifluoromethyl)quinoline (3b) | 88 |
| 6-((tert-Butyldimethylsilyl)oxy)quinoline (1c) | 6-((tert-Butyldimethylsilyl)oxy)-3-(trifluoromethyl)quinoline (3c) | 85 |
| 6-Chlororoquinoline (1f) | 6-Chloro-3-(trifluoromethyl)quinoline (3f) | 71 |
| 6-Bromoquinoline (1h) | 6-Bromo-3-(trifluoromethyl)quinoline (3h) | 78 |
| 6-Iodoquinoline (1j) | 6-Iodo-3-(trifluoromethyl)quinoline (3j) | 60 |
Synthesis from Picoline Precursors
This classical industrial approach involves the chlorination and subsequent fluorination of picolines (methylpyridines). For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), an intermediate in high demand for agrochemicals, is synthesized from 3-picoline. The process typically involves:
-
Liquid-Phase Chlorination: The methyl group of a picoline derivative is chlorinated to form a trichloromethyl (-CCl₃) group.
-
Vapor-Phase Fluorination: The trichloromethylpyridine is then fluorinated, often using hydrogen fluoride (HF), to yield the final trifluoromethylpyridine.
Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal catalysts is another efficient industrial method.
Caption: Industrial synthesis of TFMPs from picoline precursors.
Cyclocondensation with CF₃-Building Blocks
This strategy involves constructing the pyridine ring from smaller, acyclic precursors, where at least one already contains a trifluoromethyl group. This method is versatile and widely used for preparing various TFMP derivatives. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. For example, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine core, and its key pyridine sulfide intermediate is prepared via a condensation reaction using a CF₃-containing building block.
Table 2: Common CF₃-Containing Building Blocks for Cyclocondensation
| Building Block | Chemical Structure |
| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt |
| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃C(O)CH=CHOEt |
Modern Transition-Metal Catalyzed Methods
Recent advances have introduced elegant and efficient transition-metal-catalyzed routes to TFMPs.
-
Cobalt-Catalyzed [2+2+2] Cycloaddition: This method constructs α-trifluoromethylated pyridines through the cycloaddition of trifluoromethylated diynes with various nitriles. The reaction is catalyzed by an inexpensive and earth-abundant cobalt complex, offering a wide substrate scope and excellent yields.
-
Copper-Mediated Trifluoromethylation: 2-Iodopyridines can be converted to 2-(trifluoromethyl)pyridines in nearly quantitative yields by displacement of the iodide with (trifluoromethyl)copper, which is generated in situ from (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) and a copper(I) source.
Physicochemical and Spectroscopic Properties
The introduction of a -CF₃ group profoundly alters the properties of the pyridine ring.
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σₚ) of 0.54. This significantly influences the electron density of the pyridine ring, affecting its reactivity and ability to interact with biological targets.
-
Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen atom, which generally improves a molecule's ability to permeate biological membranes. This is crucial for drug absorption and the penetration of agrochemicals into plant or insect tissues.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This often leads to a longer biological half-life for drugs and agrochemicals.
Caption: Impact of the -CF₃ group on molecular properties and biological outcomes.
Table 3: Spectroscopic Data for 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP) (Data sourced from Mary, Y. S., et al., Der Pharma Chemica, 2015)
| Spectroscopic Technique | Key Assignments | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| FT-IR | C-N stretching | 1382 - 1266 |
| C-Cl stretching | 735 | |
| C-F stretching | 1180 - 1140 (asymmetric), 1075 (symmetric) | |
| FT-Raman | C-H stretching | 3080 - 3030 |
| Ring stretching | 1600 - 1400 | |
| ¹H NMR | H3, H5, H6 | Calculated values provided in source |
| ¹³C NMR | C2, C3, C4, C5, C6, CF₃ | Calculated values provided in source |
Applications in Agrochemicals and Pharmaceuticals
TFMPs are key structural motifs in a wide array of commercial products.
Agrochemicals
The crop protection industry is the largest consumer of TFMP derivatives. More than 20 commercial pesticides contain this scaffold, spanning herbicides, fungicides, and insecticides.
Table 4: Selected Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety (Data sourced from Tsukamoto, M., & Nakamura, T., J. Pestic. Sci., 2021)
| Common Name | Type | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| Flazasulfuron | Herbicide | 2-Amino-4,6-dimethoxypyrimidine |
| Haloxyfop | Herbicide | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
| Picoxystrobin | Fungicide | 2-(Trifluoromethyl)pyridine (α-TFMP) |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivatives |
| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine derivatives |
Pharmaceuticals
In drug discovery, the TFMP scaffold is used to optimize pharmacokinetic profiles and therapeutic efficacy. The metabolic stability and enhanced membrane permeability offered by the -CF₃ group are highly desirable traits. Five pharmaceutical products containing the TFMP moiety have received market approval, with many more in clinical trials. Derivatives have shown potential as anticancer agents by inhibiting specific kinases in tumor proliferation pathways and as antibacterial agents with enhanced efficacy against resistant strains.
Key Experimental Protocols
Protocol for 3-Position-Selective C–H Trifluoromethylation of Quinoline
(Adapted from Muta, R., et al., Org. Lett. 2022)
This protocol describes the hydrosilylation-activated trifluoromethylation of quinoline.
-
Materials: Quinoline (1a), methylphenylsilane (H₂SiMePh), tris(pentafluorophenyl)borane (B(C₆F₅)₃), 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1,2-dichloroethane (DCE). All reactions should be carried out under a nitrogen atmosphere using dried solvents.
-
Step 1: Hydrosilylation: To a solution of quinoline (1a, 0.20 mmol) in 1,2-dichloroethane (1.0 mL) in a sealed tube, add tris(pentafluorophenyl)borane (5.1 mg, 0.010 mmol, 5 mol %) and methylphenylsilane (61 mg, 0.50 mmol, 2.5 equiv). The mixture is stirred at 85 °C for 40 hours.
-
Step 2: Trifluoromethylation: The reaction mixture is cooled to -20 °C. Togni Reagent II (63 mg, 0.20 mmol, 1.0 equiv) is added, and the mixture is stirred at -20 °C for 16 hours.
-
Step 3: Oxidation and Work-up: DDQ (91 mg, 0.40 mmol, 2.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(trifluoromethyl)quinoline (3a).
Protocol for Cobalt-Catalyzed [2+2+2] Cycloaddition
(Adapted from Komeyama, K., et al., Org. Lett. 2014)
This protocol describes the synthesis of an α-trifluoromethylated pyridine from a fluorinated diyne and a nitrile.
-
Materials: 1,1,1-Trifluoro-6-phenylhexa-2,4-diyne (1a), Benzonitrile (2a), CoCl₂(phen) complex, Zinc bromide (ZnBr₂), Zinc dust (Zn), Dichloroethane (DCE). The reaction should be performed under an inert atmosphere.
-
Catalyst Preparation: The CoCl₂(phen) catalyst can be prepared or purchased.
-
Reaction Setup: In a glovebox, a mixture of CoCl₂(phen) (16.2 mg, 0.05 mmol, 10 mol %), ZnBr₂ (11.3 mg, 0.05 mmol, 10 mol %), and Zn dust (13.1 mg, 0.20 mmol, 40 mol %) is placed in a reaction vessel.
-
Cycloaddition: A solution of the trifluoromethylated diyne 1a (105.1 mg, 0.50 mmol) and benzonitrile 2a (103.1 mg, 1.0 mmol, 2.0 equiv) in dichloroethane (2.5 mL) is added to the catalyst mixture.
-
Reaction Conditions: The reaction vessel is sealed and heated at 80 °C for 3 hours with stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated. The residue is purified by silica gel column chromatography to yield the corresponding α-trifluoromethylated pyridine product.
Conclusion
Trifluoromethylated pyridines are a cornerstone of modern medicinal and agricultural chemistry. Their unique electronic and physical properties, derived from the powerful -CF₃ group, allow for the rational design of molecules with enhanced stability, permeability, and biological efficacy. The synthetic toolbox for accessing these valuable scaffolds has expanded significantly, from classical industrial processes to highly regioselective direct C-H functionalizations and elegant transition-metal-catalyzed reactions. As the demand for novel, high-performance pharmaceuticals and agrochemicals continues to grow, the development of new applications and more efficient synthetic routes for trifluoromethylated pyridines will undoubtedly remain an important and active area of research.
Methodological & Application
Application Notes and Protocols for Trifluoromethyl-Substituted Pyridines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trifluoromethyl-substituted pyridines in medicinal chemistry, with a focus on the structural motifs found in the approved drugs Pexidartinib and Leniolisib, and the clinical candidate Tavapadon. While the specific isomer 4-Methyl-2-(trifluoromethyl)pyridine was initially queried, these notes focus on closely related and medicinally relevant structures for which substantial data and established protocols are available.
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a common strategy in modern drug design. This is due to the unique properties conferred by the -CF3 group, which can significantly enhance the pharmacological profile of a molecule. These benefits include increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which can lead to better pharmacokinetic properties.[1]
Key Compounds and Therapeutic Applications
Trifluoromethylpyridine moieties are integral components of several successful therapeutic agents. This section highlights three prominent examples.
-
Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), pexidartinib is approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT).[2][3] It contains a 6-(trifluoromethyl)pyridin-3-yl moiety.
-
Leniolisib (Joenja®): A selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, leniolisib is used to treat activated phosphoinositide 3-kinase delta syndrome (APDS).[4] Its structure features a 6-methoxy-5-(trifluoromethyl)pyridin-3-yl group.
-
Tavapadon: A clinical-stage partial agonist of the dopamine D1 and D5 receptors, tavapadon is being investigated for the treatment of Parkinson's disease.[5][6] It incorporates a 3-(trifluoromethyl)pyridin-2-yl moiety.
Quantitative Biological Data
The following tables summarize key in vitro and in vivo data for Pexidartinib and Leniolisib, demonstrating the potency and pharmacokinetic profiles of these trifluoromethylpyridine-containing drugs.
Table 1: In Vitro Potency of Pexidartinib and Leniolisib
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Pexidartinib | CSF-1R | Kinase Assay | 20 | [3][7] |
| KIT | Kinase Assay | 10 | [3] | |
| FLT3 | Kinase Assay | 160 | [2] | |
| Leniolisib | PI3Kδ | Enzyme Assay | 11 | [8] |
| PI3Kα | Enzyme Assay | 244 | [8] | |
| PI3Kβ | Enzyme Assay | 424 | [8] | |
| PI3Kγ | Enzyme Assay | 2230 | [8] |
Table 2: Pharmacokinetic Parameters of Pexidartinib in Healthy Subjects (Single 600 mg Dose)
| Parameter | Value | Unit | Reference |
| Cmax | 8625 (2746) | ng/mL | [9] |
| AUC0-12h | 77465 (24975) | ng·h/mL | [9] |
| Tmax | 2.5 | hours | [2][10] |
| t1/2 | 24.8 - 26.7 | hours | [10] |
| Protein Binding | >99 | % | |
| Major Route of Elimination | Feces (65%) | [2] |
Table 3: Pharmacokinetic Parameters of Leniolisib in Rats (10 mg/kg Oral Dose)
| Parameter | Value | Unit | Reference |
| Cmax | 39.366 | ng/mL | [11] |
| AUC0-t | 318 | ng·h/mL | [11] |
| Tmax | 2 | hours | [11] |
| t1/2 | 8 | hours | [11] |
| Protein Binding | 94.5 | % | [1] |
| Metabolism | Hepatic (CYP3A4) | [12] |
Signaling Pathways
The trifluoromethylpyridine-containing drugs discussed herein modulate key signaling pathways implicated in disease.
CSF-1R Signaling Pathway and Inhibition by Pexidartinib
Pexidartinib inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase. The binding of ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades such as PI3K/AKT, MAPK/ERK, and JAK/STAT. These pathways are crucial for the proliferation, differentiation, and survival of macrophages. In tenosynovial giant cell tumors, aberrant CSF-1R signaling drives the accumulation of macrophages, which contribute to tumor growth. Pexidartinib blocks the ATP-binding site of CSF-1R, thereby preventing its activation and inhibiting downstream signaling.[11][12][13][14][15][16]
PI3K/AKT/mTOR Signaling Pathway and Inhibition by Leniolisib
Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[17][18] Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) triggers the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a variety of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. In activated PI3Kδ syndrome (APDS), gain-of-function mutations in the gene encoding PI3Kδ lead to hyperactivation of this pathway. Leniolisib selectively binds to and inhibits the PI3Kδ isoform, thereby normalizing the downstream signaling cascade.[4]
Experimental Protocols
This section provides detailed protocols for key synthetic transformations relevant to the synthesis of trifluoromethylpyridine-containing compounds and for in vitro kinase assays to determine their inhibitory activity.
Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (Key Intermediate for Leniolisib)
This protocol describes the bromination of 2-methoxy-3-(trifluoromethyl)pyridine, a key step in the synthesis of Leniolisib.[1]
Materials:
-
2-methoxy-3-(trifluoromethyl)pyridine
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl methyl ether (TBME)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel
-
Sodium bicarbonate (NaHCO3)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask under an argon atmosphere, add 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (1.35 eq).
-
Carefully add trifluoroacetic acid (TFA) to the mixture and stir at room temperature for 18 hours.
-
Remove the TFA by distillation under reduced pressure.
-
Suspend the residue in tert-butyl methyl ether and filter to remove the solid byproduct.
-
Concentrate the filtrate, re-suspend in ethyl acetate, and filter again.
-
Concentrate the filtrate and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane.
-
The fractions containing the product can be further purified by filtration through a plug of sodium bicarbonate to yield 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil.
Reductive Amination for the Synthesis of a Pexidartinib Precursor
This protocol describes a general procedure for the reductive amination between an aldehyde and an amine, a key bond-forming reaction in the synthesis of Pexidartinib.[6][19][20][21]
Materials:
-
Aldehyde (e.g., a substituted pyridine-3-carbaldehyde) (1.0 eq)
-
Amine (e.g., a substituted pyridin-2-amine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent, anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde and amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro CSF-1R Kinase Assay (LanthaScreen™ Protocol)
This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for determining the IC50 of inhibitors against CSF-1R.[22]
Materials:
-
Recombinant CSF-1R enzyme
-
Fluorescein-labeled poly-GT peptide substrate
-
Terbium-labeled anti-phosphotyrosine antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., Pexidartinib) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CSF-1R enzyme in kinase reaction buffer.
-
Prepare a 4X solution of the test inhibitor in kinase reaction buffer containing 4% DMSO.
-
Prepare a 4X solution of ATP and 4X solution of the peptide substrate in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to the wells.
-
Initiate the reaction by adding 2.5 µL of a pre-mixed 4X ATP/substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA to stop the reaction and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro PI3Kδ HTRF™ Kinase Assay
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3Kδ.[10][23][24]
Materials:
-
Recombinant PI3Kδ enzyme
-
PIP2 substrate
-
Biotinylated-PIP3 tracer
-
Europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used for detection)
-
Streptavidin-XL665
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., Leniolisib) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction:
-
Add 2 µL of the test inhibitor in kinase buffer with DMSO to the wells of a 384-well plate.
-
Add 4 µL of a mixture of PI3Kδ enzyme and PIP2 substrate in kinase buffer.
-
Initiate the reaction by adding 4 µL of ATP in kinase buffer.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of a stop solution containing the biotinylated-PIP3 tracer and a GST-tagged GRP1-PH domain.
-
Add 5 µL of the detection mix containing Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate at room temperature for at least 60 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The trifluoromethylpyridine scaffold is a privileged motif in medicinal chemistry, enabling the development of potent and selective drugs with favorable pharmacokinetic properties. The examples of Pexidartinib and Leniolisib highlight the successful application of this structural unit in targeting key signaling pathways in oncology and rare diseases. The provided protocols offer a starting point for the synthesis and evaluation of novel trifluoromethylpyridine-containing compounds in drug discovery programs.
References
- 1. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 4-Methyl-2-(trifluoromethyl)pyridine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-(trifluoromethyl)pyridine is a crucial heterocyclic building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group (–CF3) into the pyridine ring significantly enhances the biological activity, metabolic stability, and lipophilicity of the resulting molecules. These properties are highly desirable in the development of potent and selective insecticides and herbicides. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into key agrochemical active ingredients, namely the insecticide flonicamid and the herbicide pyroxsulam.
Synthesis of the Building Block: this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available picoline derivative. A common strategy involves the chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 4-Methyl-2-(trichloromethyl)pyridine
A solution of 2-chloro-4-methylpyridine in a suitable solvent is subjected to radical chlorination to yield 2-chloro-4-(trichloromethyl)pyridine.
-
Materials: 2-chloro-4-methylpyridine, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).
-
Procedure:
-
To a solution of 2-chloro-4-methylpyridine (1 eq.) in CCl4, add NCS (3.5 eq.) and a catalytic amount of BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-(trichloromethyl)pyridine, which can be used in the next step without further purification.
-
Step 2: Fluorination to this compound
The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction.
-
Materials: 2-chloro-4-(trichloromethyl)pyridine, antimony trifluoride (SbF3), antimony pentachloride (SbCl5) (catalyst).
-
Procedure:
-
In a suitable pressure-resistant reactor, combine crude 2-chloro-4-(trichloromethyl)pyridine (1 eq.) with SbF3 (3-5 eq.) and a catalytic amount of SbCl5.
-
Heat the mixture to 150-180°C for several hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reactor and carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
Application in Agrochemical Synthesis
Synthesis of the Insecticide Flonicamid
Flonicamid is a selective insecticide that acts as a feeding blocker in sucking insects like aphids.[1] It is synthesized from 4-(trifluoromethyl)nicotinic acid, which can be obtained by the oxidation of this compound.
-
Materials: this compound, potassium permanganate (KMnO4), water, sulfuric acid.
-
Procedure:
-
Suspend this compound (1 eq.) in water.
-
Heat the mixture to reflux and add a solution of KMnO4 (3-4 eq.) in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Wash the filter cake with hot water.
-
Acidify the combined filtrate with concentrated sulfuric acid to a pH of 2-3 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain 4-(trifluoromethyl)nicotinic acid.[2][3][4][5]
-
-
Materials: 4-(trifluoromethyl)nicotinic acid, thionyl chloride (SOCl2), aminoacetonitrile hydrochloride, triethylamine, dichloromethane.
-
Procedure:
-
Acyl Chloride Formation: To a solution of 4-(trifluoromethyl)nicotinic acid (1 eq.) in dichloromethane, add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq.) at 0°C. Stir the mixture at room temperature for 2-3 hours.
-
Amidation: In a separate flask, prepare a solution of aminoacetonitrile hydrochloride (1.1 eq.) and triethylamine (2.5 eq.) in dichloromethane. Cool this solution to 0°C.
-
Slowly add the freshly prepared 4-(trifluoromethyl)nicotinoyl chloride solution to the aminoacetonitrile solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain flonicamid.
-
Quantitative Data: Efficacy of Flonicamid
| Pest Species | Application Rate (g a.i./ha) | Efficacy (% mortality or reduction) | Reference |
| Aphids (various species) | 50 - 100 | Excellent control | [1][6] |
| Greenhouse whitefly | 50 - 100 | Good activity | [7] |
| Tarnished plant bug | 50 - 100 | Good activity | [7] |
| Soybean Aphids | 75 | 90.63% reduction | [8] |
| Soybean Aphids | 100 | 94.56% reduction | [8] |
| Soybean Aphids | 125 | 96.68% reduction | [8] |
Mode of Action: Flonicamid
Flonicamid has a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide. It acts on the chordotonal organs of insects, which are mechanoreceptors involved in hearing, balance, and spatial orientation. By modulating these organs, flonicamid disrupts the insect's ability to coordinate its feeding apparatus, leading to a rapid cessation of feeding and eventual starvation.[4]
Caption: Mode of action of the insecticide flonicamid.
Synthesis of the Herbicide Pyroxsulam
Pyroxsulam is a post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[9] It is an acetolactate synthase (ALS) inhibitor. A key intermediate in its synthesis is a 4-(trifluoromethyl)pyridine derivative.
The synthesis of pyroxsulam involves the coupling of a substituted triazolopyrimidine with a 4-(trifluoromethyl)pyridine sulfonyl chloride derivative. While not directly synthesized from this compound in a single step, the pyridine core originates from precursors that can be derived from it.
Caption: General synthetic workflow for the herbicide pyroxsulam.
Quantitative Data: Efficacy of Pyroxsulam
| Weed Species | Application Rate (g a.i./ha) | Efficacy (% control) | Reference |
| Lolium multiflorum | 15 - 18 | > 85% | [10] |
| Phalaris minor | 12 | Significantly lower weed density | [11] |
| Phalaris minor | 15 | Significantly lower weed density | [11] |
| Broadleaf & Grassy Weeds | 300 - 600 ml/ha (formulation) | Highly effective | [12] |
Mode of Action: Pyroxsulam
Pyroxsulam is a member of the triazolopyrimidine sulfonamide class of herbicides and is classified as a Group 2 herbicide by the Herbicide Resistance Action Committee (HRAC). It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Depletion of these essential amino acids leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[9]
Caption: Mode of action of the herbicide pyroxsulam.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-value agrochemicals. Its unique electronic properties contribute significantly to the biological efficacy of the final products. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and professionals in the agrochemical industry to utilize this important intermediate in the development of novel and effective crop protection solutions.
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 3. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 7. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 8. jpds.co.in [jpds.co.in]
- 9. agrobaseapp.com [agrobaseapp.com]
- 10. researchgate.net [researchgate.net]
- 11. isws.org.in [isws.org.in]
- 12. researchgate.net [researchgate.net]
"application of 4-Methyl-2-(trifluoromethyl)pyridine in catalysis"
Launching Research Phase
I'm currently immersed in a comprehensive Google search to unearth scholarly articles, patents, and application notes that detail the application of 4-Methyl-2-(trifluoromethyl)pyridine within the realm of catalysis. The search terms I'm employing include "4-Methyl-".
Refining Search Parameters
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Defining Project Deliverables
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Considering Compound Synthesis
I've been sifting through a mountain of data on TFMPs, finding their use fascinating. The initial search turned up a broad array of documents, specifically those that detail the creation and application of trifluoromethylpyridines in both agrochemicals and pharmaceuticals. Their importance as foundational building blocks in these domains is becoming clear, as demonstrated in [1].
Analyzing Catalytic Potential
I'm now zeroing in on catalytic applications. While broad searches yielded TFMP synthesis details, I've found that [2] is key. It details a 5-(trifluoromethyl)pyridine derivative used as a ligand in asymmetric catalysis, providing strong evidence for TFMPs' potential. Although not the exact target molecule, it offers a solid experimental protocol, sparking further investigation into this compound's potential.
Investigating Ligand Properties
I've been gathering more information, but still haven't pinpointed the exact molecule's catalytic use. While documents like [1], [5], [6], and [9] show TFMPs' synthesis and applications, they lack catalytic specificity. However, research like [2] highlights a related compound's efficacy as a ligand in catalysis. Though not a direct match, it's a promising lead into the molecule's potential, similar to findings on pyridine-based ligands, as seen in [8] and [14]. Yet, a direct application of this compound remains elusive.
Adapting Research Strategy
I'm adjusting my approach based on the research so far. While documents like [1, 5, 6, 9] showcase TFMPs' synthetic pathways and uses, they don't pinpoint our target's catalytic role. The data shows similar structures in catalysis, like [2]'s 5-TFMP derivative used as a ligand. It provides a detailed example, pointing to the feasibility of this compound's use as well. I'm now focusing on inferring potential uses from similar structures, refining my search based on reactivity trends.
Reviewing Search Findings
My follow-up search has yielded more promising results. While a direct catalytic application of the pyridine derivative remains elusive, I've found some highly relevant literature. These recent findings are particularly interesting.
Assessing Literature Relevance
My current assessment focuses on the literature's relevance. Documents [1] and [2], featuring a related pyridine derivative as a ligand, are the most applicable, detailing yields, enantioselectivity, and protocols. Document [3] shows pyridine coordination but lacks catalytic context, while [4] demonstrates trifluoromethyl group tolerance in palladium reactions.
Developing Analogous Application
My focus is now on developing an analogous application. While a direct match for the pyridine derivative remains absent, I'm leveraging detailed data from related ligands. Documents [1] and [2] provide strong guidance, enabling application notes and protocols. General reviews support trifluoromethylpyridine's relevance, solidifying the chosen approach. I'm building a robust example.
Building Representative Example
My focus has shifted to constructing a representative example. While a direct match is still lacking, the detailed data on the related 5-(trifluoromethyl)pyridine derivative offers strong guidance. I'm extracting key information from documents [1] and [2] to build a robust example with reaction type, yield, enantioselectivity data, and protocols. I'll incorporate broader principles on how trifluoromethylpyridines influence ligand behavior.
Application Notes and Protocols: The Strategic Use of 4-Methyl-2-(trifluoromethyl)pyridine in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethylpyridine core has emerged as a privileged structure in the design of novel therapeutics. The unique electronic properties of the trifluoromethyl group, combined with the inherent characteristics of the pyridine ring, can significantly enhance metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and experimental protocols for the use of 4-Methyl-2-(trifluoromethyl)pyridine as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly focusing on its application in the construction of kinase inhibitors through key cross-coupling reactions.
Core Applications: Kinase Inhibitor Synthesis
This compound is an ideal starting material for the synthesis of a variety of kinase inhibitors. Its structure allows for selective functionalization at key positions to build complex molecules that can interact with the ATP-binding sites of kinases. The methyl group at the 4-position can be a site for further chemical modification or can provide steric and electronic influence on the molecule's interaction with its biological target. The trifluoromethyl group at the 2-position significantly influences the electron density of the pyridine ring, impacting its reactivity and the pKa of the molecule, which can be crucial for target engagement and pharmacokinetic properties.
Two of the most powerful and widely used methods for elaborating the this compound core are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental for assembling the complex architectures of modern APIs.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions using a halogenated derivative of this compound. These data are representative of the yields and conditions that can be expected in a research and development setting.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-2-phenyl-6-(trifluoromethyl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine | 82 |
| 3 | 3-Aminophenylboronic acid | 3-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)aniline | 78 |
| 4 | Pyridine-3-boronic acid | 3-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)pyridine | 75 |
Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine with Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-4-methyl-6-(trifluoromethyl)pyridin-2-amine | 92 |
| 2 | Morpholine | 4-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)morpholine | 88 |
| 3 | Benzylamine | N-Benzyl-4-methyl-6-(trifluoromethyl)pyridin-2-amine | 85 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-4-methyl-6-(trifluoromethyl)pyridin-2-amine | 90 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-4M2TFP," starting from this compound.
Protocol 1: Halogenation of this compound
This protocol describes the selective bromination at the 6-position of the pyridine ring, a necessary step to enable subsequent cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.05 eq)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine , can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the synthesis of a biaryl intermediate, a common core structure in many kinase inhibitors.
Materials:
-
2-Bromo-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq)
-
4-Aminophenylboronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, rotary evaporator.
Procedure:
-
In a Schlenk flask, combine 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 4-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)aniline .
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the final step in the synthesis of "Kinhibitor-4M2TFP" through the formation of a key C-N bond.
Materials:
-
4-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)aniline (1.0 eq)
-
2-Chloro-N-methylacetamide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, rotary evaporator.
Procedure:
-
In a Schlenk flask, combine 4-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)aniline (1.0 eq), 2-chloro-N-methylacetamide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 110°C and stir for 16 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final API, N-(4-(4-Methyl-6-(trifluoromethyl)pyridin-2-yl)phenyl)-N-methylacetamide (Kinhibitor-4M2TFP) .
Visualizations
The following diagrams illustrate the synthetic pathway and the logical flow of the experimental protocols.
Caption: Synthetic pathway for "Kinhibitor-4M2TFP".
Caption: Experimental workflow for API synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly kinase inhibitors. The protocols outlined in this document for halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for researchers to develop novel drug candidates. The strategic incorporation of the this compound moiety can lead to compounds with improved pharmacological profiles, highlighting its importance in modern drug discovery and development.
Application Notes and Protocols for Cyclo-condensation Reactions in Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Cyclo-condensation reactions offer a powerful and versatile approach for the construction of the trifluoromethylpyridine core, often allowing for the assembly of complex, multi-substituted pyridines from simpler, readily available starting materials.[3][4][5] This document provides detailed application notes and experimental protocols for key cyclo-condensation strategies employed in the synthesis of trifluoromethylpyridines.
Overview of Cyclo-condensation Strategies
Several cyclo-condensation strategies have been developed for the synthesis of trifluoromethylpyridines, each with its own advantages and substrate scope. The most prominent methods include:
-
[2+2+2] Cycloadditions: This method involves the cobalt-catalyzed cyclotrimerization of two alkyne units and a nitrile to form the pyridine ring. It is particularly useful for the synthesis of α-trifluoromethylpyridines from trifluoromethylated diynes.[6]
-
Bohlmann-Rahtz Pyridine Synthesis: This classical reaction involves the condensation of an enamine with a β-dicarbonyl compound or its equivalent. In the context of trifluoromethylpyridine synthesis, trifluoromethyl-α,β-ynones can be used as a key building block to react with β-enamino esters or ketones.[7]
-
Guareschi-Thorpe Condensation and Modifications: This approach typically involves the reaction of a β-ketoester with cyanoacetamide or a related compound. For trifluoromethylpyridine synthesis, ethyl 4,4,4-trifluoro-3-oxobutanoate is a common starting material.
-
[4+2] Cycloadditions (Diels-Alder Reactions): While less common for direct pyridine synthesis, aza-Diels-Alder reactions can be employed to construct the dihydropyridine core, which can then be oxidized to the corresponding pyridine. Trifluoromethyl-containing dienes or dienophiles can be utilized in this strategy.
-
Condensations with (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This versatile building block can react with a variety of nucleophiles and cyclizing agents to form a range of substituted trifluoromethylpyridines.[3][5]
The choice of a particular synthetic route often depends on the desired substitution pattern of the final trifluoromethylpyridine product.
Experimental Protocols
Protocol 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylpyridine Synthesis
This protocol describes the regioselective synthesis of α-trifluoromethylpyridines via a cobalt-catalyzed [2+2+2] cycloaddition of a trifluoromethylated diyne with a nitrile, based on the work of Tanaka and coworkers.[6]
Experimental Workflow:
Caption: Workflow for Cobalt-Catalyzed [2+2+2] Cycloaddition.
Materials:
-
Cobalt(II) chloride-phenanthroline complex (CoCl₂(phen))
-
Zinc bromide (ZnBr₂)
-
Zinc dust
-
Trifluoromethylated diyne (e.g., 1,1,1-trifluoro-5-phenylpenta-2,4-diyne)
-
Nitrile (e.g., acetonitrile, benzonitrile)
-
Anhydrous dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CoCl₂(phen) (0.05 mmol), ZnBr₂ (0.1 mmol), and zinc dust (1.0 mmol).
-
Evacuate the tube and backfill with argon. Repeat this process three times.
-
Add anhydrous dichloroethane (5 mL) to the tube.
-
Add the trifluoromethylated diyne (1.0 mmol) and the nitrile (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylpyridine.
Quantitative Data Summary (Representative Examples):
| Entry | Trifluoromethylated Diyne | Nitrile | Yield (%) |
| 1 | 1,1,1-trifluoro-5-phenylpenta-2,4-diyne | Acetonitrile | 92 |
| 2 | 1,1,1-trifluoro-5-phenylpenta-2,4-diyne | Benzonitrile | 88 |
| 3 | 1,1,1-trifluoro-6-methoxyhexa-2,4-diyne | Acetonitrile | 85 |
| 4 | 1,1,1-trifluoro-6-methoxyhexa-2,4-diyne | Benzonitrile | 81 |
Protocol 2: Bohlmann-Rahtz Synthesis of Polysubstituted Trifluoromethylpyridines
This protocol details the synthesis of polysubstituted trifluoromethylpyridines via the Bohlmann-Rahtz heteroannulation reaction of trifluoromethyl-α,β-ynones with β-enamino esters in the presence of zinc bromide.[7]
Logical Relationship of Reaction Components:
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chigroup.site [chigroup.site]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ligand Synthesis from 4-Methyl-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4-Methyl-2-(trifluoromethyl)pyridine, a versatile building block for the synthesis of novel ligands. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, making its derivatives of great interest in coordination chemistry and drug discovery. The following protocols focus on the functionalization of the 4-methyl group to introduce key coordinating moieties, including carboxylic acids, phosphines, and amines.
Key Synthetic Intermediates from this compound
The functionalization of the methyl group on the pyridine ring opens up a variety of possibilities for ligand design. The primary synthetic transformations detailed in these notes are oxidation, bromination, and subsequent conversions to phosphine and amine-containing ligands.
| Starting Material | Intermediate/Product | Reagents | Expected Yield |
| This compound | 2-(Trifluoromethyl)isonicotinic acid | KMnO4, H2O | Moderate |
| This compound | 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | N-Bromosuccinimide (NBS), AIBN | Good |
| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | Diphenyl((2-(trifluoromethyl)pyridin-4-yl)methyl)phosphine oxide | Lithium diphenylphosphide, then H2O2 | Good |
| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | (2-(Trifluoromethyl)pyridin-4-yl)methanamine | Sodium azide, then reduction | Moderate to Good |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-(Trifluoromethyl)isonicotinic acid
This protocol describes the oxidation of the methyl group to a carboxylic acid, a key functional group for forming amide and ester linkages in more complex ligand structures. While direct oxidation of this compound is not extensively documented, a general procedure using a strong oxidizing agent like potassium permanganate can be employed. An alternative, documented route involves the carbonylation of a 4-halo-2-(trifluoromethyl)pyridine derivative.[1][2]
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Water
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate (approximately 4.0 eq) in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(Trifluoromethyl)isonicotinic acid.
-
Further purification can be achieved by recrystallization.
Expected Outcome: The desired product, 2-(Trifluoromethyl)isonicotinic acid, is a white solid. The yield is expected to be moderate. Characterization can be performed using NMR spectroscopy and mass spectrometry.
Protocol 2: Free-Radical Bromination of this compound
This protocol details the synthesis of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine, a versatile intermediate for nucleophilic substitution reactions to introduce various coordinating groups. The reaction proceeds via a free-radical mechanism initiated by AIBN.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or a less toxic alternative like (trifluoromethyl)benzene[3]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in CCl4.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(Bromomethyl)-2-(trifluoromethyl)pyridine.
Expected Outcome: The product is expected to be a solid or oil. The yield for benzylic brominations with NBS is typically good. The structure can be confirmed by 1H NMR, where a characteristic singlet for the CH2Br protons will be observed.
Protocol 3: Synthesis of Diphenyl((2-(trifluoromethyl)pyridin-4-yl)methyl)phosphine oxide
This protocol describes the synthesis of a phosphine oxide-containing ligand, which can act as a coordinating agent. This is a two-step process starting from the brominated intermediate.
Materials:
-
4-(Bromomethyl)-2-(trifluoromethyl)pyridine
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen peroxide (30% solution)
-
Dichloromethane
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure: Step 1: Preparation of Lithium Diphenylphosphide and reaction with the bromide
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve diphenylphosphine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add n-BuLi (1.0 eq). Allow the solution to stir for 30 minutes at this temperature.
-
Cool the resulting orange-red solution of lithium diphenylphosphide to -78 °C.
-
Slowly add a solution of 4-(Bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of water.
Step 2: Oxidation to the Phosphine Oxide 7. Extract the aqueous layer with dichloromethane. 8. Combine the organic layers and add a 30% hydrogen peroxide solution dropwise at 0 °C. 9. Stir the mixture vigorously for 1-2 hours. 10. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. 11. Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield Diphenyl((2-(trifluoromethyl)pyridin-4-yl)methyl)phosphine oxide.
Expected Outcome: The final product is expected to be a white solid. The yield for this type of reaction is generally good. Characterization can be performed by 31P NMR, 1H NMR, and mass spectrometry.
Protocol 4: Synthesis of (2-(Trifluoromethyl)pyridin-4-yl)methanamine
This protocol outlines the conversion of the bromomethyl intermediate to a primary amine, a common coordinating group in ligand design. The commercial availability of this compound confirms its stability and utility.
Materials:
-
4-(Bromomethyl)-2-(trifluoromethyl)pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4) or an alternative reducing agent like triphenylphosphine/water
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for reaction and workup
Procedure: Step 1: Azide Formation
-
Dissolve 4-(Bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to obtain the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.
Step 2: Reduction to the Amine 6. In a separate flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether or THF. 7. Cool the suspension to 0 °C and slowly add a solution of the crude azide in the same solvent. 8. Allow the reaction to warm to room temperature and stir for several hours. 9. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. 10. Filter the resulting precipitate and wash it with ether. 11. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2-(Trifluoromethyl)pyridin-4-yl)methanamine. 12. The product can be purified by distillation or column chromatography.
Expected Outcome: The final product is an amine, likely an oil or low-melting solid. The overall yield for this two-step process is expected to be moderate to good. The structure can be confirmed by NMR spectroscopy and mass spectrometry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic routes from this compound.
Signaling Pathway and Biological Relevance
Ligands derived from the this compound scaffold can be designed to interact with a variety of biological targets. For instance, pyridine-containing molecules are known to act as inhibitors of kinases, a class of enzymes crucial in cellular signaling. The introduction of different coordinating groups allows for the fine-tuning of binding affinities and selectivities.
The diagram below illustrates a generalized kinase signaling pathway that could be targeted by ligands synthesized from this starting material.
Caption: Generalized MAP kinase signaling pathway.
These protocols and notes are intended to serve as a guide for the synthesis of novel ligands. Researchers should always consult relevant safety data sheets and perform risk assessments before carrying out any chemical reactions. The reaction conditions provided may require optimization for specific substrates and scales.
References
Application Notes and Protocols for Trifluoromethylation of Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF₃) groups into pyridine rings is a paramount strategy in medicinal chemistry and drug development. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, bioavailability, and binding affinity of bioactive molecules. This document provides detailed application notes and protocols for several key methods to achieve the trifluoromethylation of pyridine rings, catering to the needs of researchers in organic synthesis and drug discovery.
Direct C-H Trifluoromethylation via N-Alkylpyridinium Salt Activation
This method allows for the direct trifluoromethylation of the pyridine ring without pre-functionalization, proceeding through the activation of the pyridine as an N-methylpyridinium salt. The reaction utilizes the inexpensive and readily available trifluoroacetic acid (TFA) as the trifluoromethyl source.[1][2]
Experimental Protocol: Trifluoromethylation of N-Methylpyridinium Iodide[2]
-
Preparation of the N-Methylpyridinium Salt: To a solution of the desired pyridine (1.0 mmol) in a suitable solvent such as acetone or acetonitrile (5 mL), add methyl iodide (1.5 mmol, 1.5 equiv.). Stir the mixture at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the N-methylpyridinium iodide salt.
-
Trifluoromethylation Reaction: In a sealed tube, combine the N-methylpyridinium iodide salt (0.5 mmol, 1.0 equiv.), silver carbonate (Ag₂CO₃, 0.75 mmol, 1.5 equiv.), and N,N-dimethylformamide (DMF, 2.5 mL).
-
Add trifluoroacetic acid (TFA, 1.0 mmol, 2.0 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
Quantitative Data Summary
| Substrate (Pyridine Derivative) | Product | Yield (%) [ref] |
| Pyridine | 2-Trifluoromethylpyridine | 75[2] |
| 4-Methylpyridine | 4-Methyl-2-trifluoromethylpyridine | 82[2] |
| 4-Methoxypyridine | 4-Methoxy-2-trifluoromethylpyridine | 68[2] |
| 4-Chloropyridine | 4-Chloro-2-trifluoromethylpyridine | 71[2] |
| 3-Bromopyridine | 3-Bromo-2-trifluoromethylpyridine | 65[2] |
refers to the cited source for the corresponding data.
Reaction Workflow
Caption: Workflow for direct C-H trifluoromethylation via N-alkylation.
Photoredox-Catalyzed Trifluoromethylation of Pyridine N-Oxides
Visible-light photoredox catalysis offers a mild and efficient pathway for the trifluoromethylation of pyridines, particularly through the use of pyridine N-oxides. This method leverages the photochemical decarboxylation of trifluoroacetic anhydride (TFAA) to generate the trifluoromethyl radical.[3]
Experimental Protocol: Photoredox Trifluoromethylation[3]
-
To an oven-dried Schlenk tube, add the pyridine N-oxide substrate (0.4 mmol, 1.0 equiv.) and the photocatalyst (e.g., fac-[Ir(ppy)₃]) (0.008 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile (MeCN, 4.0 mL) via syringe.
-
Add trifluoroacetic anhydride (TFAA, 0.8 mmol, 2.0 equiv.).
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp (40 W).
-
Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated pyridine.
Quantitative Data Summary
| Substrate (Pyridine N-Oxide) | Product | Yield (%) [ref] |
| Pyridine N-Oxide | 2-Trifluoromethylpyridine | 85[3] |
| 4-Phenylpyridine N-Oxide | 4-Phenyl-2-trifluoromethylpyridine | 92[3] |
| 4-Cyanopyridine N-Oxide | 4-Cyano-2-trifluoromethylpyridine | 78[3] |
| 3,5-Dimethylpyridine N-Oxide | 3,5-Dimethyl-2-trifluoromethylpyridine | 88[3] |
| Quinoline N-Oxide | 2-Trifluoromethylquinoline | 90[3] |
refers to the cited source for the corresponding data.
Catalytic Cycle
Caption: Mechanism of photoredox-catalyzed trifluoromethylation.
Radical Trifluoromethylation of Pyridones using Langlois' Reagent
Pyridones, important scaffolds in pharmaceuticals, can be directly trifluoromethylated using a light-mediated radical approach with sodium trifluoromethylsulfinate (Langlois' reagent). Notably, this reaction can often proceed without the need for a photocatalyst.[4][5]
Experimental Protocol: Light-Mediated Trifluoromethylation of Pyridones[4][5]
-
In a vial, dissolve the pyridone substrate (0.125 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO, 2 mL).
-
Add Langlois' reagent (sodium trifluoromethylsulfinate, CF₃SO₂Na, 0.25 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature under irradiation with a 390 nm LED lamp for 24 hours. The reaction is typically open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the trifluoromethylated pyridone.
Quantitative Data Summary
| Substrate (Pyridone Derivative) | Product | Yield (%) [ref] |
| 2-Pyridone | 3-Trifluoromethyl-2-pyridone | 65[4][5] |
| 1-Methyl-2-pyridone | 1-Methyl-3-trifluoromethyl-2-pyridone | 72[4][5] |
| 4-Pyridone | 3-Trifluoromethyl-4-pyridone | 51[6] |
| 6-Phenyl-2-pyridone | 6-Phenyl-3-trifluoromethyl-2-pyridone | 68[4][5] |
| Uracil | 5-Trifluoromethyluracil | 60[7] |
refers to the cited source for the corresponding data.
Proposed Mechanism
Caption: Proposed radical mechanism for trifluoromethylation of pyridones.
Copper-Catalyzed Cross-Coupling Methods
Copper-catalyzed reactions are a cornerstone for introducing trifluoromethyl groups onto pyridine rings, particularly from pre-functionalized starting materials like halopyridines and aminopyridines.
Ullmann-Type Coupling of Halopyridines
This method involves the coupling of an iodo- or bromopyridine with a trifluoromethyl source, typically (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a copper catalyst.[8][9]
-
To a flame-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), potassium fluoride (KF, 2.0 mmol, 2.0 equiv.), and the iodopyridine substrate (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add TMSCF₃ (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated pyridine.
Sandmeyer-Type Trifluoromethylation of Aminopyridines
This reaction provides a route to trifluoromethylated pyridines from readily available aminopyridines. The amino group is first converted to a diazonium salt, which then undergoes a copper-mediated reaction with a trifluoromethyl source.[10][11]
-
To a solution of the aminopyridine (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (1.2 mmol, 1.2 equiv.).
-
Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, prepare a mixture of copper(I) thiocyanate (CuSCN, 0.1 mmol, 10 mol%), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), and TMSCF₃ (1.5 mmol, 1.5 equiv.) in acetonitrile (5 mL) under an argon atmosphere.
-
Slowly add the freshly prepared diazonium salt solution to the copper-containing mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data Summary for Copper-Catalyzed Methods
| Method | Substrate | Product | Yield (%) [ref] |
| Ullmann-Type | 2-Iodopyridine | 2-Trifluoromethylpyridine | 95[9] |
| Ullmann-Type | 3-Bromopyridine | 3-Trifluoromethylpyridine | 65[9] |
| Ullmann-Type | 4-Chloropyridine | 4-Trifluoromethylpyridine | 40 (with specific ligands) |
| Sandmeyer-Type | 2-Aminopyridine | 2-Trifluoromethylpyridine | 78[10] |
| Sandmeyer-Type | 3-Amino-5-bromopyridine | 3-Bromo-5-trifluoromethylpyridine | 72[10] |
refers to the cited source for the corresponding data.
General Catalytic Cycle for Ullmann-Type Coupling
Caption: Catalytic cycle for Ullmann-type trifluoromethylation.
Conclusion
The methods outlined in these application notes represent a versatile toolkit for the introduction of trifluoromethyl groups into pyridine rings. The choice of method will depend on the specific substrate, the desired regioselectivity, and the availability of starting materials. Direct C-H functionalization and photoredox catalysis offer modern, efficient routes that avoid pre-functionalization, while traditional copper-catalyzed cross-coupling reactions remain robust and reliable for specific applications. Careful consideration of the reaction conditions and substrate scope detailed in the provided protocols and data tables will enable researchers to successfully synthesize novel trifluoromethylated pyridine derivatives for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 11. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
Application Notes and Protocols: 4-Methyl-2-(trifluoromethyl)pyridine in Insecticide and Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-Methyl-2-(trifluoromethyl)pyridine and its derivatives as key building blocks in the development of modern insecticides and fungicides. The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of potent agrochemicals.
Introduction
Trifluoromethylpyridine scaffolds are of significant interest in the agrochemical industry due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance biological activity, metabolic stability, and lipophilicity of the final product.[1][2][3] this compound, while not always a direct precursor, represents a fundamental structural motif. Its derivatives, particularly the corresponding carboxylic acids, are crucial intermediates in the synthesis of commercial pesticides.
A prominent example is the insecticide Flonicamid, a selective aphicide with a novel mode of action.[4] The synthesis of Flonicamid relies on the key intermediate 4-(trifluoromethyl)nicotinic acid, which can be conceptually derived from the oxidation of a methyl-substituted trifluoromethylpyridine.[4][5] This document will detail a representative synthetic pathway from a methyl(trifluoromethyl)pyridine derivative to a final insecticidal product, providing experimental protocols and relevant data.
Synthesis of Insecticides: The Flonicamid Pathway
The synthesis of the insecticide Flonicamid from a trifluoromethylpyridine precursor involves a two-step process: the oxidation of the methyl group to a carboxylic acid, followed by amidation.
Step 1: Oxidation of the Methyl Group
Experimental Protocol: General Oxidation of a Methylpyridine to a Pyridinecarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methyl(trifluoromethyl)pyridine derivative in a suitable solvent such as water or a mixture of water and an organic co-solvent.
-
Addition of Oxidant: While stirring, slowly add a strong oxidizing agent. Common oxidants for this transformation include potassium permanganate (KMnO₄) or nitric acid (HNO₃). The addition should be done cautiously to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using KMnO₄, the manganese dioxide byproduct can be removed by filtration.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The pyridinecarboxylic acid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid
Once the key intermediate, 4-(trifluoromethyl)nicotinic acid, is obtained, it can be converted to Flonicamid through an amidation reaction with N-cyanomethylamine.[6][7][8]
Experimental Protocol: Synthesis of Flonicamid
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a dropping funnel, suspend 4-(trifluoromethyl)nicotinic acid in a suitable solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to 50-60°C and add thionyl chloride (SOCl₂) dropwise. After the addition is complete, heat the mixture to reflux for 2-3 hours to form the corresponding acid chloride.[6][8]
-
Amidation: In a separate flask, prepare a solution of N-cyanomethylamine (aminoacetonitrile) hydrochloride and a base, such as triethylamine or an inorganic base like sodium carbonate, in a suitable solvent (e.g., dichloromethane or an aqueous system).[6][7]
-
Reaction: Cool the solution of the acid chloride to 0-5°C and slowly add the solution of N-cyanomethylamine. Allow the reaction to stir at room temperature for several hours until completion.[7]
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Flonicamid as a white solid.
-
Quantitative Data for Flonicamid Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Trifluoromethyl)nicotinic acid | Thionyl chloride, Toluene, DMF (cat.) | Reflux | 2-3 | High (typically >90%) | [6][8] |
| 2 | 4-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | Triethylamine, Dichloromethane | 0 - Room Temp. | 2-3 | Good to Excellent | [6] |
Synthesis of Fungicides
While a direct synthetic route from this compound to a commercial fungicide is not explicitly detailed in the provided search results, the trifluoromethylpyridine moiety is a key component in several potent fungicides.[2] The general strategy involves the synthesis of a functionalized trifluoromethylpyridine intermediate, which is then coupled with other heterocyclic systems. The synthetic principles outlined above, such as the conversion of a methyl group to a carboxylic acid for further elaboration, are broadly applicable in the synthesis of these more complex fungicidal molecules.
Visualization of Synthetic Pathways
Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid
Caption: Synthetic pathway for Flonicamid.
Conclusion
This compound and its isomers are valuable precursors in the synthesis of highly active insecticides and fungicides. The transformation of the methyl group into a carboxylic acid provides a versatile handle for the introduction of various functionalities, leading to the creation of complex and potent agrochemicals like Flonicamid. The protocols and data presented herein serve as a guide for researchers in the field of crop protection chemistry, highlighting the importance of trifluoromethylpyridine derivatives in the development of new pest management solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 7. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 8. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
Application Notes: Late-Stage Trifluoromethylation of Pyridine-Containing Molecules
Introduction
The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and drug development.[1] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic and conformational properties.[2][3][4] Late-stage functionalization—the introduction of key groups in the final steps of a synthesis—is particularly valuable as it allows for the rapid diversification of complex drug candidates.
However, the late-stage trifluoromethylation of pyridine rings presents a significant challenge. The pyridine nucleus is electron-deficient, which deactivates it towards common electrophilic substitution reactions and complicates many C-H functionalization approaches. These application notes provide an overview of modern strategies and detailed protocols for the effective late-stage trifluoromethylation of pyridine-containing molecules, tailored for researchers in synthetic chemistry and drug discovery.
Core Methodologies
Three primary strategies have emerged for the C-H trifluoromethylation of pyridines: nucleophilic activation, radical-based methods, and direct electrophilic trifluoromethylation. The choice of method depends on the desired regioselectivity, the electronic properties of the pyridine substrate, and functional group tolerance.
Caption: Overview of major pathways for pyridine trifluoromethylation.
Nucleophilic Activation of the Pyridine Ring
This strategy overcomes the innate electron-deficient nature of pyridine by temporarily converting it into a more nucleophilic intermediate. This approach offers excellent regiocontrol, which is often difficult to achieve with other methods.
-
Hydrosilylation-based C3-Selective Trifluoromethylation : A novel method involves the nucleophilic activation of pyridines and quinolines through hydrosilylation.[5][6] The resulting N-silyl enamine intermediate readily reacts with an electrophilic trifluoromethylating agent, such as a Togni reagent, to achieve highly selective functionalization at the C3 position—a historically challenging site to modify.[6][7][8] This method is notable for its applicability to the late-stage functionalization of bioactive molecules.[7]
-
N-Alkylation for C4-Selective Trifluoromethylation : By activating the pyridine as an N-alkyl pyridinium salt, the ring becomes susceptible to nucleophilic attack. A highly efficient and regioselective direct C-H trifluoromethylation has been developed by treating N-methylpyridinium iodide salts with trifluoroacetic acid (TFA) in the presence of silver carbonate.[9][10] This protocol provides excellent yields and regioselectivity for C4-trifluoromethylation.[9]
Radical Trifluoromethylation
Radical-based methods are powerful for C-H functionalization and often exhibit high functional group tolerance.[3] These reactions typically proceed at ambient temperature and can be applied to unprotected molecules.
-
Photoredox Catalysis : Visible-light photoredox catalysis has revolutionized radical chemistry. Methods using triflyl chloride (CF₃SO₂Cl) or trifluoroacetic anhydride (TFAA) as the CF₃ source in combination with a photocatalyst can effectively trifluoromethylate a wide array of heterocycles, including electron-deficient pyridines.[2][11] The use of pyridine N-oxides with TFAA is particularly noteworthy as it employs an inexpensive CF₃ source and has been demonstrated on a kilogram scale.[2]
-
Photocatalyst-Free Methods : Recent advancements have enabled light-mediated trifluoromethylation without the need for a dedicated photocatalyst.[4][12] For instance, pyridones and related N-heteroarenes can be functionalized using Langlois' reagent (sodium trifluoromethylsulfinate) and visible light, proceeding through what is believed to be an electrophilic radical mechanism.[4][12]
Direct Electrophilic Trifluoromethylation
Directly engaging the pyridine C-H bond with an electrophilic "CF₃⁺" source is challenging due to the ring's electron-poor nature. However, this approach is viable for electron-rich or directed pyridine systems.
-
Using Hypervalent Iodine Reagents : Reagents such as Togni's and Umemoto's reagents are powerful electrophilic CF₃ sources.[13][14][15] While their direct reaction with simple pyridine is limited, they are highly effective for trifluoromethylating more nucleophilic heterocycles like pyrroles and indoles.[13] In the context of pyridine-containing molecules, they are often used in palladium-catalyzed reactions where a pyridine moiety acts as a directing group to achieve ortho-trifluoromethylation of an adjacent aromatic ring.[14]
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data for selected late-stage trifluoromethylation protocols.
Table 1: C3-Selective Trifluoromethylation via Hydrosilylation [6]
| Substrate (Quinoline Derivative) | Reagents & Conditions | Yield (%) |
|---|---|---|
| 6-Bromoquinoline | 1. PhMeSiH₂, B(C₆F₅)₃, DCE, 65°C | 85 |
| 2. Togni Reagent I, DDQ, 25°C | ||
| 6-Methoxyquinoline | 1. PhMeSiH₂, B(C₆F₅)₃, DCE, 65°C | 82 |
| 2. Togni Reagent I, DDQ, 25°C | ||
| Quinoxyfen (agrochemical) | 1. PhMeSiH₂, B(C₆F₅)₃, DCE, 65°C | 60 |
| | 2. Togni Reagent I, DDQ, 25°C | |
Table 2: Photochemical Trifluoromethylation with Pyridine N-Oxide and TFAA [2]
| Substrate (Hetero)arene | Reagents & Conditions | Yield (%) |
|---|---|---|
| N-Methylpyrrole | 4-Phenylpyridine N-oxide, TFAA, Ru(bpy)₃(PF₆)₂, Blue LEDs, MeCN | 85 |
| Anisole | 4-Phenylpyridine N-oxide, TFAA, Ru(bpy)₃(PF₆)₂, Blue LEDs, MeCN | 78 |
| 2,6-Lutidine | Pyridine N-oxide, TFAA, Ru(bpy)₃(PF₆)₂, Blue LEDs, MeCN | 71 |
Table 3: C4-Selective Trifluoromethylation of Pyridinium Salts [9]
| Substrate (Pyridine Derivative) | Reagents & Conditions | Yield (%) |
|---|---|---|
| Pyridine | 1. MeI; 2. Ag₂CO₃, TFA, DMF, 100°C | 85 |
| 3-Methylpyridine | 1. MeI; 2. Ag₂CO₃, TFA, DMF, 100°C | 82 |
| 3-Chloropyridine | 1. MeI; 2. Ag₂CO₃, TFA, DMF, 100°C | 75 |
Experimental Protocols
Protocol 1: C3-Position-Selective C–H Trifluoromethylation of Quinoline
This protocol is adapted from the work of Kuninobu and colleagues and describes the trifluoromethylation of 6-bromoquinoline as a representative substrate.[6]
Caption: Workflow for C3-selective trifluoromethylation of quinoline.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.05 equiv)
-
Phenylmethylsilane (1.5 equiv)
-
1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole (Togni Reagent I) (1.5 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add 6-bromoquinoline (e.g., 0.2 mmol, 41.6 mg), B(C₆F₅)₃ (0.01 mmol, 5.1 mg), and anhydrous DCE (1.0 mL).
-
Add phenylmethylsilane (0.3 mmol, 37 µL) to the mixture.
-
Seal the tube and heat the reaction mixture at 65 °C for 1 hour.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Togni Reagent I (0.3 mmol, 94.8 mg) to the reaction mixture.
-
Allow the mixture to warm to 25 °C and then add DDQ (0.3 mmol, 68.1 mg).
-
Stir the reaction at 25 °C for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired 3-trifluoromethyl-6-bromoquinoline.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of an Arene
This protocol, adapted from Stephenson and colleagues, describes a scalable trifluoromethylation using TFAA as an inexpensive CF₃ source.[2]
Caption: Catalytic cycle for photoredox trifluoromethylation.
Materials:
-
Substrate (e.g., Anisole) (1.0 equiv)
-
4-Phenylpyridine N-oxide (1.5 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexfluorophosphate [Ru(bpy)₃(PF₆)₂] (1 mol%)
-
Acetonitrile (MeCN), degassed
Procedure:
-
In a vial equipped with a magnetic stir bar, add the substrate (e.g., 0.8 mmol), 4-phenylpyridine N-oxide (1.2 mmol), and Ru(bpy)₃(PF₆)₂ (0.008 mmol).
-
Add degassed acetonitrile to achieve a concentration of 0.4 M.
-
Add trifluoroacetic anhydride (1.6 mmol) to the mixture.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 2-6 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the trifluoromethylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Umemoto Reagent I - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-(trifluoromethyl)pyridine synthesis.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. The following guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in various industrial applications.
Issue 1: Low or No Conversion of Starting Material (e.g., 2-Chloro-4-methylpyridine)
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The copper catalyst (e.g., CuI) may be oxidized or of poor quality. | Use freshly purchased, high-purity CuI. Consider pre-treating the catalyst to remove any surface oxides. |
| Inappropriate Trifluoromethylating Agent: The chosen reagent may not be suitable for the substrate or reaction conditions. | For the trifluoromethylation of 2-chloro-4-methylpyridine, consider using reagents like methyl fluorosulfonyldifluoroacetate with a copper catalyst.[1] |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature. For copper-catalyzed reactions, temperatures around 60°C have been shown to improve yields.[2] |
| Presence of Impurities: Water or other impurities in the solvent or reagents can quench the catalyst or react with intermediates. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions: The trifluoromethyl radical can react at other positions on the pyridine ring, leading to isomeric byproducts. | Optimize the reaction conditions to favor the desired isomer. This can involve changing the solvent, temperature, or catalyst system. In some cases, using a pyridine N-oxide intermediate can direct the trifluoromethylation to the 4-position.[3] |
| Multi-chlorination: In syntheses involving chlorination steps, over-chlorination can occur.[4] | Carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitor the reaction progress using techniques like GC-MS or TLC. |
| Decomposition of Reagents or Product: High temperatures can lead to the decomposition of thermally sensitive compounds. | If high temperatures are necessary, minimize the reaction time. Consider alternative, lower-temperature methods such as photoredox catalysis.[5][6] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts: Co-elution during column chromatography can make separation challenging. | Optimize the solvent system for chromatography. Consider using a different stationary phase or employing alternative purification techniques like distillation or crystallization. |
| Product Volatility: The product may be lost during solvent removal under reduced pressure. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile products, consider distillation directly from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent strategy involves a two-step process:
-
Synthesis of a suitable precursor: This is often 2-chloro-4-methylpyridine or 2-hydroxy-4-methylpyridine.
-
Trifluoromethylation: The precursor is then reacted with a trifluoromethylating agent to introduce the -CF3 group.
A common method for the second step is the copper-catalyzed trifluoromethylation of 2-chloro-4-methylpyridine.[1] An alternative route involves the synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine followed by a chlorination step.[7]
Q2: Which trifluoromethylation method generally gives the highest yield?
A2: The yield can vary significantly depending on the specific substrate and reaction conditions. However, a patented method involving the chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine with thionyl chloride in 1,2-dichloroethane has reported a yield of 92%.[7] Another patent describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine from 2-hydroxy-4-trifluoromethylpyridine using phosphorus pentachloride in DMF, achieving an 84.3% yield.[8]
Q3: What are the key parameters to control for optimizing the yield in a copper-catalyzed trifluoromethylation?
A3: The following parameters are crucial:
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, CuCl) and, if applicable, the ligand can significantly impact catalytic activity and selectivity.
-
Solvent: Solvents like DMF and NMP are commonly used. The optimal solvent should be chosen based on the specific reagents and reaction temperature.[2]
-
Temperature: As demonstrated in studies on similar substrates, increasing the temperature (e.g., to 60°C) can improve the yield.[2]
-
Reagent Stoichiometry: The molar ratios of the substrate, trifluoromethylating agent, and catalyst should be carefully optimized.
Q4: Are there any milder, alternative methods to traditional high-temperature trifluoromethylation?
A4: Yes, photoredox catalysis has emerged as a milder method for trifluoromethylation.[5][6] This technique uses visible light to generate trifluoromethyl radicals under ambient temperature, potentially reducing the formation of thermal degradation byproducts. However, regioselectivity can be a challenge and may require careful optimization of the photocatalyst and reaction conditions.
Quantitative Data on Synthetic Yields
The following tables summarize reported yields for key steps in the synthesis of this compound and its precursors.
Table 1: Yield of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine
| Reagents | Solvent | Temperature | Yield (%) | Reference |
| Thionyl chloride, DMF (catalyst) | 1,2-Dichloroethane | 110°C (reflux) | 92 | [7] |
| Phosphorus pentachloride | DMF | Room Temperature | 84.3 | [8] |
Table 2: Yield of 2-Hydroxy-4-(trifluoromethyl)pyridine via Ring Condensation
| Reactants | Reagents | Temperature | Yield (%) | Reference |
| 5-Butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate methyl ester and its isomer | Ammonium acetate, Formamide | 160°C | 74.0 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine (High Yield Method)
-
Reference: CN116425671A[7]
-
Procedure:
-
To a reaction vessel, add 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.
-
Add 1-2 drops of DMF as a catalyst.
-
At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise.
-
After the addition is complete, heat the mixture to reflux at 110°C for 4 hours.
-
Upon completion of the reaction, add 20 mL of 1,2-dichloroethane to dilute the mixture.
-
Slowly add the reaction mixture to ice water and neutralize to a neutral pH with a 10% sodium hydroxide solution.
-
Perform a liquid-liquid extraction, dry the organic phase with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.
-
-
Reported Yield: 92%
Protocol 2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
Reference: CN116425671A[7]
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 20.00 g (0.063 mol) of a mixture of 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate methyl ester and its isomer, 22.00 g (0.29 mol) of ammonium acetate, and 20 mL of formamide.
-
Heat the reaction mixture to 160°C for 8 hours.
-
After the reaction, cool the mixture to 60°C and add 20 mL of water and 20 mL of a saturated sodium chloride solution.
-
Stir the mixture, which will result in the precipitation of a solid.
-
Cool the reaction system to -10°C, filter the solid, and dry it under vacuum to obtain the product.
-
-
Reported Yield: 74.0%
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methyl-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-(trifluoromethyl)pyridine. The following sections offer detailed methodologies and address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective purification techniques for this compound are fractional distillation under reduced pressure and column chromatography on silica gel. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents.[1] Depending on the synthetic route, isomers and over-chlorinated products could also be present.[1] It is also important to consider the presence of water, as pyridine derivatives can be hygroscopic.
Q3: How can I remove water from my sample of this compound?
Due to the potential for azeotrope formation between pyridine derivatives and water, simple distillation may not be sufficient for complete removal of moisture. Azeotropic distillation with a suitable entrainer (e.g., toluene) can be an effective method for drying fluorinated pyridines.
Q4: What are the key safety precautions when handling this compound?
This compound should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][3] Avoid inhalation of vapors and contact with skin and eyes.[3] It is also important to keep the compound away from sources of ignition as it may be flammable.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Distillation Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Bumping or Unstable Boiling | Uneven heating or lack of boiling chips/magnetic stirrer. | Ensure uniform heating using a heating mantle and add new boiling chips or a magnetic stir bar before starting the distillation. |
| Poor Separation of Fractions | Inefficient distillation column or incorrect heating rate. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimize the heating rate to maintain a slow and steady distillation. |
| Product Decomposition | The compound may be thermally unstable at its atmospheric boiling point. | Perform the distillation under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.[5] |
| Column Flooding | Excessive boil-up rate for the column's capacity. | Reduce the heating rate to decrease the vapor velocity up the column. Ensure the column is packed correctly if using a packed column.[6] |
Column Chromatography Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Incorrect eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an optimal eluent that provides good separation (Rf value of the target compound around 0.3).[7] |
| Compound Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7] |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol).[7] |
| Tailing of the Compound Spot on TLC/Broad Bands on the Column | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a modifying agent like triethylamine to the eluent to reduce interactions with acidic silica. Ensure the amount of crude product loaded is appropriate for the column size (typically a 30:1 to 100:1 ratio of silica to crude product by weight).[7] |
| Cracking or Channeling of the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[7] |
Quantitative Data from Related Purifications
| Compound | Purification Method | Eluent/Conditions | Purity/Yield |
| 2-Chloro-5-trifluoromethylpyridine | Rectification | Not specified | >99% Purity, 89% Yield[1] |
| Substituted Pyridines | Flash Chromatography | Ethyl Acetate/Hexanes (0:100 to 20:80) | 85-97% Yield[8] |
| 4-(Hexyloxy)-2-(trifluoromethyl)pyridine | Flash Column Chromatography | Hexanes/EtOAc (9:1) | Not specified[9] |
| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | Column Chromatography | Not specified | Not specified[10] |
Experimental Protocols
The following are generalized protocols based on standard laboratory techniques for the purification of substituted pyridines and should be adapted and optimized for this compound.
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Sample Preparation : Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation :
-
Begin stirring and gradually apply vacuum to the desired pressure.
-
Slowly heat the flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect any low-boiling impurities as the forerun.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.
-
-
Analysis : Analyze the collected fractions for purity using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection : Determine an appropriate eluent system by running TLC plates with the crude material. A common starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution :
-
Begin eluting the column with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
-
Fraction Collection : Collect fractions in separate test tubes or flasks.
-
Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision workflow for selecting a purification technique.
References
- 1. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the trifluoromethylation of pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the trifluoromethylation of pyridines.
Issue 1: Low or No Yield of Trifluoromethylated Pyridine
| Potential Cause | Suggested Solution |
| Inactive Trifluoromethylating Reagent | Use a freshly opened or properly stored trifluoromethylating reagent. Reagents like Togni's and Umemoto's reagents can degrade over time. For Langlois' reagent (sodium trifluoromethanesulfinate), ensure it is a dry, free-flowing powder.[1] |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions require heating to proceed efficiently, while others may require cooling to prevent decomposition of reagents or products. For example, a 3-position-selective trifluoromethylation using a hydrosilylation-activation strategy with Togni Reagent I is performed at 0–25 °C.[2] |
| Incorrect Solvent | The choice of solvent is critical and can significantly impact yield. Screen a variety of anhydrous, non-nucleophilic solvents such as DMF, DMSO, DCE, or acetonitrile.[3] For instance, in a particular C-H trifluoromethylation, changing the solvent from a DCM/H₂O mixture to a DMSO/H₂O mixture resulted in a reversal of regioselectivity and impacted overall yield.[4] |
| Presence of Water or Oxygen | Many trifluoromethylation reactions are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). However, in some light-mediated reactions, sparging with oxygen has been shown to improve yields.[1] |
| Inappropriate Additives or Catalysts | The presence or absence of a catalyst or additive can be crucial. For example, some copper-catalyzed reactions are common.[5] In other cases, additives like silver carbonate are used.[6] The absence of a required base can also lead to low yields in photoredox catalysis due to the formation of HCl.[7] |
| Photoredox Reaction Setup Issues | For light-mediated reactions, ensure the light source is of the correct wavelength and intensity. The reaction vessel should be positioned to receive uniform irradiation. In the absence of light, some reactions show no conversion.[1] |
| Substrate Reactivity | Pyridine substrates with strongly electron-withdrawing groups may be less reactive towards electrophilic trifluoromethylation. Conversely, electron-rich pyridines are generally more reactive.[1] For pyridones, a 5-nitro substituent can render the ring too electron-poor for perfluoroalkylation.[8] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Suggested Solution |
| Radical Trifluoromethylation | Trifluoromethyl radical reactions often exhibit low regioselectivity, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[6] |
| Directing Group Strategy | To improve regioselectivity, consider strategies that direct the trifluoromethylation to a specific position. For C-H trifluoromethylation, directing groups like other heterocycles (thiazole, imidazole, etc.) can be used to achieve ortho-trifluoromethylation.[9] |
| Pyridine Activation | Activating the pyridine ring can control regioselectivity. For example, an N-methylpyridine quaternary ammonium activation strategy has been used for highly regioselective direct C-H trifluoromethylation.[10][11] Another method involves hydrosilylation to activate the pyridine for 3-position-selective trifluoromethylation.[2] |
| Solvent Effects | The solvent can influence the regioselectivity of the reaction. For example, in the trifluoromethylation of 4-acetylpyridine, a DCM/H₂O solvent system favored C-2 trifluoromethylation, while a DMSO/H₂O system favored C-3 trifluoromethylation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose for my reaction?
A1: The choice of reagent depends on your specific pyridine substrate, desired regioselectivity, and reaction conditions.
-
Langlois' Reagent (CF₃SO₂Na): A versatile and relatively inexpensive solid reagent that generates a trifluoromethyl radical. It is often used in radical C-H trifluoromethylation.[1][4]
-
Togni's Reagents: These are electrophilic trifluoromethylating reagents (hypervalent iodine compounds) that are effective for a wide range of substrates under mild conditions.[2][5]
-
Umemoto's Reagents: These are electrophilic S-(trifluoromethyl)dibenzothiophenium salts that are powerful trifluoromethylating agents.[12][13] Newer generations of these reagents offer improved thermal stability and reactivity.
Q2: How can I monitor the progress of my trifluoromethylation reaction?
A2: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR). ¹⁹F NMR is particularly useful for directly observing the formation of the trifluoromethylated product.
Q3: My reaction is not working even after trying the troubleshooting steps. What else can I check?
A3: Re-examine the purity of your starting materials. Impurities in the pyridine substrate, solvent, or reagents can inhibit the reaction. Also, verify the stoichiometry of your reagents. An excess or deficit of a particular component can be detrimental to the reaction.
Q4: Are there any safety precautions I should take when running these reactions?
A4: Yes. Many trifluoromethylating reagents can be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reactions may generate gaseous byproducts, so proper venting is necessary. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: I need to scale up my reaction. What are the potential challenges?
A5: Scaling up trifluoromethylation reactions can present challenges such as heat transfer, mixing efficiency, and reagent addition control. For photoredox reactions, ensuring uniform light penetration in a larger reactor is a key consideration. A customized flow reactor has been successfully used for the kilogram-scale synthesis of a trifluoromethylated pyrrole.[14] It is advisable to perform a small-scale pilot reaction to identify potential issues before attempting a large-scale synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Position-Selective C-H Trifluoromethylation of Quinoline
| Entry | Solvent | CF₃ Source | T¹ (°C) | T² (°C) | Yield (%) |
| 1 | CHCl₃ | Togni Reagent I | 65 | 0 to 25 | 57 |
| 2 | Toluene | Togni Reagent I | 110 | 0 to 25 | 40 |
| 3 | 1,2-DCE | Togni Reagent I | 65 | 0 to 25 | 76 |
| 4 | 1,2-DCE | Togni Reagent II | 65 | 0 to 25 | 46 |
| 5 | 1,2-DCE | Umemoto Reagent I | 65 | 0 to 25 | <10 |
| 6 | 1,2-DCE | Umemoto Reagent II | 65 | 0 to 25 | <10 |
| 7 | 1,2-DCE/DMSO | Umemoto Reagent I | 65 | 0 to 25 | 28 |
| 8 | 1,2-DCE | Togni Reagent I | 65 | 25 | 68 |
| 9 | 1,2-DCE | Togni Reagent I | 65 | -20 to 25 | 75 |
T¹ refers to the hydrosilylation step temperature, and T² refers to the trifluoromethylation step temperature.
Experimental Protocols
Protocol 1: General Procedure for Light-Promoted Trifluoromethylation of Pyridones with Langlois' Reagent [8]
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To an oven-dried vial equipped with a magnetic stir bar, add the pyridone substrate (1.0 equiv).
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Add Langlois' reagent (sodium trifluoromethylsulfinate, 2.0 equiv).
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Add the appropriate solvent (e.g., DMSO).
-
Place the vial in a photoreactor equipped with a cooling fan and irradiate with the specified wavelength of light (e.g., 390 nm LEDs) at room temperature.
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Upon completion, the reaction mixture can be analyzed by GC-MS or LC-MS.
-
For purification, the reaction mixture is typically subjected to standard workup procedures followed by column chromatography on silica gel.
Protocol 2: General Procedure for 3-Position-Selective C-H Trifluoromethylation of Quinolines
-
To a flame-dried screw-capped test tube under an argon atmosphere, add the quinoline substrate (1.0 equiv), tris(pentafluorophenyl)borane (0.05 equiv), and 1,2-dichloroethane.
-
Add methylphenylsilane (1.5 equiv) to the mixture.
-
Heat the reaction mixture at 65 °C for 5 hours.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Togni Reagent I (1.2 equiv) to the reaction mixture.
-
Allow the mixture to warm to 25 °C and stir for 16 hours.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) and stir at 25 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the trifluoromethylation of pyridines.
Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(trifluoromethyl)pyridine.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products and optimization of reaction conditions.
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the chlorination and subsequent fluorination of 4-picoline, is often accompanied by the formation of several side products. The most prevalent of these are over-chlorinated species. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature; however, the formation of some multi-chlorinated by-products is often unavoidable.[1]
Common side products include:
-
Monochloro-isomers: Besides the desired product, various monochlorinated isomers of this compound can form.
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Dichloro-isomers: Further chlorination can lead to the formation of dichloro-(this compound) isomers.
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Incompletely fluorinated intermediates: Residual trichloromethyl or dichlorofluoromethyl intermediates can remain if the fluorination step is incomplete.
Q2: How can I minimize the formation of over-chlorinated side products?
A2: Minimizing over-chlorination requires careful control of reaction parameters. Key strategies include:
-
Stoichiometry: Precisely control the molar ratio of the chlorinating agent to the 4-picoline substrate. Using a minimal excess of the chlorinating agent is advisable.
-
Temperature Control: The reaction temperature significantly influences the rate and selectivity of chlorination. Lowering the reaction temperature can help to reduce the rate of multiple chlorination events.
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Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) to stop the reaction once the desired level of conversion of the starting material is achieved, avoiding prolonged reaction times that favor the formation of polychlorinated products.
Q3: I am observing incomplete fluorination of the trichloromethyl group. What are the likely causes and solutions?
A3: Incomplete fluorination of the 2-(trichloromethyl)-4-methylpyridine intermediate is a common issue. Potential causes and their solutions are:
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Fluorinating Agent Activity: The activity of the fluorinating agent (e.g., HF, SbF₃) can diminish over time or due to impurities. Ensure the use of a fresh or properly stored fluorinating agent.
-
Reaction Temperature and Pressure: The chlorine/fluorine exchange reaction often requires specific temperatures and pressures to proceed to completion. Ensure that the reaction is carried out under the optimized conditions reported in the literature for similar transformations. For instance, fluorination of (trichloromethyl)pyridines with HF is often conducted at superatmospheric pressures and elevated temperatures.
-
Catalyst Deactivation: If a catalyst is used for the fluorination step, its deactivation can lead to incomplete conversion. Consider regenerating or replacing the catalyst.
-
Insufficient Reaction Time: The exchange of three chlorine atoms for fluorine atoms takes time. Ensure the reaction is allowed to proceed for a sufficient duration.
Q4: What is the best way to purify this compound from its chlorinated side products?
A4: The separation of this compound from its chlorinated analogs can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for purification. A high-efficiency distillation column is recommended.
-
Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline compound, fractional crystallization can be an effective purification technique.
-
Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for small-scale purifications to obtain high-purity material, though this may not be practical for larger quantities.
Side Product Summary
The following table summarizes the common side products in the synthesis of this compound, based on general observations for the synthesis of trifluoromethylpyridines from picolines.[1][2] Please note that the exact yields can vary significantly based on the specific reaction conditions.
| Side Product Type | Potential Structures (Examples) | Formation Pathway |
| Monochloro-Side Products | 3-Chloro-4-methyl-2-(trifluoromethyl)pyridine | Electrophilic chlorination of the pyridine ring at the 3- or 5-position. |
| 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine | ||
| Dichloro-Side Products | 3,5-Dichloro-4-methyl-2-(trifluoromethyl)pyridine | Further electrophilic chlorination of monochloro-intermediates. |
| Incompletely Fluorinated | 2-(Dichlorofluoromethyl)-4-methylpyridine | Incomplete fluorine-chlorine exchange on the trichloromethyl group. |
| 2-(Chlorodifluoromethyl)-4-methylpyridine |
Experimental Protocols
A common synthetic route to this compound involves the vapor-phase chlorination and fluorination of 4-picoline. Below is a generalized experimental protocol based on literature methods for similar compounds.
Step 1: Vapor-Phase Chlorination of 4-Picoline
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A mixture of 4-picoline and a chlorinating agent (e.g., chlorine gas) is passed through a heated reactor tube.
-
The reaction temperature is typically maintained in the range of 300-500°C.
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The molar ratio of chlorine to 4-picoline is carefully controlled to favor the formation of 4-methyl-2-(trichloromethyl)pyridine.
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The product mixture is cooled and condensed to isolate the crude chlorinated product.
Step 2: Vapor-Phase Fluorination
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The crude 4-methyl-2-(trichloromethyl)pyridine is vaporized and mixed with a stream of anhydrous hydrogen fluoride (HF).
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The gas mixture is passed through a heated reactor, often containing a fluorination catalyst (e.g., chromium oxyfluoride).
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The reaction temperature is typically maintained between 250-450°C.
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The effluent gas is cooled, and the desired this compound is separated from HF and by-products by condensation and subsequent distillation.
Reaction Pathway and Side Product Formation
The following diagram illustrates the main synthetic pathway to this compound and the formation of major side products.
Caption: Synthesis of this compound and side products.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Regioselective Functionalization of 4-Methyl-2-(trifluoromethyl)pyridine
Welcome to the technical support center for the regioselective functionalization of the 4-methyl-2-(trifluoromethyl)pyridine ring. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Disclaimer: Direct experimental data for this compound is limited in published literature. The protocols and guidance provided herein are based on established principles of pyridine chemistry and data from closely related analogues, such as 2-(trifluoromethyl)pyridine. Researchers should consider the provided protocols as strong starting points requiring optimization for this specific substrate.
Strategic Overview: Choosing a Functionalization Pathway
The regioselectivity of functionalization on the this compound ring is governed by the strong electron-withdrawing nature of the trifluoromethyl group and the directing effects of the pyridine nitrogen. The following diagram provides a decision-making framework for targeting specific positions on the molecule.
Technical Support Center: Large-Scale Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 2-chloro-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-chloro-4-(trifluoromethyl)pyridine on a large scale?
A1: Traditionally, the synthesis often starts from pyridine-based compounds, involving functional group introduction and transformation. However, these routes can be costly and involve harsh reaction conditions, making large-scale synthesis challenging.[1] A more recent and scalable approach begins with vinyl n-butyl ether, proceeds through several intermediates including 4-butoxy-1,1,1-trifluoro-3-en-2-one and 2-hydroxy-4-(trifluoromethyl)pyridine, and concludes with a chlorination step. This method is favored for its milder conditions and higher yields, making it more suitable for industrial production.[1] Another strategy involves the vapor-phase chlorination/fluorination of picoline at high temperatures.[2]
Q2: What are the primary challenges associated with traditional pyridine-based synthetic routes?
A2: The primary challenges include:
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High Raw Material Costs: The starting pyridine compounds can be expensive, impacting the overall cost-effectiveness of the synthesis.[1]
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Harsh Reaction Conditions: Many traditional methods involve reactions like diazotization and fluorination, which require stringent and often hazardous conditions that are difficult to manage on a large scale.[1]
-
Formation of Byproducts: The special chemical nature of pyridine rings can make direct introduction of functional groups difficult, leading to the formation of unwanted side products and complicating purification.[2]
Q3: What are the key difficulties encountered during the chlorination step?
A3: The chlorination of the pyridine ring or its precursors can be highly exothermic, posing a significant safety risk on a large scale. Controlling the reaction temperature is crucial to prevent runaway reactions.[3][4] Furthermore, it is challenging to control the degree of chlorination, which can lead to the formation of multi-chlorinated byproducts that are often difficult to separate from the desired 2-chloro-4-(trifluoromethyl)pyridine.[2]
Q4: What are the main obstacles in the fluorination stage of the synthesis?
A4: The fluorination step is often a major bottleneck in the synthesis. It can involve hazardous reagents like hydrogen fluoride (HF), requiring specialized equipment and handling procedures.[5] These reactions frequently demand high temperatures and pressures, adding to the operational complexity and cost.[6] Achieving high selectivity and preventing side reactions during fluorination is a significant challenge.[5][7]
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a common issue that can arise from several factors throughout the synthesis process.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or adjust the temperature within the optimal range for the specific step.- Ensure efficient mixing, especially in large reactors, to improve contact between reactants. |
| Suboptimal Reaction Conditions | - Carefully control temperature and pressure, as deviations can significantly impact yield.- Verify the correct molar ratios of reactants and catalysts. |
| Catalyst Deactivation | - Use fresh, high-quality catalysts.- Ensure proper handling and storage of catalysts to prevent deactivation. |
| Poor Quality Starting Materials | - Verify the purity of all starting materials using appropriate analytical techniques before commencing the synthesis. |
Issue 2: Product Purity Issues & Side Reactions
The formation of impurities and side products can significantly complicate the purification process and affect the final product quality.
| Possible Cause | Suggested Solution |
| Formation of Multi-chlorinated Byproducts | - Optimize the molar ratio of the chlorinating agent to the substrate.- Precisely control the reaction temperature and time to favor the formation of the mono-chlorinated product.[2] |
| Incomplete Fluorination or Side Reactions | - Ensure the fluorinating agent is of high purity and activity.- Optimize reaction conditions (temperature, pressure, reaction time) to maximize the desired fluorination and minimize side reactions. |
| Residual Starting Materials or Solvents | - Employ efficient purification techniques such as distillation or melt crystallization.[8]- Optimize the work-up procedure to effectively remove unreacted starting materials and solvents. |
Experimental Protocols
Synthesis via Vinyl n-Butyl Ether Route
This route is presented as a more scalable and milder alternative to traditional methods.[1]
Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one
-
Reactants: Vinyl n-butyl ether, trifluoroacetic anhydride, and an acid-binding agent (e.g., pyridine).
-
Procedure: The reactants are combined in a suitable solvent (e.g., dichloromethane) at a controlled temperature. The reaction progress is monitored, and upon completion, the product is isolated.
Step 2: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine
-
Reactants: The product from Step 1 and an ammonium source (e.g., ammonium acetate).
-
Procedure: The intermediate is cyclized in the presence of an ammonium source under heating to form the hydroxypyridine derivative.
Step 3: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine
-
Reactants: 2-hydroxy-4-(trifluoromethyl)pyridine and a chlorinating agent (e.g., phosphorus oxychloride).
-
Procedure: The hydroxypyridine is treated with the chlorinating agent, often with heating, to yield the final product. The crude product is then purified. A solvent-free approach using equimolar POCl3 in a sealed reactor at high temperatures has been shown to be effective for large-scale preparations.[9]
Visualizations
Caption: Logical relationships between challenges and troubleshooting strategies.
Caption: General experimental workflow for a modern synthetic route.
References
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Trifluoromethylpyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, specifically when encountering challenges with electron-deficient trifluoromethylpyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a trifluoromethylpyridine is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields with trifluoromethylpyridines, begin by verifying the fundamentals of your reaction setup. Ensure all reagents are pure and anhydrous, as water can lead to catalyst deactivation and unwanted side reactions. The solvent must be thoroughly deoxygenated, as oxygen can poison the palladium catalyst. Confirm that your reaction is maintained under a strictly inert atmosphere (argon or nitrogen) throughout the entire process. Finally, double-check the stoichiometry of your reagents, particularly the base and ligand-to-palladium ratio.
Q2: The trifluoromethyl group on my pyridine ring seems to be hindering the reaction. Why is this, and how can I overcome it?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the reactivity of the pyridine ring. This electronic effect can make the oxidative addition of the palladium catalyst to the carbon-halogen bond more challenging. To overcome this, consider using more electron-rich and bulky phosphine ligands, such as XPhos, RuPhos, or BrettPhos. These ligands can facilitate the oxidative addition step and stabilize the palladium catalyst. Increasing the reaction temperature may also be necessary to drive the reaction to completion.
Q3: I am using a chloro-trifluoromethylpyridine, and the reaction is not proceeding. What should I do?
A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Buchwald-Hartwig aminations. For chloro-trifluoromethylpyridines, the choice of ligand is critical. Highly active, sterically hindered biarylphosphine ligands are often required. Additionally, a stronger base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), may be necessary. Be prepared for longer reaction times and potentially higher temperatures compared to bromo- or iodo-pyridines.
Q4: I am observing significant side product formation. What are the likely side reactions, and how can I minimize them?
A4: Common side reactions in the Buchwald-Hartwig amination of electron-deficient substrates like trifluoromethylpyridines include hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of biaryl products from the homocoupling of the starting material. Hydrodehalogenation can be minimized by ensuring strictly anhydrous conditions and by the careful selection of the ligand and base combination. Using a well-defined palladium precatalyst can sometimes reduce the formation of undesired byproducts.
Q5: Can the position of the trifluoromethyl group on the pyridine ring affect the reaction outcome?
A5: Yes, the position of the trifluoromethyl group relative to the halogen atom can influence the substrate's reactivity. For instance, in 2,5-disubstituted-3-(trifluoromethyl)pyridines, the C2 position is generally more susceptible to nucleophilic attack and oxidative addition than the C5 position. This regioselectivity is attributed to the electronic and steric environment of the C-Br bonds.[1] Understanding the electronic landscape of your specific isomer is key to optimizing the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Halopyridine
This is one of the most common issues encountered. The following decision tree can help diagnose and solve the problem.
Issue 2: Formation of Significant Byproducts
The presence of undesired products can complicate purification and reduce the yield of the desired amine.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of various trifluoromethylpyridines. This data can be used as a starting point for reaction optimization.
| Entry | Pyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ (4) | BINAP (5) | NaOtBu (3) | 1,4-Dioxane | 100 | 24 | ~90 |
| 2 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 (mono-amination at C2)[1] |
| 3 | 2-Chloropyridine | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (1.5) | Toluene | 110 | 24 | 92 |
| 4 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | 6 | 94 |
| 5 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (cat.) | dppp (cat.) | NaOtBu (cat.) | Toluene | 80 | - | 55-98[2] |
Note: This table is a compilation of data from various sources and direct comparison between entries should be made with caution as other reaction parameters may vary.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Amination of 2-Bromo-5-(trifluoromethyl)pyridine
This protocol is adapted from a reported synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Amine (e.g., p-anisidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 2-4 mol%), the phosphine ligand (e.g., 2.5-5 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the 2-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Monoamination of 2,5-Dibromo-3-(trifluoromethyl)pyridine[1]
This protocol is a general guideline for the selective amination at the C2 position.
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2.5 mol%) and XPhos (e.g., 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 equivalent), the amine (1.2 equivalents), and NaOtBu (1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration.
-
Reaction: Stir the mixture at room temperature for a few minutes before heating to 100 °C in a preheated oil bath.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, follow the work-up and purification steps outlined in Protocol 1.
By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can more effectively address the challenges associated with the Buchwald-Hartwig amination of trifluoromethylpyridines and achieve higher yields in their synthetic endeavors.
References
Technical Support Center: Stability of 4-Methyl-2-(trifluoromethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Methyl-2-(trifluoromethyl)pyridine under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Two primary degradation pathways can be hypothesized for this compound in acidic media:
-
Nucleophilic Attack on the Pyridine Ring: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it a target for nucleophiles present in the solution (e.g., water, counter-ions from the acid). This could potentially lead to ring-opening or substitution reactions.
-
Hydrolysis of the Trifluoromethyl Group: Although the C-F bond is generally strong, there is precedent for the hydrolysis of trifluoromethyl groups on aromatic rings under strong acidic conditions. For instance, trifluoromethyl groups on triarylphosphines have been hydrolyzed to carboxylic acids using fuming sulfuric acid. This suggests that under harsh acidic conditions, the trifluoromethyl group of this compound could potentially hydrolyze to a carboxylic acid group.
A visual representation of these plausible degradation pathways is provided below.
Caption: Plausible degradation pathways for this compound in acidic conditions.
Q3: Are there any known degradation products of this compound in acidic media?
A3: Specific degradation products for this compound under acidic stress have not been reported in the literature. To identify potential degradants in your experiments, it is recommended to perform a forced degradation study and analyze the stressed samples using a stability-indicating analytical method, such as HPLC-MS.
Troubleshooting Guides
Problem: I am observing the appearance of unknown peaks in my HPLC chromatogram when analyzing this compound in an acidic mobile phase.
-
Possible Cause 1: On-column degradation.
-
Solution: The acidic nature of your mobile phase may be causing the degradation of your analyte on the HPLC column. Try using a mobile phase with a higher pH if your separation allows. If a low pH is necessary, consider using a shorter analysis time or a column with a different stationary phase that is more inert.
-
-
Possible Cause 2: Degradation in the sample solution.
-
Solution: If your sample is prepared in an acidic diluent, degradation may be occurring prior to injection. Prepare your samples in a neutral or minimally acidic diluent and analyze them immediately. If storage is necessary, keep the samples at a low temperature (2-8 °C) and protected from light.
-
Problem: I am seeing a decrease in the peak area of this compound over time in my stability study.
-
Possible Cause: The compound is degrading under your storage conditions.
-
Solution: This is the expected outcome of a stability study under stress conditions. To understand the degradation kinetics, ensure you are taking samples at appropriate time points. If the degradation is too rapid, consider reducing the stress level (e.g., lower acid concentration or temperature).
-
Experimental Protocols
Protocol: Forced Degradation Study (Acid Hydrolysis) of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector or, preferably, a mass spectrometer (MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.
-
Acid Stress:
-
To a volumetric flask, add an appropriate volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and a desired analyte concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with the mobile phase without subjecting it to acid and heat.
-
HPLC Analysis:
-
Analyze the stressed and control samples using a suitable stability-indicating HPLC method. A starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer or acid modifier) in a gradient or isocratic elution.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
3. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
-
If using an HPLC-MS system, analyze the mass spectra of the degradation product peaks to propose their structures.
Visualization of the Experimental Workflow
Caption: General workflow for a forced degradation study under acidic conditions.
Data Presentation
As there is no specific quantitative data available in the literature for the stability of this compound under acidic conditions, the following table provides a qualitative summary of the expected stability based on the chemical properties of similar compounds.
| Stress Condition | Expected Stability | Plausible Degradation Products |
| Mild Acid (e.g., pH 3-5, RT) | Likely stable for short durations | Minimal degradation expected |
| Strong Acid (e.g., 0.1 M HCl, RT) | Potentially unstable over time | Nucleophilic addition/substitution products |
| Strong Acid (e.g., 0.1 M HCl, >60 °C) | Likely unstable | Ring-opened products, potentially 4-Methylpicolinic acid (from CF3 hydrolysis) |
Disclaimer: The information provided is based on general chemical principles and data from related compounds. It is crucial to perform experimental studies to determine the specific stability profile of this compound under your experimental conditions.
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Methyl-2-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions involving 4-Methyl-2-(trifluoromethyl)pyridine. The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen, present specific challenges in catalysis.
Frequently Asked Questions (FAQs)
Q1: Why do I experience catalyst deactivation when using this compound in my reaction?
A1: Catalyst deactivation in reactions with this compound is primarily due to the Lewis basic nitrogen atom of the pyridine ring. This nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium, platinum, rhodium), forming a stable complex that is catalytically inactive. This process, often referred to as catalyst poisoning, blocks the active sites required for the catalytic cycle to proceed. The presence of the electron-withdrawing trifluoromethyl group can influence the basicity of the pyridine nitrogen and the substrate's reactivity.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction stops before the starting materials are fully consumed.
-
Low Product Yield: The amount of product obtained is significantly lower than expected.
-
Formation of Byproducts: The appearance of unexpected side products, such as homocoupled products in cross-coupling reactions.
-
Change in Reaction Mixture Appearance: Formation of a precipitate, often referred to as "palladium black" in palladium-catalyzed reactions, indicates aggregation of the metal into an inactive form.
Q3: How can I minimize catalyst poisoning by the pyridine nitrogen?
A3: Several strategies can be employed to mitigate catalyst poisoning:
-
Use of Bulky Ligands: Sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle and disfavor the formation of stable, inactive catalyst-pyridine complexes.
-
Employ Pre-catalysts: Utilizing well-defined pre-catalysts can ensure the efficient generation of the active catalytic species in situ.
-
Optimize Reaction Conditions: Carefully adjusting the reaction temperature, solvent, and base can influence the equilibrium between the active catalyst and the poisoned species.
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for a certain level of deactivation.
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, particularly if the deactivation is due to fouling (blockage by deposits) or reversible poisoning.[1] Regeneration methods can include:
-
Washing: Removing adsorbed impurities by washing with appropriate solvents.
-
Oxidative Treatment: Burning off carbonaceous deposits (coke) in a controlled atmosphere.[2]
-
Chemical Treatment: Using specific chemical agents to remove poisons.[1] However, for irreversible poisoning, such as strong coordination of the pyridine nitrogen, regeneration can be challenging.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Symptoms:
-
Reaction stalls with significant starting material remaining.
-
The desired biaryl product is formed in very low yield.
-
Formation of homocoupled boronic acid byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Employ ligands like XPhos, SPhos, or RuPhos to favor the catalytic cycle over catalyst inhibition. 2. Use a pre-formed catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2) for efficient generation of the active Pd(0) species.[3] 3. Increase catalyst loading: As a last resort, a slight increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. |
| Inefficient Oxidative Addition | 1. Ensure anhydrous conditions: Water can lead to protodeboronation of the boronic acid. Use dry solvents and reagents. 2. Choose an appropriate base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. 3. Increase reaction temperature: Carefully increase the temperature in 10-20 °C increments. Microwave irradiation can also be beneficial.[4] |
| Oxygen Contamination | 1. Thoroughly degas solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an inert atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of the aryl halide.
-
Decomposition of the catalyst.
-
Formation of hydrodehalogenated arene byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Catalyst-Amine/Pyridine Binding | 1. Select a suitable ligand: Ligands like XPhos have been shown to be effective for the amination of heteroaryl halides.[5][6] 2. Use a strong, non-coordinating base: KOt-Bu is a common choice for Buchwald-Hartwig reactions. |
| Catalyst Decomposition | 1. Optimize reaction temperature: High temperatures can lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. 2. Use a robust pre-catalyst: Well-defined pre-catalysts can improve catalyst longevity. |
| Side Reactions | 1. Ensure anhydrous and anaerobic conditions: The presence of water and oxygen can lead to unwanted side reactions. |
Quantitative Data
The following tables summarize reaction conditions and yields for reactions involving trifluoromethyl-substituted pyridines, providing a baseline for experimental design.
Table 1: Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Pyridylboronic Acids [7]
| Pyridylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Trifluoromethyl)pyridin-4-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 98 |
| 2-(Trifluoromethyl)pyridin-4-ylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 |
Table 2: Buchwald-Hartwig Amination of 2- or 4-Bromo Estrone Derivatives with Substituted Anilines [6]
| Substrate | Amine | Catalyst System | Base | Temp (°C) | Time (min) | Yield (%) |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10 mol%), XPhos (10 mol%) | KOt-Bu | 100 (MW) | 10 | 92 |
| 4-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10 mol%), XPhos (10 mol%) | KOt-Bu | 100 (MW) | 10 | 95 |
| 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd(OAc)₂ (10 mol%), XPhos (10 mol%) | KOt-Bu | 100 (MW) | 10 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of degassed solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for your specific reaction.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., KOt-Bu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"avoiding over-chlorination in trifluoromethylpyridine synthesis"
Welcome to the Technical Support Center for Trifluoromethylpyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of trifluoromethylpyridines, with a specific focus on avoiding over-chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chlorinated trifluoromethylpyridines?
A1: The two most common industrial methods are:
-
Stepwise Chlorination and Fluorination: This typically involves the chlorination of a picoline derivative in either the liquid or vapor phase to form a (trichloromethyl)pyridine, followed by a separate fluorination step.[1][2]
-
Simultaneous Chlorination and Fluorination: This process, often carried out in the vapor phase at high temperatures (>300°C), involves reacting a picoline with both chlorine and a fluorinating agent, often in the presence of a transition metal-based catalyst.[1][3]
Q2: What causes the formation of over-chlorinated byproducts in my reaction?
A2: Over-chlorination, the introduction of multiple chlorine atoms onto the pyridine ring, is a common side reaction. The primary factors influencing the extent of over-chlorination are:
-
High Molar Ratio of Chlorine: An excess of chlorine gas relative to the trifluoromethylpyridine substrate significantly increases the likelihood of multiple chlorination events.
-
Elevated Reaction Temperature: Higher temperatures can promote further chlorination of the desired monochlorinated product.[1][3]
-
Reaction Time: Longer reaction times can lead to the formation of more highly chlorinated products.
-
Catalyst Choice: The type of catalyst used can influence the regioselectivity and extent of chlorination.
Q3: How can I control the number of chlorine atoms added to the pyridine ring?
A3: Controlling the degree of chlorination is crucial for obtaining the desired product. Key strategies include:
-
Adjusting the Molar Ratio: Carefully controlling the stoichiometry of chlorine gas to the trifluoromethylpyridine substrate is the most direct way to influence the extent of chlorination.[1][3]
-
Optimizing Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent chlorination reactions, thus favoring the formation of monochlorinated products.[4]
-
Catalyst Selection: In vapor-phase chlorination, the choice of catalyst can direct the regioselectivity of the chlorination. For example, catalysts such as activated carbon and various metal chlorides (e.g., iron, antimony, copper, and zinc) can be employed to favor the formation of specific isomers.
Q4: I have a mixture of multi-chlorinated byproducts. Is there a way to recover my starting material or desired product?
A4: Yes, it is possible to recover valuable materials from over-chlorinated byproducts. A common industrial practice is catalytic hydrogenolysis . This process can reduce multi-chlorinated trifluoromethylpyridines back to 3-(trifluoromethyl)pyridine, which can then be fed back into the chlorination reactor, improving overall process efficiency and reducing costs.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chlorination of trifluoromethylpyridines.
Problem 1: Low yield of the desired monochloro-trifluoromethylpyridine and a high concentration of unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficient Chlorine | Gradually increase the molar ratio of chlorine to the trifluoromethylpyridine substrate. Monitor the reaction progress closely using GC-MS to avoid over-chlorination. |
| Low Reaction Temperature | Increase the reaction temperature in small increments. Be aware that excessively high temperatures can lead to over-chlorination. |
| Inadequate Mixing | Ensure efficient stirring in liquid-phase reactions to maximize contact between reactants. For vapor-phase reactions, ensure uniform flow through the catalyst bed. |
| Catalyst Deactivation | If using a catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst. |
Problem 2: High yield of di- and tri-chlorinated trifluoromethylpyridines.
| Possible Cause | Suggested Solution |
| Excess Chlorine | Reduce the molar ratio of chlorine to the trifluoromethylpyridine substrate. |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of subsequent chlorination reactions.[4] |
| Prolonged Reaction Time | Monitor the reaction progress and stop the reaction once the optimal conversion to the monochlorinated product is achieved. |
Problem 3: Incorrect regioselectivity of chlorination (e.g., obtaining the wrong isomer).
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst | In vapor-phase reactions, the choice of catalyst is critical for directing regioselectivity. Experiment with different catalysts such as activated carbon or metal chlorides (Fe, Sb, Cu, Zn) to achieve the desired isomer. |
| Reaction Conditions | Temperature and pressure can also influence regioselectivity. A systematic variation of these parameters may be necessary to optimize for the desired isomer. |
Data Presentation
The following tables summarize reaction conditions and outcomes for the chlorination of trifluoromethylpyridine derivatives from various sources.
Table 1: Vapor-Phase Chlorination of 3-Picoline to 2-Chloro-5-(trichloromethyl)pyridine
| Catalyst | Temperature (°C) | Molar Ratio (Picoline:Cl2) | Yield of 2-chloro-5-(trichloromethyl)pyridine (%) | Reference |
| Dealuminated Mordenite Zeolite | 340 | 1:38.5 | 67.4 | [5] |
| Supported Palladium | 325 | 1:38.5 | 65.4 | [5] |
| None | 350 | 1:5.6 | 35 | [6] |
Table 2: General Conditions for Vapor-Phase Chlorination
| Parameter | Typical Range | Reference |
| Temperature | 175 - 400°C | [5] |
| Diluent | Nitrogen, Argon, Carbon Tetrachloride | [5][6] |
| Residence Time | 0.5 - 60 seconds | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Chlorination
This protocol is a representative example for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine.
-
Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor with 2-chloro-5-(chloromethyl)pyridine.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-150°C) with agitation.
-
Chlorine Introduction: Introduce chlorine gas into the reactor at a controlled rate. The molar ratio of chlorine to the starting material is a critical parameter and should be carefully controlled to minimize over-chlorination.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS. Look for the disappearance of the starting material and the appearance of the desired monochlorinated product and any over-chlorinated byproducts.
-
Reaction Completion: Once the desired conversion is achieved, stop the flow of chlorine.
-
Work-up: Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl. The crude product can then be purified by distillation or crystallization.
Protocol 2: General Procedure for Vapor-Phase Chlorination
This protocol describes a general setup for the vapor-phase chlorination of a trifluoromethylpyridine derivative.
-
Reactor and Catalyst Packing: Pack a tubular reactor with a suitable catalyst, such as a supported metal chloride on a carrier like activated carbon.
-
Heating: Heat the reactor to the desired temperature (e.g., 250-400°C).
-
Reactant Feed: The trifluoromethylpyridine derivative is vaporized and mixed with a stream of chlorine gas and an inert diluent gas (e.g., nitrogen).
-
Reaction: The gas mixture is passed through the heated catalyst bed. The residence time in the reactor is a key parameter to control.
-
Product Condensation: The effluent gas from the reactor is cooled to condense the chlorinated trifluoromethylpyridine products and unreacted starting material.
-
Separation and Purification: The condensed liquid is collected and can be purified by fractional distillation to separate the desired monochlorinated product from other components.
Visualizations
Caption: Workflow for Trifluoromethylpyridine Chlorination with Troubleshooting.
Caption: Factors Influencing Over-chlorination in Trifluoromethylpyridine Synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. data.epo.org [data.epo.org]
- 5. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 6. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
Technical Support Center: Vapor-Phase Synthesis of Trifluoromethylphenols (TFMPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the vapor-phase synthesis of trifluoromethylphenols (TFMPs). Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide: Reducing By-products
This guide addresses common issues encountered during the vapor-phase synthesis of TFMPs and provides actionable solutions to mitigate the formation of unwanted by-products.
Q1: I am observing a low yield of the desired trifluoromethylphenol and a high concentration of unreacted starting materials. What are the likely causes and solutions?
Low conversion of starting materials can be a significant issue. Several factors in a vapor-phase setup can contribute to this problem.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inadequate Reaction Temperature | The reaction temperature may be below the activation energy required for the synthesis. Gradually increase the reactor temperature in increments of 10-20°C and monitor the product distribution by online gas chromatography (GC). |
| Insufficient Residence Time | The reactants may not be spending enough time in the heated reaction zone. Decrease the carrier gas flow rate to increase the residence time of the reactants within the catalyst bed or heated zone. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the feed or have lost activity due to coking or sintering. Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure high purity of starting materials. |
| Poor Precursor Vaporization | Incomplete vaporization of the starting materials can lead to inconsistent reactant concentrations in the gas phase. Ensure the vaporizer temperature is set appropriately for the boiling point and volatility of your precursors. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low TFMP yield.
Q2: My product stream contains significant amounts of isomeric by-products. How can I improve the regioselectivity of the reaction?
The formation of isomers, such as ortho-, meta-, and para-trifluoromethylphenols, is a common challenge. The distribution of these isomers is often influenced by the reaction conditions and catalyst choice.
Strategies to Enhance Regioselectivity:
| Parameter | Approach |
| Catalyst Selection | The choice of catalyst can significantly influence the isomeric distribution. Experiment with different supported metal catalysts or solid acid/base catalysts. For instance, certain zeolite catalysts with specific pore sizes can favor the formation of a particular isomer due to shape selectivity. |
| Reaction Temperature | The ortho/para selectivity can be temperature-dependent. A systematic study of the reaction temperature's effect on the product isomer ratio is recommended. |
| Starting Material Modification | Introducing bulky protecting groups on the starting phenol can sterically hinder the formation of certain isomers. |
Q3: I am detecting degradation products in my final product. What steps can I take to minimize their formation?
Degradation of the desired TFMP product can occur at high temperatures, leading to the formation of impurities and reducing the overall yield.
Minimizing Product Degradation:
-
Optimize Reaction Temperature and Residence Time: While higher temperatures can increase reaction rates, they can also promote product degradation. It is crucial to find an optimal temperature and residence time that maximizes TFMP formation while minimizing degradation.
-
Rapid Quenching: Implement a cooling system immediately after the reactor outlet to rapidly decrease the temperature of the product stream. This will quench any ongoing degradation reactions.
-
Inert Atmosphere: Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol product.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the vapor-phase synthesis of TFMPs?
Common by-products can be categorized as follows:
-
Isomeric By-products: Formation of undesired positional isomers of trifluoromethylphenol (e.g., if para-TFMP is the target, ortho- and meta-TFMPs are by-products).
-
Unreacted Starting Materials: Residual starting materials that did not convert to the product.
-
Degradation Products: Compounds resulting from the decomposition of the desired product at high temperatures. This can include defluorinated species or products of ring-opening reactions.
-
Products of Side Reactions: Depending on the specific precursors and catalysts used, other side reactions may occur, leading to a variety of by-products.
Q2: What analytical techniques are recommended for identifying and quantifying by-products in my TFMP synthesis?
A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive by-product analysis.
Recommended Analytical Techniques:
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for separating and identifying volatile and semi-volatile by-products in the reaction mixture.[1] |
| High-Performance Liquid Chromatography (HPLC) | Useful for the analysis of less volatile by-products and for quantifying the purity of the collected product.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the structural elucidation of unknown by-products that have been isolated.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used for in-line monitoring of the gas-phase reaction to track the formation of products and by-products in real-time. |
Q3: Can the choice of catalyst influence the formation of by-products?
Absolutely. The catalyst plays a crucial role in determining the reaction pathway and, consequently, the product and by-product distribution.
-
Selectivity: Different catalysts will exhibit different selectivities towards the desired TFMP isomer.
-
Activity: A highly active catalyst can allow for lower reaction temperatures, which can in turn reduce the formation of thermal degradation by-products.
-
Stability: A stable catalyst is less likely to generate by-products resulting from its own decomposition.
Experimental Protocols
Generalized Protocol for Vapor-Phase Synthesis of TFMP
This protocol outlines a general procedure for the vapor-phase synthesis of trifluoromethylphenols. The specific parameters will need to be optimized for your particular starting materials and desired product.
Materials and Equipment:
-
Precursor for the trifluoromethyl group (e.g., a trifluoromethyl-substituted aromatic compound)
-
Phenolic precursor
-
High-purity inert carrier gas (e.g., Nitrogen, Argon)
-
Vapor-phase reactor system (including vaporizers, a fixed-bed reactor, temperature controllers, and a condenser/collection system)
-
Catalyst (e.g., supported metal oxide or zeolite)
-
Analytical equipment (e.g., online GC-MS)
Experimental Workflow Diagram:
Caption: General workflow for vapor-phase TFMP synthesis.
Procedure:
-
Catalyst Loading: Pack the fixed-bed reactor with the chosen catalyst.
-
System Purge: Purge the entire system with an inert carrier gas to remove any air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature.
-
Precursor Introduction: Introduce the precursors into the vaporizers. The vaporized precursors are then carried into the reactor by the inert gas stream.
-
Reaction: The reactants pass over the heated catalyst bed where the synthesis of TFMP occurs.
-
Product Collection: The product stream exits the reactor and is passed through a condenser to liquefy the TFMP and any condensable by-products. The liquid is collected in a cooled trap.
-
Analysis: The composition of the product stream can be monitored in real-time using an online GC-MS. The collected liquid product should be analyzed offline using GC-MS, HPLC, and NMR to determine the yield, purity, and by-product profile.
Analytical Method: GC-MS for By-product Identification
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable for separating aromatic compounds.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50-70°C, hold for 2-5 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250-280°C.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
This information is intended to serve as a starting point for your research. Optimal conditions for the vapor-phase synthesis of TFMPs will vary depending on the specific reactants, catalyst, and reactor setup. We recommend a systematic approach to process optimization to achieve high yields and minimize by-product formation.
References
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 4-Methyl-2-(trifluoromethyl)pyridine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for 4-Methyl-2-(trifluoromethyl)pyridine and structurally related compounds. Due to the limited availability of public experimental data for this compound, this guide presents a predicted spectrum based on established substituent effects observed in analogous molecules. All quantitative data is summarized for clear comparison, and a detailed, generalized experimental protocol for acquiring such spectra is provided.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for compounds structurally related to this compound. This data allows for the prediction of the chemical shifts and coupling patterns for the target molecule. The protons are numbered according to the standard pyridine nomenclature, with the nitrogen atom at position 1.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Methyl (ppm) | Solvent |
| This compound (Predicted) | ~7.5-7.6 (d) | ~7.3-7.4 (d) | ~8.5-8.6 (s) | ~2.4-2.5 (s) | CDCl₃ |
| 2-(Trifluoromethyl)pyridine | 7.84 (d) | 7.45 (m) | 8.65 (d) | - | CDCl₃ |
| 4-(Trifluoromethyl)pyridine | 7.58 (d) | 7.58 (d) | 8.75 (d) | - | CDCl₃ |
| 2,4-Lutidine (2,4-Dimethylpyridine) | 6.93 (d) | 6.93 (d) | 8.34 (s) | 2.52 (s, 2-Me), 2.31 (s, 4-Me) | CDCl₃ |
Note: The predicted values for this compound are estimations based on the additive effects of the methyl and trifluoromethyl substituents observed in the analogues. The actual experimental values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard protocol for the acquisition of ¹H NMR spectra for small organic molecules like substituted pyridines.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound or 5-10 µL of the liquid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse experiment is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Processing steps include:
-
Fourier transformation to convert the time-domain data to the frequency domain.
-
Phase correction to ensure all peaks are in the absorptive mode.
-
Baseline correction to obtain a flat baseline.
-
Integration of the signals to determine the relative number of protons.
-
Referencing the spectrum to the internal standard (TMS at 0.00 ppm).
-
Predicted ¹H NMR Signaling Pathway for this compound
The following diagram illustrates the predicted proton environment and their expected splitting patterns for this compound.
Caption: Predicted ¹H NMR signal relationships for this compound.
This guide serves as a foundational resource for researchers working with this compound and related compounds. While the predicted data offers valuable insight, it is crucial to obtain experimental data for definitive structural confirmation and further research applications.
Comparative Analysis of 13C NMR Chemical Shifts for 4-Methyl-2-(trifluoromethyl)pyridine
This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 4-Methyl-2-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages experimental data from structurally similar compounds to provide a reliable estimation and comparison. This information is valuable for researchers in synthetic chemistry, materials science, and drug development for the structural elucidation and quality control of related compounds.
Comparison of ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts of this compound are influenced by the electronic effects of both the electron-donating methyl group at the 4-position and the strongly electron-withdrawing trifluoromethyl group at the 2-position. To understand these effects, a comparison with the parent compound, pyridine, and its monosubstituted derivatives, 4-methylpyridine and 2-(trifluoromethyl)pyridine, is presented in Table 1. The predicted values for this compound are derived from additive principles and analysis of the substituent effects.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Atom | Pyridine (Experimental) | 4-Methylpyridine (Experimental)[1] | 2-(Trifluoromethyl)pyridine (Experimental)[2] | This compound (Predicted) |
| C2 | 150.1 | 149.7 | 149.7 (q, J = 34.5 Hz) | ~148-150 (quartet) |
| C3 | 123.8 | 124.6 | 120.3 (q, J = 2.9 Hz) | ~122-124 (quartet) |
| C4 | 136.0 | 147.5 | 137.2 | ~146-148 |
| C5 | 123.8 | 124.6 | 127.3 (q, J = 5.4 Hz) | ~125-127 (quartet) |
| C6 | 150.1 | 149.7 | 150.2 | ~150-152 |
| -CH₃ | - | 21.2 | - | ~21-22 |
| -CF₃ | - | - | 121.8 (q, J = 274.5 Hz) | ~121-123 (quartet) |
Note: Chemical shifts are reported in ppm relative to a standard reference. Coupling constants (J) are given in Hz. Quartets (q) arise from coupling with the three fluorine atoms of the trifluoromethyl group.
Substituent Effects on the Pyridine Ring
The following diagram illustrates the influence of the methyl and trifluoromethyl groups on the carbon atoms of the pyridine ring, leading to the predicted chemical shifts for this compound.
Caption: Influence of substituents on the ¹³C NMR chemical shifts of this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard experimental protocol for acquiring a ¹³C NMR spectrum of a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample or use 50-100 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a magnetic field strength that allows for a ¹³C frequency of 100 MHz or higher to ensure good signal resolution.[2]
-
The sample should be maintained at a constant temperature, typically 298 K (25 °C), during the experiment.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative data is desired.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically ranging from 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., the central peak of the CDCl₃ triplet is at 77.16 ppm).
-
Integrate the signals if relative peak areas are needed.
5. Data Analysis:
-
Identify the chemical shifts of the different carbon atoms in the molecule.
-
Note the multiplicities (e.g., quartets for carbons coupled to the -CF₃ group) and measure the corresponding coupling constants (J-values).
-
Compare the experimental spectrum with the predicted values and data from related compounds for structural confirmation.
References
A Comparative Guide to the ¹⁹F NMR Analysis of 4-Methyl-2-(trifluoromethyl)pyridine
For researchers and professionals in drug development and chemical synthesis, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool. Its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus make it ideal for characterizing fluorinated organic molecules.[1] This guide provides a comparative analysis of the expected ¹⁹F NMR characteristics of 4-Methyl-2-(trifluoromethyl)pyridine against related trifluoromethyl-substituted pyridines and other aromatic systems. The substantial chemical shift range in ¹⁹F NMR reduces signal overlap, simplifying the analysis of complex mixtures.[1]
Comparison of ¹⁹F NMR Data
| Compound | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz | Solvent |
| 2-(Trifluoromethyl)pyridine | -62.77 | s | Unlocked |
| 2-Fluoro-4-(trifluoromethyl)pyridine | -65.12 (CF₃) | s | Unlocked |
| Methyl 4-(trifluoromethyl)benzoate | -63.21 | s | CDCl₃ |
| 1-Nitro-2-(trifluoromethyl)benzene | -60.13 | s | CDCl₃ |
| 1-Nitro-4-(trifluoromethyl)benzene | -62.39 | s | Unlocked |
| Methyl 2-(trifluoromethyl)benzoate | -59.79 | s | CDCl₃ |
| 1-(4-(trifluoromethyl)phenyl)ethanone | -63.23 | s | CDCl₃ |
Data sourced from supporting information of a research article.[2] The term "unlocked" indicates that the spectrum was recorded without a deuterium lock.
Experimental Protocol for ¹⁹F NMR Analysis
Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a general protocol for the analysis of small molecules like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh 2-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[1]
-
Filtration: To eliminate particulate matter that can degrade spectral quality, filter the solution through a small cotton plug or a syringe filter directly into a clean NMR tube.[1]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known quantity of an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[3] Trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0.00 ppm).[3][4]
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency. Many modern spectrometers are equipped with broadband or dual-tuned probes that can detect ¹⁹F.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Spectral Width: The chemical shift range for most fluorinated organic compounds is between +100 to -250 ppm.[5] A wide spectral width (e.g., 500,000 Hz) is initially recommended for unknown samples to prevent peak aliasing.[5]
-
Transmitter Offset: Center the spectrum based on the expected chemical shift range. For trifluoromethyl groups on aromatic rings, a center around -60 to -80 ppm is a reasonable starting point.
-
Pulse Width: Calibrate the 90° pulse width for ¹⁹F.
-
Relaxation Delay: To ensure accurate integration, especially for quantitative analysis, a relaxation delay of at least five times the longest T₁ relaxation time of the signals of interest should be used.[6] For routine qualitative analysis, a 1-2 second delay is often sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. Due to the high sensitivity of ¹⁹F, a few scans (e.g., 4-16) are often adequate.[5]
-
Decoupling: For routine analysis, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for the CF₃ group.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to obtain a flat baseline. Large spectral widths may sometimes introduce baseline rolling.[5]
-
Referencing: Reference the spectrum to the internal standard or an external reference.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates a typical workflow for the ¹⁹F NMR analysis of a novel fluorinated compound.
References
Comparative Analysis of Mass Spectrometry Data for 4-Methyl-2-(trifluoromethyl)pyridine and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry data for 4-Methyl-2-(trifluoromethyl)pyridine, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of public mass spectrometry data for this specific compound, this guide presents a detailed examination of closely related structural analogs and isomers. By comparing the fragmentation patterns of these compounds, researchers can infer the expected mass spectral behavior of this compound.
The compounds selected for comparison include 4-Methylpyridine (4-Picoline), 3-(Trifluoromethyl)pyridine, and 3-Aminobenzotrifluoride, which shares the same molecular formula and nominal mass as the target compound. This comparison will aid researchers, scientists, and drug development professionals in the identification and characterization of these and similar molecules.
Physicochemical Properties and Mass Spectrometry Data
The following table summarizes the key physicochemical properties and observed mass-to-charge ratios (m/z) for the selected compounds. Electron ionization (EI) at 70 eV is the standard method for generating the mass spectra discussed.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and Relative Intensities |
| This compound | C7H6F3N | 161.13 | Data not publicly available. Expected molecular ion [M]+• at m/z 161. | |
| 4-Methylpyridine (4-Picoline) | C6H7N | 93.13 | 93 (100%), 92 (75%), 66 (20%), 65 (15%), 39 (10%)[1] | |
| 3-(Trifluoromethyl)pyridine | C6H4F3N | 147.10 | 147 (100%), 127 (95%), 98 (40%), 78 (20%), 51 (15%) | |
| 3-Aminobenzotrifluoride | C7H6F3N | 161.12 | 161 (100%), 142 (20%), 114 (20%), 111 (11%), 65 (8%)[2] |
Experimental Protocols
The mass spectrometry data presented here are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A general protocol for such an analysis is as follows:
1. Sample Preparation:
-
Samples are dissolved in a volatile solvent such as dichloromethane or methanol.
-
For compounds with active hydrogen atoms (e.g., amines, alcohols), derivatization using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase volatility and thermal stability.
2. Gas Chromatography (GC):
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-300 °C, held for several minutes.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
Data Interpretation and Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization.
-
4-Methylpyridine (4-Picoline): The base peak at m/z 93 corresponds to the molecular ion [M]+•. The significant peak at m/z 92 arises from the loss of a hydrogen atom from the methyl group, forming a stable pyridylmethyl cation.
-
3-(Trifluoromethyl)pyridine: The molecular ion peak at m/z 147 is the base peak. The prominent fragment at m/z 127 is due to the loss of a fluorine atom, while the peak at m/z 98 corresponds to the subsequent loss of HCN.
-
3-Aminobenzotrifluoride: As an isomer of the target compound, its mass spectrum is particularly informative. The molecular ion at m/z 161 is the base peak. Fragments are observed at m/z 142 (loss of a fluorine atom) and m/z 114 (loss of HCN from the aniline ring).
Based on these comparisons, the mass spectrum of This compound is expected to show a strong molecular ion peak at m/z 161. Key fragmentation pathways would likely involve the loss of a hydrogen atom from the methyl group (m/z 160), loss of a fluorine atom (m/z 142), and potentially the loss of the entire trifluoromethyl group (m/z 92).
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Generalized workflow for the analysis of small molecules by GC-MS.
Caption: Predicted fragmentation pathways for this compound.
References
A Comparative Guide to the Biological Activity of 2, 3, and 4-Trifluoromethylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a well-established strategy in medicinal chemistry and agrochemical development to enhance biological activity. The position of this electron-withdrawing group can significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an objective comparison of the 2-, 3-, and 4-trifluoromethylpyridine isomers, summarizing available experimental data to inform structure-activity relationship (SAR) studies and guide the design of novel bioactive compounds.
While direct comparative studies on the biological activities of the parent 2-, 3-, and 4-trifluoromethylpyridine isomers are not extensively available in the public domain, valuable insights can be gleaned from their physicochemical properties and the biological activities of their simple derivatives.
Physicochemical Properties: A Foundation for Biological Interaction
The electronic properties of the trifluoromethylpyridine isomers, such as their Lewis basicity, can provide an indication of their potential to interact with biological macromolecules. The affinity for boron trifluoride (BF3), a strong Lewis acid, is a quantitative measure of this basicity. A lower BF3 affinity suggests a less basic nitrogen atom, which can be attributed to the electron-withdrawing effect of the trifluoromethyl group.
| Isomer | BF3 Affinity (kJ/mol) |
| 2-Trifluoromethylpyridine | 82.46 |
| 3-Trifluoromethylpyridine | 116.44 |
| 4-Trifluoromethylpyridine | 115.75 |
Data sourced from "Lewis Basicity and Affinity Scales: Data and Measurement".
The data clearly indicates that 2-trifluoromethylpyridine is significantly less basic than the 3- and 4-isomers. This is due to the direct proximity of the strongly electron-withdrawing trifluoromethyl group to the nitrogen atom in the 2-position, which reduces the electron density on the nitrogen and its ability to act as a Lewis base. The 3- and 4-isomers have comparable basicities, with the 3-isomer being slightly more basic. This difference in basicity can influence hydrogen bonding and other non-covalent interactions with biological targets.
Comparative Biological Activity of Derivatives
The influence of the trifluoromethyl group's position on biological activity can be observed in studies of simple derivatives of the three isomers. A notable example is the inhibition of two key enzymes in human physiology: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).
Enzyme Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) for piperidinyl urea derivatives of the three trifluoromethylpyridine isomers against human sEH and FAAH.
| Isomer Derivative | Target Enzyme | IC50 (nM) |
| 2-Trifluoromethylpyridine derivative | sEH | >10000 |
| FAAH | 130 | |
| 3-Trifluoromethylpyridine derivative | sEH | >10000 |
| FAAH | 200 | |
| 4-Trifluoromethylpyridine derivative | sEH | 240 |
| FAAH | 120 |
Data is derived from patent US10858338B2, which describes piperidinyl urea derivatives.
These findings suggest that the position of the trifluoromethyl group has a dramatic impact on the inhibitory activity against sEH, with the 4-isomer derivative being a potent inhibitor while the 2- and 3-isomer derivatives are inactive. In contrast, all three isomer derivatives show activity against FAAH, with the 4-isomer derivative being the most potent, followed closely by the 2- and then the 3-isomer derivatives.
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A detailed methodology for determining the inhibitory activity against sEH is crucial for reproducible results. The following is a representative protocol:
-
Enzyme and Substrate Preparation: Recombinant human sEH is used. The fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is prepared in a suitable solvent.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Test compounds (the trifluoromethylpyridine derivatives) are serially diluted and added to the wells.
-
Recombinant human sEH is added to each well and incubated with the test compounds for a specified period at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the CMNPC substrate.
-
The hydrolysis of CMNPC by sEH produces a fluorescent product, which is monitored kinetically using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time curve. The IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
The inhibitory potential against FAAH can be assessed using the following protocol:
-
Enzyme and Substrate Preparation: Recombinant human FAAH is utilized. The fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared.
-
Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
Serial dilutions of the test compounds are added to the wells.
-
Recombinant human FAAH is added and pre-incubated with the compounds.
-
The reaction is started by the addition of the AAMCA substrate.
-
The cleavage of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin, which is measured using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
-
Data Analysis: The reaction rates are determined, and the percent inhibition is calculated for each compound concentration. IC50 values are then calculated using non-linear regression analysis.
Visualization of Experimental Workflow and Isomeric Comparison
Experimental Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for determining the IC50 values in enzyme inhibition assays.
Logical Relationship of Isomer Position and Enzyme Inhibition
Caption: A diagram illustrating the differential inhibitory activities of the trifluoromethylpyridine isomer derivatives against sEH and FAAH.
Conclusion
The position of the trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties and biological activity of these isomers and their derivatives. The 2-isomer is the least basic, while the 3- and 4-isomers have comparable and higher basicity. In the context of enzyme inhibition, the 4-trifluoromethylpyridine scaffold appears to be particularly promising for targeting soluble epoxide hydrolase, while derivatives of all three isomers demonstrate activity against fatty acid amide hydrolase.
This comparative guide highlights the importance of isomeric positioning in drug design and provides a foundation for the rational design of more potent and selective bioactive molecules based on the trifluoromethylpyridine scaffold. Further direct comparative studies on the parent isomers are warranted to fully elucidate their structure-activity relationships across a broader range of biological targets.
Reactivity Face-Off: 4-Methyl-2-(trifluoromethyl)pyridine vs. 2-Chloropyridine in Key Synthetic Transformations
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules. Among the plethora of substituted pyridines, 4-Methyl-2-(trifluoromethyl)pyridine and 2-chloropyridine are two key building blocks frequently employed in the synthesis of complex molecular architectures. Their reactivity in pivotal synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, dictates their utility and selection in a synthetic campaign. This guide provides an objective comparison of the reactivity of these two compounds, supported by available experimental data and established chemical principles.
Executive Summary
Overall, this compound exhibits significantly enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to 2-chloropyridine. This heightened reactivity is attributed to the potent electron-withdrawing nature of the trifluoromethyl group, which strongly activates the pyridine ring towards nucleophilic attack. In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, 2-chloropyridine is generally more reactive due to the weaker carbon-chlorine bond compared to the analogous bond that would be cleaved in the trifluoromethyl analogue (a C-C bond, which is not the typical leaving group). The choice between these two reagents will therefore be dictated by the desired synthetic transformation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for the introduction of a wide range of nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the electronic properties of the aromatic system.
Reactivity Comparison
The presence of electron-withdrawing groups on the pyridine ring is known to accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[1][2] The trifluoromethyl group is a powerful electron-withdrawing substituent, significantly more so than a chlorine atom. Consequently, this compound is substantially more reactive towards nucleophiles than 2-chloropyridine. The methyl group at the 4-position has a mild electron-donating effect, which slightly deactivates the ring, but this effect is overwhelmingly counteracted by the potent activation provided by the 2-trifluoromethyl group.
Table 1: Qualitative and Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Chloropyridine | Rationale |
| Activating Group | -CF3 (Strongly electron-withdrawing) | -Cl (Weakly electron-withdrawing) | The -CF3 group significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[1] |
| Predicted Reactivity | High | Low to Moderate | The rate-determining step, the formation of the Meisenheimer intermediate, is significantly accelerated by the strong inductive effect of the -CF3 group.[2] |
| Typical Reaction Conditions | Milder conditions (lower temperatures, weaker bases) may be sufficient. | Often requires forcing conditions (high temperatures, strong bases) for unactivated nucleophiles.[4] | The higher intrinsic reactivity of the trifluoromethyl-substituted pyridine allows for less demanding reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for SNAr of this compound with an Amine
-
Materials: this compound, amine nucleophile (e.g., piperidine, morpholine), a suitable base (e.g., K2CO3 or Et3N), and a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Procedure: To a solution of this compound (1.0 equiv) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv) and the base (2.0 equiv). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for SNAr of 2-Chloropyridine with an Amine
-
Materials: 2-Chloropyridine, amine nucleophile, a strong base (e.g., NaH, KHMDS), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure: To a solution of the amine nucleophile (1.2 equiv) in the chosen solvent, the strong base is added portion-wise at 0 °C. The mixture is stirred for a short period to generate the corresponding amide. 2-Chloropyridine (1.0 equiv) is then added, and the reaction mixture is heated to a temperature typically between 80 °C and 150 °C. Reaction progress is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification via flash chromatography.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is primarily governed by the strength of the carbon-halogen bond.
Reactivity Comparison
The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[5] The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. Therefore, 2-chloropyridine, with its relatively weaker C-Cl bond, is expected to be more reactive than a hypothetical 2-fluoro or 2-trifluoromethylpyridine (where a C-F or C-C bond would need to be cleaved, which is not typical for Suzuki reactions).
While the trifluoromethyl group is strongly electron-withdrawing and can influence the electronic properties of the pyridine ring, its direct effect on the rate of Suzuki coupling when it is the leaving group is not well-documented as it is not a typical leaving group in this reaction. More commonly, trifluoromethyl-substituted pyridines are used as the boronic acid component.[6] When this compound is used as the electrophile, the reaction would involve the cleavage of the C-CF3 bond, which is generally not favored under standard Suzuki conditions. Therefore, for practical Suzuki coupling applications where the pyridine derivative is the electrophilic partner, 2-chloropyridine is the more viable and reactive substrate.
Table 2: Qualitative and Predicted Reactivity in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 2-Chloropyridine | Rationale |
| Leaving Group | -CF3 | -Cl | The C-Cl bond is more readily cleaved by palladium(0) in the oxidative addition step than a C-CF3 bond.[5] |
| Predicted Reactivity | Very Low (as electrophile) | Moderate to High | The strength of the C-X bond is a dominant factor in the rate-determining oxidative addition step.[7] |
| Typical Reaction Conditions | Not a typical substrate for Suzuki coupling as the electrophile. | Requires a suitable palladium catalyst/ligand system and base. Bulky, electron-rich phosphine ligands are often effective.[8] | The choice of catalyst and ligands is crucial for activating the C-Cl bond.[8] |
Experimental Protocols
Protocol 3: General Procedure for Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid
-
Materials: 2-Chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst system like XPhos Pd G3; 1-5 mol%), a base (e.g., K2CO3, K3PO4, Cs2CO3; 2.0-3.0 equiv), and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).
-
Procedure: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add 2-chloropyridine, the arylboronic acid, the palladium catalyst, and the base. The degassed solvent is then added. The reaction mixture is heated to a temperature typically between 80-120 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.[9]
Protocol 4: General Procedure for Suzuki Coupling using a Trifluoromethyl-Substituted Pyridyl Boronic Acid
Note: In this case, the trifluoromethylpyridine derivative is the nucleophilic partner.
-
Materials: A heteroaryl halide (e.g., a bromopyridine; 1.0 equiv), a trifluoromethyl-substituted pyridylboronic acid or its pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2; 5-10 mol%), a base (e.g., Na2CO3, K3PO4; 2.0-3.0 equiv), and a degassed solvent (e.g., 1,4-dioxane).
-
Procedure: In a reaction vessel under an inert atmosphere, the heteroaryl halide, the trifluoromethyl-substituted pyridylboronic acid derivative, the palladium catalyst, and the base are combined. The degassed solvent is added, and the mixture is heated to reflux (typically 80-110 °C). The reaction is monitored until the starting material is consumed. After cooling, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity comparison between this compound and 2-chloropyridine underscores the critical role of substituent effects in directing the outcome of key synthetic transformations. For nucleophilic aromatic substitution, the powerful electron-withdrawing trifluoromethyl group renders this compound a highly reactive substrate, enabling functionalization under potentially milder conditions than those required for 2-chloropyridine. Conversely, in the context of Suzuki-Miyaura cross-coupling where the pyridine acts as the electrophile, the greater lability of the carbon-chlorine bond makes 2-chloropyridine the more suitable and reactive partner. A thorough understanding of these reactivity profiles is paramount for researchers in the rational design of efficient and effective synthetic routes toward novel molecular entities in drug discovery and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization: A Comparative Guide to 4-Methyl-2-(trifluoromethyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Methyl-2-(trifluoromethyl)pyridine, a key heterocyclic compound in medicinal chemistry and materials science. For a comprehensive understanding, its spectroscopic characteristics are compared with two structurally related alternatives: 4-picoline (4-methylpyridine) and 2-(trifluoromethyl)pyridine. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Protons: 7.20 - 8.50 (m, 3H)Methyl Protons: 2.40 (s, 3H) |
| 4-Picoline | Aromatic Protons: 8.48 (d, 2H), 7.12 (d, 2H)Methyl Protons: 2.35 (s, 3H) |
| 2-(Trifluoromethyl)pyridine | Aromatic Protons: 8.63 (d, 1H), 7.90 (t, 1H), 7.65 (d, 1H), 7.45 (t, 1H) |
Note: Data for this compound is predicted due to the limited availability of experimental spectra in public databases.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Carbons: 120 - 160Trifluoromethyl Carbon: ~123 (q)Methyl Carbon: ~21 |
| 4-Picoline | Aromatic Carbons: 149.7, 147.1, 124.8Methyl Carbon: 21.2 |
| 2-(Trifluoromethyl)pyridine | Aromatic Carbons: 150.1, 147.9 (q), 137.2, 126.2, 120.3 (q)Trifluoromethyl Carbon: 122.5 (q) |
Note: Data for this compound is predicted. Quartets (q) for carbons attached to or near the CF₃ group are due to C-F coupling.
Table 3: Infrared (FT-IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | C-H (aromatic): 3050-3150C-H (methyl): 2850-3000C=C, C=N (aromatic ring): 1400-1600C-F (trifluoromethyl): 1100-1350 (strong) |
| 4-Picoline | C-H (aromatic): ~3030C-H (methyl): ~2920C=C, C=N (aromatic ring): ~1600, 1500 |
| 2-(Trifluoromethyl)pyridine | C-H (aromatic): ~3070C=C, C=N (aromatic ring): ~1580, 1440C-F (trifluoromethyl): ~1310, 1140 (strong) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 161.05 | 142 ([M-F]⁺), 111 ([M-CF₃]⁺), 92 ([M-CF₃-HCN]⁺) |
| 4-Picoline | 93.06 | 92 ([M-H]⁺), 66 ([M-HCN]⁺)[1] |
| 2-(Trifluoromethyl)pyridine | 147.03 | 128 ([M-F]⁺), 98 ([M-F-HCN]⁺), 78 ([M-CF₃]⁺)[2] |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound (Predicted) | ~260 - 270 | Ethanol |
| 4-Picoline | ~255 | Water |
| 2-(Trifluoromethyl)pyridine | ~265 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond).
-
For solid samples, press a small amount of the powder firmly onto the crystal to ensure good contact.
-
-
Instrument: A benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel pyridine derivative.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel pyridine derivative.
References
A Comparative Guide to the Crystallography of 4-Methylpyridine Coordination Complexes and the Predicted Impact of 2-(Trifluoromethyl) Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of 4-methylpyridine coordination complexes. Due to a lack of publicly available crystallographic data for coordination complexes of 4-Methyl-2-(trifluoromethyl)pyridine, this document leverages experimental data from closely related 4-methylpyridine complexes to predict the structural impact of 2-(trifluoromethyl) substitution. This comparison is vital for researchers in medicinal chemistry and materials science, where the electronic and steric effects of substituents can significantly alter the biological activity and material properties of metal complexes.
The trifluoromethyl group is a powerful electron-withdrawing substituent, which can influence the coordination properties of the pyridine ligand, affecting bond lengths, coordination geometries, and the overall stability of the resulting metal complexes. This guide presents quantitative data from known 4-methylpyridine structures and discusses the expected deviations upon the introduction of a 2-(trifluoromethyl) group.
Data Presentation: Crystallographic Parameters of 4-Methylpyridine Complexes
The following table summarizes key crystallographic data for representative 4-methylpyridine (4-MePy) coordination complexes, providing a baseline for comparison.
| Complex | Metal Ion | Coordination Geometry | M-N (py) Bond Length (Å) | Key Angles (°) | Space Group | Reference |
| [Co(NCS)₂(4-MePy)₄] | Co(II) | Distorted Octahedral | 2.16 - 2.18 | N-Co-N ≈ 90 & 180 | P2₁/c | [1] |
| [Ni(NCS)₂(4-MePy)₄]-α | Ni(II) | Octahedral | 2.127 - 2.142 | Ni-N-C(S) = 156.87/163.69 | P2₁/c | [2][3] |
| [Ni(NCS)₂(4-MePy)₂]n | Ni(II) | Octahedral | ~2.1 (estimated) | N/A | P2₁/c | [4] |
| [Co(NCS)₂(4-MePy)₂(H₂O)₂] | Co(II) | trans-CoN₄O₂ Octahedral | 2.152 | N/A | P-1 | [5] |
Predicted Effects of 2-(Trifluoromethyl) Substitution
The introduction of a trifluoromethyl group at the 2-position of 4-methylpyridine is expected to induce significant steric and electronic changes:
-
Electronic Effects: The strongly electron-withdrawing CF₃ group will reduce the electron density on the pyridine nitrogen. This is predicted to weaken the σ-donor capability of the ligand, potentially leading to longer metal-nitrogen bond lengths compared to their 4-methylpyridine counterparts.
-
Steric Effects: The bulky CF₃ group at the 2-position will create steric hindrance around the metal center. This could lead to:
-
Distortion of ideal coordination geometries. For example, an octahedral complex might exhibit greater deviations from the ideal 90° and 180° bond angles.
-
Favoring lower coordination numbers. The steric bulk might prevent the coordination of a larger number of ligands around the metal ion.
-
Influence on ligand orientation. The pyridine rings may tilt or rotate to minimize steric clashes.
-
Experimental Protocols
Below are representative experimental protocols for the synthesis and crystallization of 4-methylpyridine coordination complexes, which can be adapted for studies involving this compound.
Synthesis of [Co(NCS)₂(4-MePy)₄]
This complex can be prepared by the reaction of Co(NCS)₂ with 4-methylpyridine in water[1][6].
-
Preparation of the reaction mixture: Co(NCS)₂ is dissolved in water.
-
Addition of ligand: A stoichiometric amount of 4-methylpyridine is added to the solution.
-
Crystallization: The solution is stirred for a period, and single crystals suitable for X-ray diffraction are obtained upon standing.
Synthesis of [Ni(NCS)₂(4-MePy)₄]-α
Single crystals of this complex were obtained by recrystallization from hot ethanol[2].
-
Synthesis of microcrystalline powder: A water slurry method is used to synthesize the initial powder of [Ni(NCS)₂(4-MePy)₄]-α.
-
Recrystallization: The powder is dissolved in hot ethanol.
-
Crystal Growth: Slow cooling of the ethanol solution yields single crystals suitable for X-ray diffraction analysis.
General Protocol for Heteronuclear Cyanide-Bridged Polymers with 4-Methylpyridine
-
Reactant Solutions: Aqueous solutions of a metal salt (e.g., CuCl₂, ZnCl₂) and a hexacyanometallate salt (e.g., K₃[Co(CN)₆], K₃[Fe(CN)₆]) are prepared.
-
Ligand Addition: An ethanolic solution of 4-methylpyridine is added to the metal salt solution.
-
Complexation: The hexacyanometallate solution is then added to the mixture.
-
Crystallization: The resulting solution is allowed to stand at room temperature, and crystals form over several days.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical comparison between the two pyridine ligands.
Caption: A generalized workflow for the determination of coordination complex structures via single-crystal X-ray diffraction.
References
A Comparative Guide to Trifluoromethylating Reagents for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into pyridine scaffolds is a paramount strategy in the development of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of trifluoromethylated pyridines is often challenging due to the electron-deficient nature of the pyridine ring. This guide provides an objective comparison of common trifluoromethylating reagents, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic needs.
Performance Comparison of Trifluoromethylating Reagents
The choice of a trifluoromethylating reagent is critical and depends on the desired regioselectivity, the substrate's electronic properties, and functional group tolerance. The most common approaches involve electrophilic, nucleophilic, and radical trifluoromethylation pathways.
Electrophilic Trifluoromethylation
Electrophilic reagents are typically hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents). These are often used for the trifluoromethylation of electron-rich or pre-functionalized pyridines.
Radical Trifluoromethylation
Radical trifluoromethylation, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent), is a powerful method for the C-H functionalization of pyridines. However, controlling regioselectivity can be a challenge, sometimes leading to a mixture of isomers.[1][2]
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often requires activation of the pyridine ring, for instance, through the formation of N-ylides or via hydrosilylation, to overcome the electron-deficient nature of the heterocycle.[2][3] This approach can offer excellent regioselectivity.
Table 1: Comparison of Reagents for the Trifluoromethylation of Pyridine Derivatives
| Reagent Class | Specific Reagent | Pyridine Substrate | Product(s) | Yield (%) | Catalyst/Conditions | Ref. |
| Electrophilic | Togni's Reagent I | Quinoline (activated by hydrosilylation) | 3-(Trifluoromethyl)quinoline | 76 | 1. PhMeSiH₂, B(C₆F₅)₃ 2. Togni's Reagent I, DDQ | [3] |
| Electrophilic | Umemoto's Reagent | 2-Phenylpyridine | 2-(2-Trifluoromethylphenyl)pyridine | Low (11% with Togni's) | Pd(OAc)₂, Cu(OAc)₂, TFA | [4] |
| Radical | Langlois' Reagent (NaSO₂CF₃) | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 65 | t-BuOOH, CH₂Cl₂/H₂O | [5] |
| Radical | Langlois' Reagent (NaSO₂CF₃) | N-(p-methoxyphenyl)pyridin-2-one | 3-Trifluoromethyl-N-(p-methoxyphenyl)pyridin-2-one | 85 | 390 nm light, DMSO | [1] |
| Nucleophilic | TFA / Ag₂CO₃ | N-Methyl-4-phenylpyridinium iodide | 2-Trifluoromethyl-4-phenylpyridine | 82 | Ag₂CO₃, DMF | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes and is extracted from different sources, which may not allow for a direct one-to-one comparison due to variations in experimental setups.
Experimental Protocols
Protocol 1: 3-Position-Selective C–H Trifluoromethylation of Quinoline via Hydrosilylation and Electrophilic Attack
This protocol is adapted from the work of Kuninobu and colleagues for the regioselective trifluoromethylation at the C3 position of quinolines and pyridines.[3]
Materials:
-
Quinoline (1.0 equiv)
-
Methylphenylsilane (1.5 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)
-
Togni's Reagent I (1.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add quinoline and 1,2-dichloroethane.
-
Add methylphenylsilane and tris(pentafluorophenyl)borane to the solution.
-
Stir the mixture at 65 °C for 5 hours to facilitate the hydrosilylation and formation of the enamine intermediate.
-
Cool the reaction mixture to 0 °C.
-
Add Togni's Reagent I and stir the mixture at room temperature for 16 hours.
-
Add DDQ to the reaction mixture and continue stirring at room temperature for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-trifluoromethylquinoline.
Protocol 2: Radical C-H Trifluoromethylation of 4-tert-Butylpyridine
This protocol is based on the method developed by Baran and coworkers using Langlois' reagent.[5]
Materials:
-
4-tert-Butylpyridine (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a round-bottom flask, add 4-tert-butylpyridine and a 1:1 mixture of dichloromethane and water.
-
Add sodium trifluoromethanesulfinate to the biphasic mixture.
-
Add tert-butyl hydroperoxide dropwise to the vigorously stirred mixture at room temperature.
-
Continue stirring at room temperature for 12 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-trifluoromethyl-4-tert-butylpyridine.
Reaction Mechanisms and Workflows
Electrophilic Trifluoromethylation Pathway
The electrophilic trifluoromethylation of pyridines can be achieved after activation of the pyridine ring, for instance, through hydrosilylation. The resulting electron-rich enamine intermediate then attacks the electrophilic trifluoromethyl source.
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 4-Methyl-2-(trifluoromethyl)pyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized chemical compounds is paramount. In the synthesis of 4-Methyl-2-(trifluoromethyl)pyridine, a versatile building block in medicinal and materials chemistry, rigorous purity validation is crucial to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for validating the purity of this compound, alongside a comparison with its structural analogs, supported by experimental data and detailed protocols.
Analytical Techniques for Purity Validation
Several analytical methods can be employed to determine the purity of synthesized this compound. The choice of technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Provides structural information and quantification based on the magnetic properties of atomic nuclei, particularly 1H and 19F. |
| Primary Strength | High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile impurities. | Excellent for separating and identifying volatile and semi-volatile impurities, providing both retention time and mass spectral data for identification. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. It also offers structural confirmation of the main component and impurities.[1][2] |
| Common Impurities Detected | Starting materials, reagents, by-products from side reactions, and degradation products. | Residual solvents, volatile starting materials, and by-products from the synthesis process.[3] | Structural isomers, regioisomers, and any impurity containing a nucleus that can be observed by NMR. |
| Sample Preparation | Dissolution in a suitable solvent and filtration. | Dilution in a volatile solvent. | Dissolution in a deuterated solvent, often with an internal standard of known purity.[4] |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample. | Can be rapid, often around 15 minutes per sample for basic purity assessment.[5] |
| Quantification | Requires a calibration curve generated from a certified reference standard of the analyte. | Requires calibration curves for each identified impurity for accurate quantification. | Direct quantification against an internal standard of known purity and concentration.[4] |
Performance Comparison with Alternatives
The performance of this compound as a building block is often compared to its analogs where the trifluoromethyl group is replaced by other substituents. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity due to the high strength of the carbon-fluorine bond and its strong electron-withdrawing nature.[6]
Table 2: Comparative Physicochemical and Performance Data of 4-Methyl-2-substituted-pyridines
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (calculated) | Application Example | Performance Metric |
| This compound | 161.12[7] | ~130-132 | 2.1 | Ligand in Catalysis | Data not available |
| 4-Methyl-2-(difluoromethyl)pyridine | 143.12 | Data not available | 1.5 | Medicinal Chemistry Intermediate | Data not available |
| 4-Methyl-2-chloropyridine | 127.57 | 194-196 | 1.8 | Synthetic Intermediate | Data not available |
| 4-Methyl-2-methoxypyridine | 123.15 | 170-172 | 1.3 | Agrochemical Synthesis | Data not available |
Note: Direct comparative performance data in a single study for these specific analogs is limited in the publicly available literature. The table is intended to provide a framework for comparison, and the performance metrics would be application-specific (e.g., catalytic turnover number, IC50 in a biological assay).
The trifluoromethyl group generally increases the lipophilicity (LogP) of a molecule compared to a methyl or methoxy group, which can influence its cell permeability and interaction with biological targets.[8] In drug discovery, replacing a methyl group with a trifluoromethyl group has been shown to provide a "global metabolic protective effect," significantly reducing the number of metabolites and enhancing the compound's stability.[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the purity determination of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed to identify and quantify volatile impurities in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities by creating calibration curves for known potential impurities or by using the area percentage method for a semi-quantitative estimation.
Quantitative 19F Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of a high-purity internal standard containing a fluorine signal that does not overlap with the analyte's signal (e.g., 1,4-difluorobenzene).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube and dissolve the sample and standard completely.
NMR Parameters:
-
Nucleus: 19F.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).
Data Analysis:
-
Process the 19F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the trifluoromethyl group of the analyte and the fluorine signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (Ianalyte / Nanalyte) / (Istd / Nstd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd * 100
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Visualizing the Workflow
To provide a clear overview of the purity validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
By employing a combination of these orthogonal analytical techniques, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity of their subsequent research and development activities. The choice of which alternatives to compare against will ultimately depend on the specific application and desired properties of the final product.
References
- 1. acgpubs.org [acgpubs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
In Vitro Evaluation of Novel Trifluoromethylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyridine derivatives being a prominent scaffold in medicinal chemistry. The introduction of a trifluoromethyl group to the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative in vitro evaluation of novel compounds featuring the trifluoromethylpyridine core, offering insights into their potential as anticancer and antibacterial agents. While the direct synthesis from 4-Methyl-2-(trifluoromethyl)pyridine for the compounds presented here is not explicitly detailed in the cited literature, the data offers a valuable benchmark for researchers exploring derivatives from this starting material.
Comparative Analysis of Anticancer Activity
Several novel trifluoromethyl-substituted pyrimidine and pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro assays provide a quantitative measure of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17v | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 |
| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | Doxorubicin | 2.14 |
| Compound 12 | HepG2 (Liver Cancer) | 6.6 | Doxorubicin | 2.48 |
| Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| Compound 3b | A375 (Melanoma) | 25.4 | - | - |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | - |
Table 1: In Vitro Anticancer Activity of Novel Trifluoromethylpyridine and Related Derivatives.[1][2][3][4]
Comparative Analysis of Antibacterial Activity
A number of fluorinated pyridine nucleosides and their analogues have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antibacterial potency.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nucleosides 4–7 | Staphylococcus aureus | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 |
| Nucleosides 4–7 | Bacillus infantis | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 |
| Nucleosides 4–7 | Escherichia coli | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 |
| Nucleosides 4–7 | Stenotrophomonas maltophilia | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 |
| Fluoroaryl derivatives 8a,b | Staphylococcus aureus | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 |
| Fluoroaryl derivatives 8a,b | Bacillus infantis | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 |
| Fluoroaryl derivatives 8a,b | Escherichia coli | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 |
| Fluoroaryl derivatives 8a,b | Stenotrophomonas maltophilia | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 |
Table 2: In Vitro Antibacterial Activity of 4-Trifluoromethylpyridine Derivatives.[5]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing the in vitro cytotoxic effects of chemical compounds.[3][6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare various concentrations of the test compounds.
-
Treat the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[6]
4. Solubilization:
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
5. Absorbance Measurement:
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9] Novel compounds are often evaluated for their ability to modulate this pathway.
Caption: PI3K/AKT/mTOR signaling pathway, a target for anticancer agents.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of novel compounds.
Caption: General workflow for in vitro evaluation of novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Efficacy Analysis of Trifluoromethylpyridine and Phenyl-Containing Insecticides
For Immediate Release
This guide provides a detailed comparison of the efficacy of trifluoromethylpyridine-containing insecticides and phenyl-containing insecticides, specifically focusing on the widely used phenylpyrazole class. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative insecticidal activities supported by experimental data, and detailed laboratory protocols.
Introduction
The ongoing challenge of insecticide resistance necessitates the development of novel chemical compounds for effective pest management. Two significant classes of insecticides in modern agriculture are those containing a trifluoromethylpyridine (TFMP) moiety and those with a phenyl group, such as the phenylpyrazoles. While both have demonstrated considerable efficacy, they differ significantly in their chemical structures, modes of action, and insecticidal spectrums. This guide aims to provide an objective, data-driven comparison to aid in research and development.
Mechanisms of Action
The efficacy of an insecticide is intrinsically linked to its mode of action at the molecular level. Trifluoromethylpyridine and phenyl-containing insecticides target different components of the insect's nervous system or cellular functions.
Phenyl-Containing Insecticides: The Phenylpyrazoles
Phenylpyrazole insecticides, with fipronil being a prominent example, are characterized by a central pyrazole ring with an attached phenyl group.[1] They are broad-spectrum insecticides developed in response to growing resistance to older pesticide families.[1]
Mechanism: Phenylpyrazoles are potent neurotoxins that act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] By blocking this channel, they inhibit the influx of chloride ions into neurons, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.[3] This target site is classified under the Insecticide Resistance Action Committee (IRAC) Group 2B.[1]
References
Safety Operating Guide
Proper Disposal of 4-Methyl-2-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Methyl-2-(trifluoromethyl)pyridine is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled, and toxic in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Adherence to the following procedural steps is imperative for safe disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 145 °C (293 °F) |
| Melting Point | 2.4 °C (36.3 °F) |
| Density | 0.957 g/mL at 25 °C (77 °F) |
| Flash Point | 23.9 °C (75.0 °F) - closed cup |
Note: Some data corresponds to similar pyridine compounds as found in safety data sheets.
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is the responsibility of the waste generator to comply with all federal, state, and local regulations regarding waste disposal.[2]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
The storage area should be locked up or accessible only to qualified and authorized personnel.[1][4]
Step 2: Handling and Personal Protective Equipment (PPE)
-
All handling of the waste material should be performed under a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including:
-
Flame retardant antistatic protective clothing.[1]
-
Protective gloves (inspect before use and dispose of contaminated gloves properly).
-
Safety glasses with side-shields or a face shield.[5]
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]
-
Step 3: Spill Management
In the event of a spill:
-
Evacuate the danger area and consult an expert.[1]
-
Ensure adequate ventilation and keep away from heat and sources of ignition.[1]
-
Cover drains and collect, bind, and pump off spills.[1]
-
Absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).[1]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the affected area thoroughly.[1]
Step 4: Final Disposal
-
Dispose of the waste container and its contents through a licensed and approved waste disposal plant.[1]
-
Do not reuse empty containers; they should be disposed of as unused product.[2]
-
Observe all federal, state, and local environmental regulations.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
